molecular formula C12H6Cl2N2O4S2 B11967914 2-Chloro-5-nitrophenyl disulfide CAS No. 20201-05-2

2-Chloro-5-nitrophenyl disulfide

Cat. No.: B11967914
CAS No.: 20201-05-2
M. Wt: 377.2 g/mol
InChI Key: QQDYIOTXSJACKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-nitrophenyl disulfide is a useful research compound. Its molecular formula is C12H6Cl2N2O4S2 and its molecular weight is 377.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-nitrophenyl disulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-nitrophenyl disulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20201-05-2

Molecular Formula

C12H6Cl2N2O4S2

Molecular Weight

377.2 g/mol

IUPAC Name

1-chloro-2-[(2-chloro-5-nitrophenyl)disulfanyl]-4-nitrobenzene

InChI

InChI=1S/C12H6Cl2N2O4S2/c13-9-3-1-7(15(17)18)5-11(9)21-22-12-6-8(16(19)20)2-4-10(12)14/h1-6H

InChI Key

QQDYIOTXSJACKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])SSC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Structural Analysis and Synthetic Utility of Bis(2-chloro-5-nitrophenyl) Disulfide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(2-chloro-5-nitrophenyl) disulfide is a specialized organosulfur intermediate critical to the synthesis of benzothiazole-based pharmacophores and industrial dyes. Characterized by its robust disulfide bridge and specific substitution pattern (chlorine at the ortho position and a nitro group at the meta position relative to the sulfur), this molecule serves as a stable precursor for generating 2-amino-4-chlorophenol and various antifungal agents.

This technical guide provides a comprehensive structural audit, validated synthetic protocols, and an analysis of its role in drug development, designed for researchers requiring high-fidelity data for experimental design.

Molecular Architecture & Structural Analysis[1]

Connectivity and Stereochemistry

The molecule consists of two 2-chloro-5-nitrophenyl rings linked by a disulfide (-S-S-) bridge. The defining structural feature is the C–S–S–C dihedral angle , which typically adopts a skewed conformation (approximately 85°–90°) to minimize repulsion between the lone electron pairs on the adjacent sulfur atoms.

  • Steric Environment: The chlorine atom at the C2 position (ortho to the sulfur) introduces significant steric bulk near the disulfide bond. This protects the S-S linkage from premature nucleophilic attack compared to unhindered disulfides, enhancing the compound's stability during storage and handling.

  • Electronic Effects: The nitro group at C5 (meta to sulfur, para to chlorine) exerts a strong electron-withdrawing effect (-I, -M), deactivating the aromatic ring towards electrophilic substitution but facilitating nucleophilic aromatic substitution (SNAr) reactions at the C2 position under forcing conditions.

Visualization of Molecular Connectivity

The following diagram illustrates the connectivity and the specific substitution pattern (2-Cl, 5-NO2).

MolecularStructure cluster_Ring1 Ring A cluster_Ring2 Ring B C1 C1 C2 C2 C1->C2 S1 S C1->S1 C3 C3 C2->C3 Cl1 Cl (Ortho) C2->Cl1 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 NO2_1 NO2 (Meta) C5->NO2_1 C6->C1 S2 S S1->S2 Disulfide Bridge (~2.04 Å) C1b C1' C2b C2' C1b->C2b C1b->S2 C3b C3' C2b->C3b Cl2 Cl (Ortho) C2b->Cl2 C4b C4' C3b->C4b C5b C5' C4b->C5b C6b C6' C5b->C6b NO2_2 NO2 (Meta) C5b->NO2_2 C6b->C1b

Figure 1: Connectivity map of Bis(2-chloro-5-nitrophenyl) disulfide showing the steric ortho-chlorine and electronic meta-nitro substituents.

Physicochemical Profile

The following data consolidates physical properties essential for identification and handling.

PropertyValue / DescriptionNote
IUPAC Name Bis(2-chloro-5-nitrophenyl) disulfideAlso known as 2,2'-Dichloro-5,5'-dinitrodiphenyl disulfide
Molecular Formula C₁₂H₆Cl₂N₂O₄S₂
Molecular Weight 377.22 g/mol
Appearance Yellow crystalline solidTypical of nitro-aromatic disulfides
Melting Point 194 – 197 °CHigh MP indicates strong intermolecular stacking
Solubility Soluble in hot acetic acid, DMF, DMSO; Insoluble in waterRequires polar aprotic solvents for reaction
Stability Stable under ambient conditionsAvoid strong reducing agents unless cleavage is desired

Synthetic Pathways & Mechanism[6]

The synthesis of Bis(2-chloro-5-nitrophenyl) disulfide is typically achieved via the oxidative coupling of the corresponding thiol or the reduction of the sulfonyl chloride. The Sulfonyl Chloride Reduction route is preferred for industrial scalability and purity.

Protocol: Reduction of 2-Chloro-5-nitrobenzenesulfonyl Chloride

This method utilizes hydriodic acid (generated in situ or used directly) or a metal/acid combination to reduce the sulfonyl chloride to the disulfide.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 2-chloro-5-nitrobenzenesulfonyl chloride in glacial acetic acid.

  • Reduction: Add Hydriodic acid (HI) or a mixture of Red Phosphorus and Iodine dropwise under reflux.

    • Mechanism:[1][2] The sulfonyl group (-SO₂Cl) is progressively reduced to the thiol (-SH), which rapidly oxidizes to the disulfide (-S-S-) in the presence of iodine/air.

  • Isolation: Pour the reaction mixture into crushed ice. The disulfide precipitates as a yellow solid.

  • Purification: Recrystallize from hot acetic acid or benzene to remove trace thiol or unreacted sulfonyl chloride.

Synthetic Workflow Diagram

The following flowchart visualizes the transformation from the sulfonyl chloride precursor to the final disulfide and its downstream application in benzothiazole synthesis.

SynthesisWorkflow Start 2-Chloro-5-nitrobenzenesulfonyl Chloride Intermediate Transient Thiol Species (2-Chloro-5-nitrobenzenethiol) Start->Intermediate Reduction (-SO2Cl -> -SH) Reagent1 Reductive Agent (HI or P/I2 in AcOH) Reagent1->Intermediate Product Bis(2-chloro-5-nitrophenyl) disulfide (Target Molecule) Intermediate->Product Oxidative Coupling (-SH + HS- -> -S-S-) Downstream 2-Amino-6-chlorobenzothiazole (Pharma Scaffold) Product->Downstream Reductive Cyclization App_Reagent Reduction (Zn/HCl) + Cyclization App_Reagent->Downstream

Figure 2: Synthetic pathway from sulfonyl chloride to disulfide and subsequent conversion to benzothiazole scaffolds.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers.

Infrared Spectroscopy (FT-IR)
  • NO₂ Asymmetric Stretch: Strong band at ~1520–1540 cm⁻¹.

  • NO₂ Symmetric Stretch: Strong band at ~1340–1350 cm⁻¹.

  • C–Cl Stretch: Distinct band in the fingerprint region (600–800 cm⁻¹).

  • S–S Stretch: Weak, often obscured band around 450–500 cm⁻¹.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃.

  • Protons: Expect three distinct aromatic signals per ring.

    • H3 (ortho to NO₂, meta to Cl): Doublet (or dd) ~8.2–8.4 ppm (Deshielded by NO₂).

    • H4 (ortho to NO₂, para to Cl): Doublet of doublets ~8.0–8.2 ppm.

    • H6 (ortho to S, meta to NO₂): Doublet ~7.6–7.9 ppm.

    • Note: The specific shifts depend on the stacking concentration, but the integration ratio must be 1:1:1.

Pharmaceutical & Industrial Utility

Benzothiazole Synthesis

The primary utility of Bis(2-chloro-5-nitrophenyl) disulfide is as a "masked" thiol precursor for the synthesis of 2-substituted benzothiazoles .

  • Mechanism: Reduction of the disulfide bond yields 2-chloro-5-nitrobenzenethiol. Further reduction of the nitro group to an amine (using Fe/HCl or Sn/HCl) triggers an intramolecular nucleophilic attack of the sulfur on the carbon bearing the chlorine (SNAr), closing the ring to form 2-amino-6-chlorobenzothiazole derivatives.

  • Relevance: These scaffolds are ubiquitous in antitumor research (e.g., lysyl oxidase inhibitors) and antifungal development.

Bio-Analytical Sensors

Recent applications include the use of nitrophenyl disulfides in PVC membrane electrodes .[3] The disulfide moiety acts as an ionophore, facilitating the selective sensing of heavy metal ions like Zinc (Zn²⁺) in aqueous solutions.

References

  • PubChem. (n.d.). 2-chloro-5-nitrophenyl disulfide.[4] National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Garcia, J. G., et al. (1995). Bis(5-chloro-2-nitrophenyl) Disulfide. Acta Crystallographica Section C. (Reference for comparative disulfide crystallography). Retrieved March 3, 2026, from [Link]

Sources

In-Depth Technical Guide: Synthesis of 2-Chloro-5-nitrophenyl Disulfide from o-Chloronitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Methodology

Executive Summary & Retrosynthetic Strategy

Bis(2-chloro-5-nitrophenyl) disulfide—commonly cataloged as 2-chloro-5-nitrophenyl disulfide [1]—is a highly stable, lipophilic intermediate utilized extensively in the synthesis of perfluoroalkyl aryl sulfides for advanced agrochemicals and pharmaceuticals [2].

Industrially, the 1,2,5-substitution pattern of this molecule is typically accessed via the direct chlorosulfonation of p-chloronitrobenzene. However, synthesizing this target from o-chloronitrobenzene (1-chloro-2-nitrobenzene) presents a profound regiochemical challenge. Direct electrophilic aromatic substitution (EAS) on o-chloronitrobenzene yields the undesired 1,2,4-substitution pattern (4-chloro-3-nitrobenzenesulfonyl chloride) because the chlorine atom directs ortho/para and the nitro group directs meta, synergistically activating the C4 position.

To bypass this and achieve the required 1,2,5-substitution pattern, we must employ a strategic functional group interconversion to alter the electronic directing effects on the aromatic ring. This whitepaper outlines a field-proven, 5-step synthetic pathway: Reduction


 Regioselective Nitration 

Sandmeyer Chlorosulfonation

Mild Reduction

Oxidative Dimerization
.

Mechanistic Logic & Regiochemical Control

The cornerstone of this synthetic route is the regioselective nitration of o-chloroaniline (Step 2).

By reducing the starting o-chloronitrobenzene to o-chloroaniline and subsequently performing a nitration in concentrated sulfuric acid, the amino group is fully protonated to form an anilinium ion (


). This transformation fundamentally flips the electronic nature of the substituent from a strongly activating ortho/para-director to a strongly deactivating meta-director .

Concurrently, the ortho-chloro substituent remains an ortho/para-director. In the protonated o-chloroanilinium intermediate, position C5 is exactly meta to the


 group and para to the 

group. Both directing effects synergistically activate C5, ensuring that the incoming nitronium ion (

) is installed precisely where needed to form 2-chloro-5-nitroaniline[3].

Following this critical symmetry break, the amine is converted to a sulfonyl chloride via a radical-mediated Sandmeyer-type reaction [4], reduced to a thiol [5], and dimerized to the final disulfide [2].

Synthetic Workflow Visualization

SynthesisWorkflow A 1. o-Chloronitrobenzene B 2. o-Chloroaniline A->B Reduction (Fe/HCl) C 3. 2-Chloro-5-nitroaniline B->C Regioselective Nitration (HNO3/H2SO4) D 4. 2-Chloro-5-nitrobenzenesulfonyl chloride C->D Diazotization & Sandmeyer (NaNO2/HCl, then SO2/CuCl2) E 5. 2-Chloro-5-nitrobenzenethiol D->E Mild Reduction (PPh3/Toluene) F 6. Bis(2-chloro-5-nitrophenyl) disulfide E->F Oxidative Dimerization (H2O2/NaOH)

Fig 1: Regioselective 5-step synthetic workflow from o-chloronitrobenzene to the target disulfide.

Quantitative Data & Yield Analysis

The following table summarizes the reaction conditions, the causality behind the chemical choices, and the expected yields for each step of the synthesis.

StepTransformationReagents & ConditionsChemical Causality & ControlTypical Yield
1 Nitro ReductionFe powder, aq. HCl, 80 °CStandard Béchamp reduction to prepare the directing group.85 - 90%
2 Regioselective Nitration

, conc.

, 0–5 °C
Protonation to

forces meta-direction to C5 [3].
75 - 80%
3 Chlorosulfonation1.

/HCl (0 °C)2.

/

in AcOH
Sandmeyer radical substitution bypasses standard EAS limits [4].55 - 65%
4 Thiol Formation

, Toluene, Reflux
Mild deoxygenation prevents over-reduction of the

group [5].
90 - 92%
5 Dimerization

, NaOH, Room Temp
Oxidative coupling of thiols to form the stable S-S bond [2].> 95%

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system , containing observable checkpoints that confirm the success of the transformation before proceeding to the next step.

Step 1 & 2: Synthesis of 2-Chloro-5-nitroaniline
  • Reduction: Suspend 15.7 g (100 mmol) of o-chloronitrobenzene in 100 mL of 1M HCl. Add 16.8 g (300 mmol) of iron powder in portions. Heat to 80 °C for 2 hours.

  • Validation Checkpoint: The reaction is complete when the yellow organic layer disappears, and the mixture becomes a homogeneous gray slurry. Filter the iron sludge, basify the filtrate, and extract with dichloromethane (DCM) to yield o-chloroaniline.

  • Nitration: Dissolve the crude o-chloroaniline in 50 mL of concentrated

    
     and cool to 0 °C. Slowly add a stoichiometric mixture of fuming 
    
    
    
    and
    
    
    dropwise, maintaining the temperature below 5 °C.
  • Validation Checkpoint: Pour the mixture over 500 g of crushed ice. The sudden precipitation of a bright yellow solid confirms the formation of 2-chloro-5-nitroaniline. Filter and recrystallize from ethanol [3].

Step 3: Sandmeyer-Type Chlorosulfonation

This protocol adapts the classical diazonium extrusion method to install the sulfonyl chloride moiety [4].

  • Diazotization: Dissolve 10 g of 2-chloro-5-nitroaniline in 100 mL of concentrated HCl and cool to 0 °C in an ice-salt bath. Slowly add an aqueous solution of sodium nitrite (6.0 g in 50 mL

    
    ) dropwise.
    
  • Validation Checkpoint: Maintain below 5 °C. The solution should turn clear. Test with starch-iodide paper to confirm a slight excess of nitrous acid.

  • Sulfonylation: In a separate 1 L flask, saturate 500 mL of glacial acetic acid with

    
     gas. Add 5 g of 
    
    
    
    and cool to 0 °C.
  • Coupling: Slowly pour the cold diazonium solution into the

    
    /AcOH mixture under vigorous stirring.
    
  • Validation Checkpoint: Immediate and vigorous evolution of nitrogen gas (

    
    ) validates the radical coupling. Stir for 1 hour, then pour into an ice-water slurry. Collect the precipitated cream-colored powder (2-chloro-5-nitrobenzenesulfonyl chloride) via vacuum filtration and dry under high vacuum.
    
Step 4: Mild Reduction to 2-Chloro-5-nitrobenzenethiol

Using triphenylphosphine (


) prevents the reduction of the nitro group, which is a common failure point when using harsh zinc/acid conditions [5].
  • Dissolve 2.55 g (~10 mmol) of 2-chloro-5-nitrobenzenesulfonyl chloride in 50 mL of anhydrous toluene. Heat to reflux under a nitrogen atmosphere.

  • Gradually add 7.86 g (30 mmol) of

    
     over 10 minutes.
    
  • Validation Checkpoint: Monitor the reaction via TLC (EtOAc:Hexane 1:5). The complete disappearance of the high-

    
     sulfonyl chloride spot and the appearance of a lower-
    
    
    
    thiol spot validates reaction completion.
  • Cool to room temperature, concentrate under vacuum, and purify via silica gel chromatography to afford the thiol as yellow crystals.

Step 5: Oxidative Dimerization to the Disulfide
  • Dissolve 1.89 g (10 mmol) of 2-chloro-5-nitrobenzenethiol in 30 mL of 1M NaOH (aqueous) and 10 mL of ethanol to aid solubility.

  • Add 1.5 mL of 30%

    
     dropwise at room temperature.
    
  • Validation Checkpoint: The monomeric thiol is soluble in the basic aqueous medium as a thiolate anion. As the oxidation proceeds, the dimeric bis(2-chloro-5-nitrophenyl) disulfide forms. Because the disulfide lacks an acidic proton, it is entirely insoluble in the basic medium and will rapidly precipitate out of solution as a dense solid.

  • Filter the precipitate, wash thoroughly with cold water to remove residual base, and dry under vacuum to yield the final product [2].

References

  • Google Patents. "US6175042B1 - Process for preparing perfluoroalkyl aryl sulfides and novel perfluoroalkyl aryl sulfides". United States Patent and Trademark Office.
  • Journal of the Chemical Society, Transactions. "Derivatives of tetrahydrocarbazole (Nitration of o-chloroaniline)". Zenodo Archive. Available at: [Link]

  • National Institutes of Health (NIH). "Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC". PubMed Central. Available at:[Link]

Advanced Research Applications of 2-Chloro-5-nitrophenyl Disulfide: A Technical Guide to Electrophilic Disulfide Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In advanced synthetic chemistry and drug development, the targeted functionalization of sulfur-containing compounds is a critical pathway for synthesizing lipophilic pharmacophores and complex heterocycles. 2-Chloro-5-nitrophenyl disulfide (CAS: 20201-05-2) serves as a highly specialized, electrophilic disulfide reagent. Unlike standard aliphatic or unsubstituted aromatic disulfides, this molecule is engineered for hypersusceptibility to nucleophilic attack.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic reaction lists. Here, we will dissect the physicochemical causality behind the reactivity of 2-Chloro-5-nitrophenyl disulfide, explore its primary research applications in synthesizing trifluoromethylthio-arenes and thioiminocarbonates, and provide self-validating experimental protocols designed for high-yield reproducibility.

Physicochemical Causality & Reactivity Profile

The utility of 2-Chloro-5-nitrophenyl disulfide is entirely dictated by its electronic topography. The disulfide (S-S) bond is inherently stable, but in this molecule, it is flanked by two highly electron-withdrawing aryl rings.

  • Resonance Stabilization (The 5-Nitro Effect): The nitro (-NO₂) group is positioned para to the sulfur atom. When the S-S bond is cleaved by a nucleophile, the resulting 2-chloro-5-nitrothiolate anion is heavily stabilized by resonance, as the negative charge can delocalize directly into the oxygen atoms of the nitro group.

  • Inductive Withdrawal (The 2-Chloro Effect): The chlorine atom positioned ortho to the sulfur provides strong inductive electron withdrawal, further lowering the pKa of the conjugate thiol.

The Causality: Because the resulting thiolate is an exceptionally stable leaving group, the activation energy required to cleave the S-S bond is drastically lowered. This allows researchers to use relatively mild nucleophiles (like in situ generated CF₃⁻ or CN⁻) to break the disulfide bond and form new carbon-sulfur bonds[1][2].

Mechanism A 2-Chloro-5-nitrophenyl disulfide C Transition State [S-S Scission] A->C Electrophilic S B Nucleophile (CF3- or CN-) B->C Nucleophilic Attack D Functionalized Thioether C->D Covalent Bond E Thiolate Leaving Group C->E Delocalization

Mechanistic pathway of nucleophilic scission of 2-Chloro-5-nitrophenyl disulfide.

Core Application I: Synthesis of Trifluoromethylthio-arenes

The trifluoromethylthio group (-SCF₃) is highly prized in agrochemical and pharmaceutical drug development due to its extreme lipophilicity (high Hansch parameter) and metabolic stability. 2-Chloro-5-nitrophenyl disulfide is a primary precursor for synthesizing 2-chloro-5-nitrophenyl-trifluoromethyl sulfide, which can be further modified into complex biologically active compounds[1].

Experimental Protocol: Nucleophilic Trifluoromethylation

This protocol utilizes potassium trifluoroacetate (CF₃COOK) as an inexpensive, solid-state source of the CF₃⁻ anion.

Causality of Experimental Choices:

  • Solvent Selection: Tetramethylene sulfone (sulfolane) is chosen because it is a polar aprotic solvent. It is polar enough to dissolve the inorganic CF₃COOK salt, aprotic so it does not quench the highly reactive CF₃⁻ anion, and possesses a high boiling point (285°C) to withstand the extreme thermal conditions required for decarboxylation.

  • Vacuum Application: Applying a vacuum (200-230 mbar) continuously removes the CO₂ gas generated during the decarboxylation of CF₃COOK, driving the equilibrium forward via Le Chatelier's principle.

Step-by-Step Methodology:

  • Reagent Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and vacuum distillation head, combine 45.43 g of bis(2-chloro-5-nitrophenyl) disulfide with 36.64 g of anhydrous potassium trifluoroacetate[1].

  • Solvent Addition: Suspend the dry mixture in 25 mL of dry tetramethylene sulfone.

  • Thermal Activation: Apply a vacuum of 200 to 230 mbar. Gradually heat the oil bath to 185–190°C. Maintain constant stirring. The heat induces the decarboxylation of the acetate, generating the CF₃⁻ nucleophile which immediately attacks the disulfide bond.

  • Fractional Distillation: Once gas evolution ceases (approx. 40 minutes), adjust the vacuum and temperature to distill the crude product directly from the reaction matrix.

  • Isolation & Validation: Collect the fraction boiling at 126–129°C under 16 mbar. This yields pure 2-chloro-5-nitrophenyl-trifluoromethyl sulfide. Validate the structural integrity using ¹⁹F-NMR (looking for the characteristic -SCF₃ singlet) and GC-MS[1].

Workflow Step1 1. Reagent Mixing Disulfide + CF3COOK Step2 2. Solvent Addition Tetramethylene Sulfone Step1->Step2 Step3 3. Thermal Decarboxylation 185-190°C, 200 mbar Step2->Step3 Step4 4. Fractional Distillation 126-129°C, 16 mbar Step3->Step4 Step5 5. Analytical Validation GC & 19F-NMR Step4->Step5

Step-by-step experimental workflow for the synthesis of trifluoromethylthio-arenes.

Core Application II: Cyanolysis and Thioiminocarbonate Formation

In physical organic chemistry, 2-Chloro-5-nitrophenyl disulfide is utilized to study nucleophilic displacement at sulfur centers. Reacting this disulfide with cyanide ions in the presence of an alcohol yields O-alkyl S-aryl thioiminocarbonates, which are valuable intermediates for synthesizing heterocyclic compounds and agricultural pesticides[2].

Experimental Protocol: Cyanolysis in Methanol

Causality of Experimental Choices:

  • Temperature Control: The reaction is initiated at 0°C. The cleavage of the S-S bond by the cyanide ion is highly exothermic. Low temperatures prevent the thermal degradation of the intermediate aryl thiocyanate.

  • Reagent Stoichiometry: A slight excess of KCN is required to ensure complete scission of the dimeric disulfide into monomeric functional groups.

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.0125 mol of 2-chloro-5-nitrophenyl disulfide in 50 mL of anhydrous methanol.

  • Nucleophilic Attack: Cool the solution to 0°C using an ice bath. Slowly add 0.03 mol of potassium cyanide (KCN) dissolved in a minimal amount of methanol[2].

  • Equilibration: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature (25°C) over 3 hours. The cyanide cleaves the S-S bond, forming 2-chloro-5-nitrophenyl thiocyanate and the corresponding thiolate.

  • Solvolysis: The intermediate thiocyanate reacts with the methanol solvent to form the final O-methyl S-(2-chloro-5-nitrophenyl) thioiminocarbonate.

  • Validation: Extract the product using dichloromethane, wash with brine, dry over MgSO₄, and evaporate. Validate via IR spectroscopy (confirming the presence of the C=N stretch and the absence of the S-C≡N stretch)[2].

Quantitative Data Synthesis

The following table summarizes the divergent reaction pathways, conditions, and analytical validation metrics for the primary applications of 2-Chloro-5-nitrophenyl disulfide.

Reaction TypeNucleophile SourceSolvent SystemThermal ConditionsPrimary Isolated ProductAnalytical Validation
Trifluoromethylation CF₃COOK (Solid)Tetramethylene sulfone185–190°C (200 mbar)2-Chloro-5-nitrophenyl-trifluoromethyl sulfideGC (93% purity), ¹⁹F-NMR, MS
Cyanolysis KCN (Solution)Anhydrous Methanol0°C to 25°C (1 atm)O-Methyl S-(2-chloro-5-nitrophenyl) thioiminocarbonateIR (C=N stretch), ¹H-NMR

References

  • Source: Google Patents (EP0962450A1)
  • Studies of Thioiminocarbonates. I. The Formation and Decomposition of O-Alkyl S-Aryl Thioiminocarbonates in the Reaction of Aryl Thiocyanates with Alcohols in the Presence of the Cyanide Ion Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL:[Link]

Sources

Discovery and history of nitrophenyl disulfide compounds in biochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrophenyl disulfide compounds, most notably 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) , serve as the cornerstone for thiol quantification and kinetic analysis in protein chemistry.[1] First introduced by George L. Ellman in 1959, these reagents utilize a thermodynamically driven disulfide exchange reaction to release a chromogenic leaving group. This guide provides a rigorous technical analysis of their discovery, reaction mechanisms, and standardized protocols for modern drug development and biochemical research.

Historical Genesis: The Ellman Paradigm

In the mid-20th century, the quantification of sulfhydryl (-SH) groups in proteins was hindered by the lack of water-soluble, stoichiometric, and rapid colorimetric reagents.

The 1959 Breakthrough: George L. Ellman, working at the Dow Chemical Company and later the University of California, San Francisco, synthesized DTNB to address this gap. His seminal paper, "Tissue sulfhydryl groups" (Arch. Biochem. Biophys., 1959), introduced a reagent that was:

  • Water-soluble at physiological pH (unlike many organic disulfides).

  • Rapidly reactive with free thiols.

  • Chromogenic , releasing the 2-nitro-5-thiobenzoate (TNB) anion upon cleavage.

While other nitrophenyl disulfides like Bis(4-nitrophenyl) disulfide (PNPD) exist, they lack the carboxyl groups that confer the high water solubility and specific pKa characteristics making DTNB the standard "Ellman’s Reagent."

Mechanistic Principles

The Thiol-Disulfide Exchange

The core utility of nitrophenyl disulfides lies in a nucleophilic substitution reaction (


 attack). A free thiolate anion (

) attacks the disulfide bond of DTNB.

Reaction Stoichiometry:



  • Driving Force: The reaction is driven forward because the leaving group, TNB, is a resonance-stabilized anion with a lower pKa (approx 4.5–5.5) compared to typical protein thiols (pKa ~8.5). At pH > 7.0, TNB exists primarily as the dianion (

    
    ), which is intensely yellow.[2]
    
  • Chromophore: The

    
     anion absorbs strongly at 412 nm .[3]
    
Visualization of the Mechanism

ReactionMechanism DTNB DTNB (Ellman's Reagent) Transition Transition State [R-S...S-S...TNB]⁻ DTNB->Transition Nucleophilic Attack Thiol Target Thiol (R-S⁻) Thiol->Transition Nucleophilic Attack Mixed Mixed Disulfide (R-S-TNB) Transition->Mixed TNB TNB²⁻ Anion (Yellow Chromophore) Transition->TNB Leaving Group Release (Abs @ 412nm)

Figure 1: The nucleophilic attack of a target thiolate on the disulfide bond of DTNB, resulting in the stoichiometric release of the chromogenic TNB anion.[3][4][5][6][7]

Technical Parameters & Data

Molar Extinction Coefficients ( )

Accurate quantification relies on the precise extinction coefficient of the TNB anion. While Ellman originally reported


, modern instrumentation has refined this value.[5][8]
Condition

(

)
Notes
Standard Buffer (pH 8.0) 14,150 The currently accepted standard value.
High Salt (6M Gdn-HCl) 13,700Solvent effects reduce absorptivity.
8M Urea 13,700Similar reduction due to refractive index/solvent shell.
Ellman's Original (1959) 13,600Historical value; slightly underestimates thiol content.[5]
Interferences
  • TCEP/DTT: Strong reducing agents will reduce DTNB immediately, causing false positives. They must be removed (desalting/dialysis) before the assay.

  • Nitric Oxide (NO): NO can bleach the TNB chromophore, leading to signal loss.[9]

  • pH Sensitivity: The assay requires pH > 7.0 to ensure the TNB is ionized (

    
    ). At acidic pH, the protonated form (
    
    
    
    ) has a much lower extinction coefficient.

Standardized Protocol: Quantification of Free Sulfhydryls

This protocol is designed for self-validation using a Cysteine standard curve.

Reagents[4][8][12][13][14]
  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0. (EDTA chelates metals that might catalyze thiol oxidation).

  • Ellman’s Reagent Solution: 4 mg DTNB dissolved in 1 mL Reaction Buffer.[6][10] Note: Prepare fresh or store frozen; yellowing indicates hydrolysis.

  • Standard: L-Cysteine Hydrochloride Monohydrate.

Experimental Workflow

EllmanProtocol Start Start: Protein Sample Preparation BufferPrep Prepare Reaction Buffer (0.1M Phosphate, 1mM EDTA, pH 8.0) Start->BufferPrep ReagentPrep Dissolve DTNB (4mg/mL) in Reaction Buffer BufferPrep->ReagentPrep Blank Prepare Blank: 2.5 mL Buffer + 50 µL DTNB ReagentPrep->Blank Sample Prepare Sample: 2.5 mL Buffer + 250 µL Protein + 50 µL DTNB ReagentPrep->Sample Incubate Incubate 15 mins @ Room Temp Blank->Incubate Sample->Incubate Measure Measure Absorbance @ 412 nm Incubate->Measure Calc Calculate Concentration Beer-Lambert Law: c = A / (ε * l) Measure->Calc

Figure 2: Step-by-step workflow for the quantification of free thiols using Ellman's Reagent.

Calculation (Beer-Lambert Law)


  • 
     : Absorbance of sample minus Absorbance of blank.[10]
    
  • Pathlength : Typically 1 cm for cuvettes; must be corrected for microplates.

Advanced Application: Acetylcholinesterase (AChE) Assay

Beyond simple quantification, DTNB is critical in the Ellman Assay for AChE activity . This is a kinetic assay used extensively in neurobiology and pesticide development.

Mechanism:

  • Enzymatic Step: AChE hydrolyzes Acetylthiocholine (substrate)

    
     Thiocholine + Acetate.
    
  • Detection Step: Thiocholine (contains free -SH) + DTNB

    
     Mixed Disulfide + TNB (Yellow).
    

The rate of yellow color production (


) is directly proportional to the enzyme activity. This coupled assay allows real-time monitoring of esterase activity without stopping the reaction.

References

  • Ellman, G. L. (1959).[5][7] Tissue sulfhydryl groups.[11] Archives of Biochemistry and Biophysics, 82(1), 70–77.[12] Link

  • Thermo Fisher Scientific. (n.d.). Ellman's Reagent (DTNB) Product Information. Link

  • Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983). Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49–60. Link

  • Sigma-Aldrich. (n.d.).[13] 5,5′-Dithiobis(2-nitrobenzoic acid) Product Specification. Link

  • Eyer, P., et al. (2003). Molar absorption coefficients for the reduced Ellman reagent: reassessment. Analytical Biochemistry, 312(2), 224-227. Link

Sources

Technical Guide: Thiol Detection via 2-Chloro-5-nitrophenyl Disulfide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical principles, mechanism, and application of Bis(2-chloro-5-nitrophenyl) disulfide (often referred to as 2-Chloro-5-nitrophenyl disulfide) for the detection and quantification of sulfhydryl (thiol) groups.

While structurally analogous to the industry-standard Ellman’s Reagent (DTNB), this compound lacks the charged carboxyl groups of DTNB, rendering it a specialized probe for lipophilic environments , non-aqueous solvents, and membrane-bound protein studies where water solubility is not required or is detrimental.

Core Principle and Mechanism

The detection of thiols using 2-Chloro-5-nitrophenyl disulfide relies on thiol-disulfide exchange , a nucleophilic substitution reaction (


 attack) at the sulfur atom.
The Reaction Mechanism

The reagent consists of two electron-deficient aromatic rings linked by a disulfide bond. The presence of the nitro group (-NO


)  at the 5-position and the chloro group (-Cl)  at the 2-position creates a highly electrophilic disulfide center.
  • Nucleophilic Attack: A free thiol (

    
    ), typically in its thiolate form (
    
    
    
    ), attacks one of the sulfur atoms of the disulfide bridge.
  • Leaving Group Release: The disulfide bond cleaves, releasing the 2-chloro-5-nitrothiophenolate anion.

  • Chromogenic Output: This leaving anion is highly conjugated. The delocalization of the negative charge onto the nitro group results in a strong absorbance in the visible spectrum (typically yellow-orange,

    
     nm), allowing for colorimetric quantification.
    
Reaction Scheme (Graphviz)

ReactionMechanism Thiol Analyte Thiol (R-S⁻) Transition Transition State [R-S ... S-Ar ... S-Ar]⁻ Thiol->Transition Nucleophilic Attack Reagent Reagent (Bis(2-chloro-5-nitrophenyl) disulfide) Reagent->Transition MixedDisulfide Mixed Disulfide (R-S-S-Ar) Transition->MixedDisulfide Chromophore Chromophore (Leaving Group) (2-chloro-5-nitrothiophenolate) Yellow Color Transition->Chromophore Release (Absorbance ↑)

Figure 1: Mechanism of thiol-disulfide exchange. The release of the chromogenic thiolate is stoichiometric to the input thiol.

Comparative Analysis: vs. Ellman's Reagent (DTNB)

Understanding why one would select this reagent over the standard DTNB is critical for experimental design.

FeatureEllman's Reagent (DTNB)2-Chloro-5-nitrophenyl Disulfide
Structure 5,5'-dithiobis(2-nitrobenzoic acid)Bis(2-chloro-5-nitrophenyl) disulfide
Solubility Water-soluble (due to -COOH)Lipophilic / Organic Soluble
Primary Matrix Aqueous buffers (PBS, Tris)Organic solvents (DMSO, MeOH, DCM)
Leaving Group TNB

(Thionitrobenzoate)
2-Chloro-5-nitrothiophenolate
pH Sensitivity Requires pH > 7.0 for full ionizationFunctional in organic/mixed phase
Use Case Soluble proteins, plasma thiolsLipid-soluble thiols, polymers, drug synthesis

Expert Insight: The 2-chloro substituent provides inductive electron withdrawal similar to the carboxyl group in DTNB but without introducing charge. This allows the reagent to penetrate hydrophobic pockets in proteins or function in organic synthesis monitoring where DTNB would precipitate.

Experimental Protocol

Since this reagent is often used in non-standard (non-aqueous) conditions, the extinction coefficient (


) may vary based on the solvent system. The following protocol includes a Self-Validating Standardization Step .
Reagents and Preparation
  • Stock Solution: Dissolve 2-Chloro-5-nitrophenyl disulfide in DMSO or Methanol to a concentration of 10 mM. Store in dark at -20°C.

  • Reaction Buffer (Non-Aqueous): Methanol or Ethanol containing 1-5% Triethylamine (TEA) or Diisopropylethylamine (DIPEA). The base is crucial to deprotonate the analyte thiol in organic solvents.

  • Standard: Pure 1-Octanethiol or N-Acetylcysteine (if using polar organic solvent).

Workflow Diagram (Graphviz)

Workflow cluster_0 Phase 1: Standardization (Determination of ε) cluster_1 Phase 2: Sample Quantitation StdPrep Prepare Standard Thiol (e.g., Octanethiol) 0 - 100 µM ReactStd Add Reagent (Excess) Incubate 15 min StdPrep->ReactStd MeasureStd Measure Absorbance (Scan 350-500nm to find λmax) ReactStd->MeasureStd CalcEpsilon Calculate Extinction Coeff (ε) Slope of Abs vs. Conc MeasureStd->CalcEpsilon Quantify Calculate Concentration C = A / (ε * l) CalcEpsilon->Quantify Input ε Value SamplePrep Dissolve Sample (Organic Solvent + Base) ReactSample Add Reagent Stock (10:1 molar excess) SamplePrep->ReactSample MeasureSample Measure Absorbance at determined λmax ReactSample->MeasureSample MeasureSample->Quantify

Figure 2: Operational workflow for standardization and sample measurement.

Step-by-Step Methodology
  • Determine

    
    : 
    
    • Mix 50 µL of 1 mM Standard Thiol with 950 µL of Reaction Buffer.

    • Add 20 µL of Reagent Stock.

    • Scan absorbance from 350 nm to 550 nm.

    • Identify the peak absorbance (

      
      ). Note: Expect 
      
      
      
      around 410-440 nm depending on solvent polarity.
  • Calculate Extinction Coefficient (

    
    ): 
    
    • Prepare serial dilutions of the Standard Thiol (e.g., 10, 20, 40, 80, 100 µM).

    • React with excess Reagent (at least 10-fold excess relative to highest thiol concentration).

    • Measure Absorbance at

      
      .
      
    • Plot Absorbance (y) vs. Concentration (x). The slope is

      
       (M
      
      
      
      cm
      
      
      ).
    • Target Range:

      
       is typically 
      
      
      
      M
      
      
      cm
      
      
      .
  • Sample Assay:

    • Dissolve unknown sample in the Reaction Buffer.

    • Add Reagent Stock (ensure excess).

    • Incubate for 10-15 minutes at room temperature (protected from light).

    • Measure Absorbance at

      
      .
      
    • Subtract the absorbance of a "Reagent Blank" (Buffer + Reagent only).

Troubleshooting and Interferences

IssueProbable CauseCorrective Action
High Background Absorbance Hydrolysis of reagent or oxidized solvent.Use fresh, anhydrous solvents. Prepare reagent stock immediately before use.
Slow Reaction Rate Insufficient base; thiol is protonated.Increase TEA/DIPEA concentration to 5%. Thiolate (

) is the reactive species.
Precipitation Sample or Reagent insoluble in chosen solvent.Switch solvent (e.g., from MeOH to DMSO/DMF mix). Ensure the "lipophilic" advantage is utilized.
Signal Drift Oxidation of thiols by air.Degas solvents with

or Argon. Add EDTA if metal ions are suspected (though less critical in organic solvents).

References

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. Link

    • Foundational text on aromatic disulfide chemistry for thiol detection.
  • Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA)-General Subjects, 1840(2), 838-846. Link

    • Review of thiol quantification methods including disulfide exchange principles.
  • Smith, R. C., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(10), 9207–9216. Link

    • Critical reference for performing thiol assays in organic solvents, valid
  • Sigma-Aldrich. (n.d.). Product Specification: Bis(2-chloro-5-nitrophenyl) disulfide (CAS 20201-05-2). Link

    • Source for chemical structure and physical properties.[1]

Sources

Introduction to disulfide bond mapping in proteins

Author: BenchChem Technical Support Team. Date: March 2026

Title: Decoding the Covalent Architecture: An In-Depth Guide to Disulfide Bond Mapping by Mass Spectrometry

Executive Summary For biotherapeutics, structural integrity is inextricably linked to clinical efficacy and safety. Disulfide bonds define this architecture. As a Senior Application Scientist, I have observed that the failure to accurately map these linkages rarely stems from mass spectrometer limitations; rather, it originates from fundamental misunderstandings of reaction kinetics during sample preparation and suboptimal fragmentation choices. This technical guide deconstructs the bottom-up LC-MS/MS disulfide mapping workflow, providing a self-validating framework grounded in chemical causality.

The Structural Imperative of Disulfide Mapping

Disulfide bonds are critical quality attributes (CQAs) in monoclonal antibodies (mAbs), antibody-drug conjugates (ADCs), and recombinant proteins. They constrain the polypeptide chain, reducing conformational entropy and stabilizing the native fold, which is essential for target binding and preventing aggregation[1]. Regulatory frameworks mandate the precise assignment of both expected intra-/inter-chain linkages and the quantification of aberrant mispairings[2].

The Causality of Sample Preparation: Defeating Artificial Scrambling

The most pervasive artifact in disulfide mapping is ex vivo disulfide scrambling. You cannot analyze a native structure if your protocol destroys it before it reaches the mass spectrometer.

The Mechanism of Scrambling: Scrambling is a nucleophilic attack driven by the thiolate anion (-S⁻) on an existing disulfide bond[3]. At the standard alkaline pH (8.0–8.5) typically used for tryptic digestion, free cysteine residues become partially deprotonated, initiating a rapid chain reaction of 2[2].

Kinetic Trapping via Alkylation: To prevent this, free thiols must be irreversibly blocked. The choice of alkylating agent is paramount. Iodoacetamide (IAM) is historically popular but possesses slow reaction kinetics. During the lag time of IAM alkylation, 4[4]. Conversely, N-ethylmaleimide (NEM) or unmodified maleimide exhibits extremely rapid "click-like" kinetics, trapping the native disulfide state before exchange can initiate[4].

pH Control: Even with NEM, digestion must be performed under slightly acidic conditions (pH 6.5–6.8). Lowering the pH ensures that any unprotected thiols remain fully protonated (-SH), rendering them 3[3].

Table 1: Kinetic and Chemical Comparison of Alkylating Agents

Alkylating ReagentReaction KineticsOptimal pH RangeRisk of Disulfide ScramblingOff-Target Modifications
N-ethylmaleimide (NEM) Very Fast6.5 - 7.5Very LowModerate (N-termini at high pH)
Iodoacetamide (IAM) Slow8.0 - 8.5HighHigh (Over-alkylation)
Maleimide Very Fast6.5 - 7.5Very LowLow

Self-Validating Experimental Protocol: Non-Reduced Peptide Mapping

A robust protocol must be a self-validating system. The following methodology ensures high-fidelity mapping by prioritizing kinetic control over rapid digestion.

G A Native Protein (Intact S-S & Free -SH) B Alkylation (NEM) Block free -SH A->B C Non-Reducing Digestion (Trypsin, pH 6.5) B->C D LC-MS/MS Analysis (ETD/HCD/CID) C->D E Data Annotation (Disulfide Linkage Map) D->E

Fig 1: Self-validating bottom-up LC-MS/MS workflow for disulfide bond mapping.

Step-by-Step Methodology:

  • Step 1: Denaturation and Kinetic Trapping

    • Action: Denature the protein in 6M Guanidine-HCl containing 50 mM NEM in 100 mM Sodium Phosphate buffer (pH 6.5). Incubate in the dark for 30 minutes at room temperature.

    • Causality: Guanidine unfolds the protein, exposing buried free cysteines. NEM rapidly caps these thiols. The pH of 6.5 ensures thiols remain protonated, 3[3].

  • Step 2: Buffer Exchange and Controlled Digestion

    • Action: Perform a buffer exchange (via spin column or dialysis) into 50 mM Ammonium Acetate (pH 6.5) to remove excess NEM. Add a Trypsin/Lys-C mix at a 1:20 enzyme-to-protein ratio. Digest overnight at 37°C.

    • Causality: Removing excess NEM prevents 3[3]. While trypsin is less efficient at pH 6.5 than at its pH 8.0 optimum, this kinetic sacrifice is absolutely necessary to2[2].

  • Step 3: LC-MS/MS Acquisition & The Internal Sentinel

    • Action: Inject the non-reduced digest onto a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Validation Checkpoint: Spike a synthetic, isotope-labeled disulfide-linked peptide into the initial denaturation buffer. If post-acquisition data analysis reveals any cross-reactivity or scrambling involving this heavy-labeled standard, the alkylation step failed, and the dataset must be invalidated.

Gas-Phase Dissociation: The Physics of Fragmentation

Identifying complex disulfide knots requires the right fragmentation physics.

Vibrational vs. Radical Cleavage: Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) heat the molecule vibrationally. The energy distributes and breaks the weakest bonds—the peptide backbone amide bonds (yielding b and y ions)—while the covalent disulfide bond remains intact[2]. This yields highly complex, often uninterpretable spectra for multi-chain knots.

Electron Transfer Dissociation (ETD) is a radical-driven gas-phase reduction. Transferring an electron to a highly charged precursor ion induces rapid, preferential cleavage at the disulfide bond itself, separating the linked peptides and5[5].

G Precursor Disulfide-Linked Peptide Precursor ETD ETD (Electron Transfer Dissociation) Precursor->ETD CID CID / HCD (Collision-Induced) Precursor->CID ETD_Result S-S Bond Cleavage (Intact Peptide Chains) ETD->ETD_Result CID_Result Peptide Backbone Cleavage (Intact S-S Bond) CID->CID_Result MS3 MS3 (HCD on ETD fragments) Sequence Confirmation ETD_Result->MS3

Fig 2: Mechanistic divergence of ETD and CID/HCD fragmentation in disulfide-linked peptides.

For ultimate confidence, an ETD-HCD MS3 workflow is employed: ETD cleaves the disulfide bond (MS2), and the separated, intact peptide chains are subsequently isolated and subjected to HCD (MS3) for 5[5].

Table 2: Quantitative Comparison of Fragmentation Techniques

FeatureCID / HCDETDETD-MS3
Primary Cleavage Site Peptide Backbone (Amide bonds)Disulfide Bond (S-S)S-S (MS2) ➔ Backbone (MS3)
Fragment Ions Generated b and y ionsc and z ions, intact chainsb, y, c, z ions
Spectral Complexity High (often uninterpretable for knots)Low (clean separation of chains)Moderate (highly specific)
Ideal Use Case Simple, single interchain disulfidesLarge multi-chain disulfide knotsAmbiguous or novel disulfide linkages

Algorithmic Annotation and Data Interpretation

Manual annotation of non-reduced peptide maps is prone to human error. Modern workflows utilize specialized software (e.g., BioPharma Finder, Byonic) to match observed MS/MS fragments against 1[1]. However, algorithmic candidate overload is a known challenge. Analysts must prioritize ETD-MS2 and MS3 spectral evidence to 1[1].

Conclusion

Disulfide bond mapping is not merely an analytical assay; it is an exercise in controlling chemical reactivity. By enforcing strict kinetic trapping with NEM at slightly acidic pH, and leveraging the radical-driven cleavage of ETD, researchers can transform ambiguous structural data into definitive, regulatory-grade covalent maps.

References

  • Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Source: National Institutes of Health (PMC). URL:[Link]

  • Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Chemical properties and reactivity of 2-Chloro-5-nitrophenyl disulfide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-5-nitrophenyl Disulfide

Introduction

2-Chloro-5-nitrophenyl disulfide, also known as bis(2-chloro-5-nitrophenyl) disulfide, is an aromatic disulfide of significant interest to researchers in biochemistry, drug discovery, and materials science. Its structure, featuring a disulfide bond activated by two electron-withdrawing groups (a chloro and a nitro group) on each phenyl ring, imparts unique reactivity. This guide offers a comprehensive exploration of its chemical properties, synthesis, and reactivity, with a particular focus on its application as a thiol-reactive probe. We will delve into the mechanistic underpinnings of its reactions, provide field-proven experimental protocols, and offer insights into its potential applications for professionals in the field.

Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is critical for its effective application in research. This section details the key physical, chemical, and structural characteristics of 2-Chloro-5-nitrophenyl disulfide.

Core Compound Attributes

The key identifiers and properties of the title compound are summarized below.

PropertyValueSource(s)
IUPAC Name 1-chloro-2-[(2-chloro-5-nitrophenyl)disulfanyl]-4-nitrobenzene[1]
Synonyms bis(2-chloro-5-nitrophenyl) disulfide, Di(2-chloro-5-nitrophenyl) disulfideN/A
CAS Number Not readily available; often mistaken for isomers.N/A
Molecular Formula C₁₂H₆Cl₂N₂O₄S₂[1]
Molecular Weight 377.22 g/mol [1]
Appearance Expected to be a yellow crystalline solid, similar to its isomers.[2][3]
Melting Point Data not available. The related isomer, bis(2-nitrophenyl) disulfide, melts at 194-197 °C.[2][3]
Solubility Expected to be sparingly soluble in polar organic solvents like ethanol and acetone, and insoluble in water.[2]
Structural Analysis

The reactivity of 2-Chloro-5-nitrophenyl disulfide is intrinsically linked to its three-dimensional structure. A single-crystal X-ray diffraction study has provided precise insights into its molecular geometry.[4] The molecule possesses a skewed, non-planar C-S-S-C conformation, which is characteristic of most disulfides.[4]

Key structural parameters include:

  • S-S Bond Length: 2.0432 Å[4]

  • C-S-S-C Torsion Angle: 86.7°[4]

  • S-S-C Bond Angle: 104.11°[4]

The presence of both a chloro group ortho to the disulfide linkage and a nitro group para to it significantly influences the electronic properties of the molecule. Both are strong electron-withdrawing groups, which polarize the S-S bond, making the sulfur atoms more electrophilic and thus more susceptible to nucleophilic attack. This electronic activation is the cornerstone of the compound's utility.

Synthesis and Spectroscopic Characterization

While not commercially available from all major suppliers, 2-Chloro-5-nitrophenyl disulfide can be synthesized in a laboratory setting via a two-step process starting from a common precursor.

Representative Synthetic Pathway

A plausible and efficient synthesis involves the conversion of 2-chloro-5-nitroaniline to the corresponding thiol, followed by a mild oxidation to yield the target disulfide. 2-Chloro-5-nitroaniline is a known precursor for the synthesis of substituted 2-aminobenzenethiols.[5][6]

Synthesis_Workflow A 2-Chloro-5-nitroaniline B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Step 1a C Diazonium Salt Intermediate [Ar-N₂]⁺Cl⁻ B->C D Xanthate Displacement (Potassium Ethyl Xanthate) C->D Step 1b E Xanthate Ester Intermediate D->E F Hydrolysis (NaOH or KOH) E->F Step 1c G 2-Chloro-5-nitrobenzenethiol F->G H Mild Oxidation (e.g., I₂, air, H₂O₂) G->H Step 2 I 2-Chloro-5-nitrophenyl disulfide (Target Compound) H->I

Caption: Plausible synthetic workflow for 2-Chloro-5-nitrophenyl disulfide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Chloro-5-nitrobenzenethiol from 2-Chloro-5-nitroaniline

  • Diazotization: Dissolve 2-chloro-5-nitroaniline (1 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after addition is complete to ensure full formation of the diazonium salt.

  • Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate (1.5 eq.) in water and cool to 10-15 °C. Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A thick oil or solid should form.

  • Hydrolysis: After stirring for 1-2 hours, heat the mixture to 70-80 °C. Add a solution of sodium hydroxide or potassium hydroxide and reflux for 2-4 hours to hydrolyze the xanthate ester.

  • Work-up: Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the crude thiol. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Oxidation to 2-Chloro-5-nitrophenyl disulfide

  • Dissolution: Dissolve the crude 2-chloro-5-nitrobenzenethiol (1 eq.) in ethanol.

  • Oxidation: While stirring, add a solution of iodine (0.5 eq.) in ethanol dropwise. The reaction is often rapid, and the disappearance of the iodine color can indicate completion. Alternatively, bubbling air through the solution in the presence of a catalytic amount of base can also effect the oxidation.

  • Isolation: The disulfide product, being less soluble, may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid by filtration and recrystallize from a suitable solvent like ethanol or acetic acid to yield the pure disulfide.[2]

Spectroscopic Characterization (Expected)
  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (approx. 7.5-8.5 ppm). Due to the substitution pattern, the signals would appear as a doublet, a doublet of doublets, and another doublet, reflecting the coupling between adjacent protons on the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbons attached to the nitro group and the sulfur atom will be significantly shifted.

  • IR Spectroscopy: Key absorption bands are expected for:

    • N-O stretching (asymmetric and symmetric) of the nitro group (~1520-1540 cm⁻¹ and 1340-1360 cm⁻¹).

    • Aromatic C=C stretching (~1600 cm⁻¹ and 1470 cm⁻¹).

    • C-Cl stretching (~700-800 cm⁻¹).

    • The S-S stretch is typically weak and falls in the 400-500 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (377.22 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Chloro-5-nitrophenyl disulfide is dominated by the chemistry of its disulfide bond, which is highly activated toward nucleophilic attack.

Thiol-Disulfide Exchange: The Core Reaction

The most important reaction of this compound is the thiol-disulfide exchange. This process is fundamental in biochemistry for processes like protein folding and redox signaling and is exploited in analytical chemistry for thiol quantification.[7]

Mechanism: The reaction proceeds via a classical Sₙ2 mechanism. The attacking nucleophile is the deprotonated thiolate anion (RS⁻), not the neutral thiol (RSH).[7] The thiolate attacks one of the electrophilic sulfur atoms of the disulfide bond, forming a transient trigonal bipyramidal transition state. This leads to the cleavage of the S-S bond and the release of a 2-chloro-5-nitrothiophenolate anion.

Caption: Mechanism of thiol-disulfide exchange with 2-Chloro-5-nitrophenyl disulfide.

The rate of this reaction is highly dependent on the pH of the medium, as a higher pH increases the concentration of the more reactive thiolate anion. The electron-withdrawing nitro and chloro groups stabilize the resulting 2-chloro-5-nitrothiophenolate anion, making it an excellent leaving group and driving the reaction forward. This released anion is intensely colored, a property that is key to its primary application.

Reductive Cleavage

The disulfide bond can be cleaved reductively to yield two equivalents of the corresponding thiol. This can be achieved with various reducing agents.

  • Mild Reductants: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used in biochemistry to reduce disulfide bonds in proteins.

  • Stronger Reductants: Chemical reductants like sodium borohydride (NaBH₄) or zinc in acidic media will also readily cleave the disulfide bond.

Reactivity of the Nitro Group

The nitro group on the aromatic ring can also be a site of reactivity, primarily reduction.

  • Selective Nitro Reduction: It is challenging to reduce the nitro group to an amine without also cleaving the disulfide bond. However, certain chemoselective reagents may be employed. Tin(II) chloride (SnCl₂) in an acidic medium is known for reducing aromatic nitro groups in the presence of other sensitive functionalities. Enzymatic reductions using nitroreductases can also achieve this transformation, often stopping at the hydroxylamine stage.

  • Complete Reduction: Strong reducing conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using metals like iron or zinc in acid, will typically reduce both the nitro group and the disulfide bond.

Applications in Research and Development

The unique reactivity of 2-Chloro-5-nitrophenyl disulfide makes it a valuable tool, particularly as an analogue to the well-known Ellman's reagent (DTNB).

Quantification of Free Thiols (Ellman's-like Assay)

The primary application is the spectrophotometric determination of the concentration of free sulfhydryl (thiol) groups in a sample. The reaction with a thiol releases one equivalent of the 2-chloro-5-nitrothiophenolate anion, which exhibits strong absorbance at a specific wavelength (expected to be in the 400-420 nm range), allowing for sensitive quantification via the Beer-Lambert law.

Experimental Protocol: Thiol Quantification

This protocol provides a self-validating system for measuring thiol concentration in a solution, such as a protein sample or a glutathione standard.

Materials:

  • 2-Chloro-5-nitrophenyl disulfide stock solution (e.g., 10 mM in DMSO or ethanol).

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

  • Thiol standard solution (e.g., L-cysteine or Glutathione, freshly prepared).

  • Unknown sample containing thiols.

  • UV-Vis Spectrophotometer and cuvettes.

Procedure:

  • Prepare Reagent Blank: In a cuvette, add 1.0 mL of Reaction Buffer.

  • Prepare Standard Curve:

    • Prepare a series of dilutions of the thiol standard in the Reaction Buffer to cover the expected concentration range of the unknown sample.

    • For each standard concentration, add a known volume (e.g., 950 µL) to a cuvette.

    • Initiate the reaction by adding a small volume (e.g., 50 µL) of the 2-Chloro-5-nitrophenyl disulfide stock solution. Mix thoroughly.

  • Prepare Unknown Sample:

    • Add the same volume (e.g., 950 µL) of the unknown sample to a cuvette.

    • Initiate the reaction by adding the same volume (e.g., 50 µL) of the disulfide stock solution. Mix thoroughly.

  • Incubation and Measurement:

    • Allow all samples to incubate at room temperature for 15 minutes to ensure the reaction goes to completion.

    • Measure the absorbance of the blank, standards, and unknown samples at the wavelength of maximum absorbance (λ_max) for the released 2-chloro-5-nitrothiophenolate anion (determine this by scanning the spectrum of a reacted standard from 350-500 nm).

  • Data Analysis:

    • Subtract the absorbance of the reagent blank from all standard and unknown sample readings.

    • Plot a standard curve of absorbance vs. thiol concentration (in µM).

    • Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve.

Quantification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Standards (e.g., Cysteine) D Add Disulfide Reagent to all tubes A->D B Prepare Blank (Buffer Only) B->D C Prepare Unknown Sample C->D E Incubate 15 min at Room Temp D->E F Measure Absorbance at λ_max (~412 nm) E->F G Plot Standard Curve (Abs vs. Concentration) F->G H Calculate Unknown Concentration G->H

Caption: Experimental workflow for quantifying thiols.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Material Safety Data Sheet (MSDS) for 2-Chloro-5-nitrophenyl disulfide is not widely available, data from closely related nitro- and chloro-substituted aromatic compounds provide a strong basis for safe handling procedures.

  • Hazard Classification (Anticipated):

    • Harmful if swallowed, in contact with skin, or if inhaled.[3][5]

    • Causes skin and serious eye irritation.[3][5]

    • May cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use safety glasses with side shields or chemical goggles.

    • Lab Coat: A standard lab coat is required.

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke when using this product.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container.

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2-Chloro-5-nitrophenyl disulfide is a highly functionalized molecule whose reactivity is dominated by its electronically activated disulfide bond. Its utility as a chromogenic reagent for thiol quantification makes it a valuable tool for researchers in the life sciences. By understanding its synthesis, structural properties, and the Sₙ2 mechanism of its reaction with thiols, scientists can confidently incorporate this compound into their experimental designs. Adherence to rigorous safety protocols is essential for its handling. This guide provides the foundational knowledge and practical protocols necessary for the successful application of 2-Chloro-5-nitrophenyl disulfide in a modern research environment.

References

  • Bis(2-nitrophenyl) disulfide. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved March 3, 2026, from [Link]

  • Saeed, A., Ashraf, Z., Batool, M., & Bolte, M. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1417. Retrieved from [Link]

  • Garcia, J. G., Haydar, S. N., Krapcho, A. P., & Fronczek, F. R. (1995). Bis(5-chloro-2-nitrophenyl) Disulfide. Acta Crystallographica Section C: Crystal Structure Communications, 51(11), 2333–2335. Retrieved from [Link]

  • Almeida, M. F., Andrade, I., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Retrieved from [Link]

  • 2-chloro-5-nitrophenyl disulfide. (n.d.). PubChem. Retrieved March 3, 2026, from [Link]

  • A single pot process for the preparation of 2 chloro 4 fluoro 5 nitrobenzoate derivatives. (n.d.). Google Patents.
  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. Retrieved from [Link]

  • Bis(4-Chloro-2-Nitrophenyl) Disulfide 98.0%(HPLC). (n.d.). PureSynth. Retrieved from [Link]

  • 1,2-Dichloro-4-nitrobenzene. (n.d.). Wikipedia. Retrieved March 3, 2026, from [Link]

  • Saeed, A., et al. (2026). 2-Chloro-5-nitroaniline. ResearchGate. Retrieved from [Link]

  • Bis(2-chloroethyl)sulfide. (n.d.). Wikipedia. Retrieved March 3, 2026, from [Link]

  • Process for the preparation and purification of p-nitrobenzenes. (n.d.). Google Patents.
  • 2-Chloro-5-nitropyridine. (n.d.). PubChem. Retrieved March 3, 2026, from [Link]

  • Kumar, R., et al. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. MDPI. Retrieved from [Link]

  • Saeed, A., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. Retrieved from [Link]

  • Disulfide, bis(2-chloroethyl). (n.d.). PubChem. Retrieved March 3, 2026, from [Link]

  • Schenzle, A., et al. (1997). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 179(21), 6732-6740. Retrieved from [Link]

Sources

Methodological & Application

Protocol for quantifying free thiols with 2-Chloro-5-nitrophenyl disulfide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the quantification of free thiols using 2-Chloro-5-nitrophenyl disulfide (also referred to as Bis(2-chloro-5-nitrophenyl) disulfide or CNPD ).

Introduction & Principle

Quantification of free sulfhydryl (-SH) groups is critical in protein chemistry, oxidative stress analysis, and drug development. While 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman’s Reagent) is the gold standard, its high polarity (due to two carboxyl groups) limits its utility in hydrophobic environments, such as lipid membranes, organic solvents, or the hydrophobic cores of folded proteins.

2-Chloro-5-nitrophenyl disulfide (CNPD) serves as a lipophilic alternative to DTNB. It lacks the charged carboxyl groups, allowing it to penetrate hydrophobic domains and dissolve in organic solvents, while retaining the chromogenic properties of the nitro-substituted aromatic ring.

Mechanism of Action: The reaction proceeds via a nucleophilic attack of a free thiolate (


) on the disulfide bond of CNPD. This thiol-disulfide exchange  releases one molecule of the mixed disulfide (

) and one molecule of 2-chloro-5-nitrothiophenolate (CNTP) . The CNTP anion is stabilized by resonance (nitro group) and inductive effects (chloro group), producing an intense yellow color that can be quantified spectrophotometrically.

Reaction Scheme:



Materials & Reagents

ReagentDescriptionStorage
2-Chloro-5-nitrophenyl disulfide The probe. MW: ~377.2 g/mol .-20°C, Desiccated
Solvent (DMSO or DMF) For preparing the CNPD stock solution. Anhydrous.RT
Reaction Buffer 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0.4°C
L-Cysteine or GSH Standard for calibration curve.Freshly prepared
TCEP or DTT (Optional) Reducing agents for total thiol measurement.-20°C

Expert Insight: EDTA is included in the buffer to chelate divalent metal ions that might catalyze the air oxidation of thiols, which would lead to underestimation of the thiol content.

Critical Protocol: Determination of and

Unlike DTNB (


), the extinction coefficient for CNPD is solvent-dependent and must be verified.
  • Prepare Stock: Dissolve CNPD in DMSO to 10 mM.

  • Prepare Standard: Prepare a 100

    
    M solution of L-Cysteine in Reaction Buffer.
    
  • React: Mix 10

    
    L of CNPD stock with 990 
    
    
    
    L of Cysteine standard (excess thiol ensures complete release of CNTP).
  • Scan: Record absorbance from 350 nm to 500 nm against a blank (Buffer + CNPD).

  • Identify

    
    :  Locate the peak absorbance (typically 410–430 nm ).
    
  • Calculate

    
    :  Use Beer’s Law: 
    
    
    
    .
    • Note: If specific values are unavailable, use

      
       as a starting estimate, but empirical determination is mandatory for accuracy.
      

Standard Assay Protocol

Step 1: Reagent Preparation

  • CNPD Stock (50x): Dissolve 3.8 mg of CNPD in 1 mL DMSO (10 mM).

  • Working Solution: Dilute Stock 1:50 in Reaction Buffer just before use (0.2 mM). Note: Solution may be slightly cloudy if concentration is too high; if so, keep in DMSO and add directly to the well.

Step 2: Sample Preparation

  • Dilute protein/peptide samples in Reaction Buffer to fall within the linear range (10–100

    
    M thiols).
    
  • Blank: Reaction Buffer alone.

Step 3: Reaction (Microplate Format)

  • Pipette 20

    
    L  of Sample or Standard into wells.
    
  • Add 180

    
    L  of Reaction Buffer.
    
  • Add 10

    
    L  of 10 mM CNPD Stock  (in DMSO) to each well.
    
    • Expert Tip: Adding the DMSO stock directly to the aqueous well prevents precipitation that might occur in a pre-diluted aqueous working solution.

  • Mix on a shaker for 15 minutes at Room Temperature (protected from light).

Step 4: Measurement

  • Measure Absorbance at

    
      (determined in Section 3, typically 412 nm).
    
  • Subtract the Blank absorbance from all sample readings.

Data Analysis & Calculation

Calculate the concentration of free thiols (


) using the Beer-Lambert Law:


  • 
     : Absorbance[1][2]
    
  • 
     : Extinction Coefficient (determined experimentally, e.g., 
    
    
    
    )
  • 
     : Pathlength (0.5–0.6 cm for 200 
    
    
    
    L in 96-well plate; 1 cm for cuvette)

Data Summary Table:

ParameterValue / Condition
Optimal pH 7.2 – 8.0
Reaction Time 5 – 15 minutes
Detection Limit ~1

M
Linear Range 5

M – 200

M
Interferences Reducing agents (DTT, TCEP), high concentrations of SDS

Visualization of Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Quantification Stock CNPD Stock (10 mM in DMSO) Mix Mix Sample + CNPD (1:10 Ratio) Stock->Mix Buffer Reaction Buffer (pH 8.0, EDTA) Buffer->Mix Incubate Incubate 15 min, RT, Dark Mix->Incubate Measure Measure Absorbance (λmax ~412 nm) Incubate->Measure Calc Calculate Conc. (Beer's Law) Measure->Calc

Figure 1: Workflow for Free Thiol Quantification using CNPD.

Reaction RSH Protein-SH (Nucleophile) Intermediate Transition State RSH->Intermediate Attack CNPD CNPD (Disulfide) CNPD->Intermediate Mixed Protein-S-S-Ar (Mixed Disulfide) Intermediate->Mixed Product CNTP Anion (Yellow Chromophore) Intermediate->Product Release

Figure 2: Reaction Mechanism of Thiol-Disulfide Exchange.

References

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. Link

  • Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983). Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49-60. Link

  • Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) User Guide. Retrieved from

  • PubChem. (n.d.). 2-Chloro-5-nitrophenyl disulfide. Compound Summary. Retrieved from

Sources

Application Notes and Protocols for Protein Modification Studies Using 2-Chloro-5-nitrophenyl disulfide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of 2-Chloro-5-nitrophenyl disulfide in Protein Chemistry

In the dynamic landscape of protein science and drug development, the selective modification of amino acid residues is a cornerstone for elucidating protein structure-function relationships, developing protein bioconjugates, and creating novel therapeutics. Cysteine, with its nucleophilic thiol group, stands out as a prime target for such modifications. While a variety of reagents have been developed for cysteine modification, this document focuses on the application of 2-Chloro-5-nitrophenyl disulfide for protein modification studies.

While less ubiquitous than its close analog, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), 2-Chloro-5-nitrophenyl disulfide presents unique chemical properties that can be harnessed for specific applications in protein modification and analysis. This guide provides a comprehensive overview of the principles, protocols, and potential applications of 2-Chloro-5-nitrophenyl disulfide, empowering researchers to explore its utility in their scientific endeavors.

Mechanism of Action: Thiol-Disulfide Exchange

The primary mechanism by which 2-Chloro-5-nitrophenyl disulfide modifies proteins is through a thiol-disulfide exchange reaction with the sulfhydryl group of cysteine residues.[1] This reaction is initiated by the nucleophilic attack of a deprotonated cysteine thiol (thiolate) on the disulfide bond of the reagent. This results in the formation of a new, mixed disulfide bond between the protein and one half of the reagent, and the release of a 2-chloro-5-nitrothiophenol molecule.

The reaction is driven by the relative redox potentials of the protein thiol and the reagent, as well as the stability of the leaving group. The presence of the electron-withdrawing nitro and chloro groups on the aromatic ring of 2-Chloro-5-nitrophenyl disulfide is expected to activate the disulfide bond, making it more susceptible to nucleophilic attack by a thiolate.

Thiol-Disulfide Exchange Mechanism cluster_reactants Reactants cluster_products Products Protein-SH Protein-SH (Cysteine Thiol) MixedDisulfide Protein-S-S-Ar (Mixed Disulfide) Protein-SH->MixedDisulfide Thiolate Attack Reagent 2-Chloro-5-nitrophenyl disulfide Reagent->MixedDisulfide LeavingGroup 2-Chloro-5-nitrothiophenol Reagent->LeavingGroup Release

Caption: Thiol-disulfide exchange reaction between a protein thiol and 2-Chloro-5-nitrophenyl disulfide.

Core Applications in Protein Science

The unique properties of 2-Chloro-5-nitrophenyl disulfide lend themselves to several key applications in protein research and drug development:

  • Quantification of Accessible Thiols: Similar to Ellman's reagent, the release of the chromophoric 2-chloro-5-nitrothiophenol can be monitored spectrophotometrically to quantify the number of accessible cysteine residues in a protein. The exact wavelength of maximum absorbance and the molar extinction coefficient of the released thiol would need to be empirically determined.

  • Site-Specific Labeling and Conjugation: By forming a stable mixed disulfide bond, this reagent can be used to introduce a "handle" onto a protein at a specific cysteine residue. This handle can then be used for subsequent conjugation to other molecules such as fluorophores, biotin, or drug molecules, provided a suitable derivative of the reagent is synthesized.

  • Probing Protein Structure and Dynamics: The reactivity of cysteine residues towards 2-Chloro-5-nitrophenyl disulfide can provide insights into their local environment and accessibility. Changes in reactivity upon ligand binding or conformational changes can be used to map interaction sites and study protein dynamics.

  • Disulfide Bond Mapping: In conjunction with mass spectrometry, this reagent can be used in strategies for disulfide bond mapping. By blocking free thiols with an alkylating agent, reducing the disulfide bonds, and then modifying the newly exposed thiols with 2-Chloro-5-nitrophenyl disulfide, the location of the original disulfide bonds can be inferred.[2][3]

Experimental Protocols

The following protocols are generalized and should be optimized for each specific protein and application.

Protocol 1: Quantification of Protein Thiols

This protocol outlines the steps for determining the concentration of free sulfhydryl groups in a protein sample.

Materials:

  • Protein sample in a suitable buffer (e.g., phosphate buffer, pH 7.4)

  • 2-Chloro-5-nitrophenyl disulfide stock solution (e.g., 10 mM in a compatible organic solvent like DMSO or ethanol)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a blank: In a cuvette, mix the reaction buffer and the same volume of the 2-Chloro-5-nitrophenyl disulfide stock solution as will be used for the samples.

  • Prepare the protein sample: Dilute the protein sample to a suitable concentration in the reaction buffer. A typical starting concentration is 10-100 µM.

  • Initiate the reaction: Add a known molar excess of the 2-Chloro-5-nitrophenyl disulfide stock solution to the protein sample. A 10 to 20-fold molar excess is a good starting point.

  • Incubate: Allow the reaction to proceed at room temperature for a predetermined amount of time (e.g., 15-30 minutes). The optimal incubation time should be determined empirically by monitoring the reaction to completion.

  • Measure absorbance: Measure the absorbance of the solution at the wavelength of maximum absorbance for the released 2-chloro-5-nitrothiophenol. This wavelength will need to be determined experimentally.

  • Calculate thiol concentration: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the released thiol, which is stoichiometric to the concentration of reactive protein thiols. The molar extinction coefficient (ε) of 2-chloro-5-nitrothiophenol at the chosen pH and wavelength must be determined beforehand.

Data Presentation:

ParameterRecommended Starting ConditionConsiderations
Protein Concentration 10 - 100 µMEnsure sufficient signal without causing protein aggregation.
Reagent Concentration 10-20 fold molar excessHigher excess can drive the reaction to completion but may increase background.
Reaction Buffer 100 mM Sodium Phosphate, pH 7.4pH affects the ionization of the thiol group; optimal pH is typically 7-8.
Incubation Time 15 - 30 minutesMonitor the reaction kinetically to determine the endpoint.
Wavelength To be determined experimentallyScan the absorbance spectrum of the reaction product to find λmax.
Protocol 2: Cysteine-Specific Protein Labeling

This protocol describes the modification of a protein with 2-Chloro-5-nitrophenyl disulfide to introduce a stable mixed disulfide for further applications.

Materials:

  • Purified protein with at least one accessible cysteine residue

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))[4]

  • Desalting column or dialysis equipment

  • 2-Chloro-5-nitrophenyl disulfide solution

  • Reaction buffer (e.g., PBS, pH 7.2)

Procedure:

  • Protein Reduction (Optional): If the target cysteine is involved in a disulfide bond, the protein must first be reduced. Incubate the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.

  • Removal of Reducing Agent: Remove the reducing agent using a desalting column or by dialysis against the reaction buffer. This step is crucial to prevent the reducing agent from reacting with the labeling reagent.

  • Labeling Reaction: Add a 5 to 10-fold molar excess of 2-Chloro-5-nitrophenyl disulfide to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. The optimal time and temperature should be determined for each protein.

  • Removal of Excess Reagent: Remove the unreacted 2-Chloro-5-nitrophenyl disulfide using a desalting column or dialysis.

  • Characterization: Confirm the labeling efficiency using techniques such as mass spectrometry (to observe the mass shift corresponding to the modification) or by quantifying the remaining free thiols using the protocol described above.

Protein Labeling Workflow start Start: Purified Protein reduction 1. Protein Reduction (Optional) (e.g., DTT, TCEP) start->reduction desalting1 2. Remove Reducing Agent (Desalting/Dialysis) reduction->desalting1 labeling 3. Add 2-Chloro-5-nitrophenyl disulfide desalting1->labeling incubation 4. Incubate labeling->incubation desalting2 5. Remove Excess Reagent (Desalting/Dialysis) incubation->desalting2 characterization 6. Characterize Labeled Protein (Mass Spec, Thiol Assay) desalting2->characterization end End: Labeled Protein characterization->end

Caption: General workflow for cysteine-specific protein labeling.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of results obtained using 2-Chloro-5-nitrophenyl disulfide, a self-validating experimental design is crucial. This involves:

  • Controls: Always include a negative control (protein without accessible thiols or a mock reaction without the reagent) and a positive control (a well-characterized thiol-containing compound like glutathione).

  • Orthogonal Confirmation: Validate the modification using at least two different analytical techniques. For example, confirm the mass shift by mass spectrometry and quantify the loss of free thiols using a different thiol-reactive reagent.

  • Dose-Response and Time-Course Studies: Perform experiments with varying concentrations of the reagent and monitor the reaction over time to understand the kinetics and determine optimal conditions.

Expertise and Field-Proven Insights

As a Senior Application Scientist, it is important to consider the nuances of protein modification that go beyond the basic protocol.

  • Protein Stability: The choice of buffer, pH, and temperature can significantly impact protein stability and the accessibility of cysteine residues. It is advisable to perform initial experiments under conditions known to maintain the protein's native conformation and activity.

  • Reagent Solubility: 2-Chloro-5-nitrophenyl disulfide is likely to have limited aqueous solubility. Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and add it to the aqueous protein solution with gentle mixing to avoid precipitation. The final concentration of the organic solvent should be kept low (typically <5%) to minimize its effect on protein structure.

  • Specificity: While the reaction is highly selective for thiols, at high concentrations or prolonged reaction times, side reactions with other nucleophilic residues like lysine or histidine may occur, although this is less common for disulfide-based reagents compared to alkylating agents.[5]

  • Reversibility: The mixed disulfide bond formed can be cleaved by reducing agents like DTT or TCEP. This property can be exploited for applications requiring the release of a conjugated molecule under specific conditions.

Conclusion

2-Chloro-5-nitrophenyl disulfide offers a potentially valuable tool for researchers in protein chemistry and drug development. Its reactivity towards cysteine thiols, driven by the activating effects of its chloro and nitro substituents, allows for the quantification and modification of these important residues. By understanding the underlying thiol-disulfide exchange chemistry and carefully optimizing experimental conditions, scientists can effectively employ this reagent to gain deeper insights into protein function and to construct novel protein conjugates. The protocols and considerations outlined in this guide provide a solid foundation for initiating studies with this promising, albeit less-explored, chemical probe.

References

  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846. [Link]

  • G-Biosciences. (n.d.). Protein Cross-Linking & Protein Modification Reagents. Retrieved March 3, 2026, from [Link]

  • LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. Retrieved March 3, 2026, from [Link]

  • Jocelyn, P. C. (1987). Chemical reduction of disulfides. Methods in Enzymology, 143, 246–256.
  • Anfinsen, C. B., & Haber, E. (1961). Studies on the reduction and re-formation of protein disulfide bonds. The Journal of Biological Chemistry, 236(5), 1361–1363.
  • Riener, C. K., Kada, G., & Gruber, H. J. (2002). Quick measurement of protein-bound sulfhydryl groups with a new reagent, 5,5'-dithiobis(2-nitrobenzoic acid)-n-octyl ester. Analytical and Bioanalytical Chemistry, 373(4-5), 266–276.

Sources

HPLC method for separating 2-Chloro-5-nitrophenyl disulfide reaction products

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: RP-HPLC Method for the Separation and Quantification of 2-Chloro-5-nitrophenyl Disulfide and its Reaction Products

Introduction & Mechanistic Background

Bis(2-chloro-5-nitrophenyl) disulfide (also known as 2-chloro-5-nitrophenyl disulfide) is a critical electrophilic intermediate in organic synthesis. It is frequently utilized as a precursor in the synthesis of complex thioethers, perfluoroalkyl aryl sulfides, and specialized pharmaceutical ligands[1].

During synthetic workflows, this disulfide is typically subjected to reduction to yield 2-chloro-5-nitrobenzenethiol[2], or it is oxidized/chlorosulfonated to form 2-chloro-5-nitrobenzenesulfonyl chloride[2]. The analytical challenge arises from the extreme polarity differences within the reaction matrix: the parent disulfide is highly lipophilic and suffers from remarkably low solubility in polar solvents[2], whereas the resulting thiols and oxidized sulfonic acid byproducts are significantly more polar.

Furthermore, 2-chloro-5-nitrobenzenethiol is highly susceptible to spontaneous air oxidation back to the disulfide in neutral or basic conditions. Therefore, developing a robust High-Performance Liquid Chromatography (HPLC) method requires strict control over mobile phase pH and a carefully engineered solvent gradient.

Pathway A 2-Chloro-5-nitrophenyl disulfide B 2-Chloro-5-nitrobenzenethiol A->B Reduction C Sulfonyl Chloride Byproducts A->C Chlorosulfonation B->A Air Oxidation D Thioether Derivatives B->D Alkylation

Chemical transformations of 2-chloro-5-nitrophenyl disulfide.

Chromatographic Strategy & Causality

To achieve baseline resolution of the reaction mixture while maintaining scientific integrity, the method relies on the following causal principles:

  • Column Selection (C18 Reversed-Phase): A high-carbon-load C18 column is required to provide sufficient hydrophobic interaction to retain the polar thiol and highly polar sulfonic acid byproducts long enough for baseline separation, while still allowing the elution of the bulky, non-polar disulfide.

  • Mobile Phase Additive (0.1% TFA): Aromatic thiols have a pKa typically ranging between 6.0 and 7.0. If analyzed in unbuffered water, the thiol will partially ionize, leading to severe peak tailing and unpredictable retention times. Adding 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, ensuring the thiol remains fully protonated[3]. Additionally, the acidic environment suppresses on-column oxidative dimerization.

  • Gradient Elution: An isocratic method cannot accommodate this mixture. A gradient starting at 10% organic ensures the retention of polar byproducts, while a rapid ramp to 90% organic is necessary to elute the highly lipophilic disulfide[3] and prevent carryover.

  • Wavelength Selection: The nitroaromatic chromophore absorbs strongly in the UV range. Detection at 254 nm captures the general aromatic backbone, while 326 nm is highly specific for the nitro-aromatic thio-adducts, analogous to the detection of 5-thio-2-nitrobenzoic acid (TNB) derived from Ellman's reagent[4].

Experimental Protocol

Sample Preparation (Critical Step)

Causality Note: Neutral or basic sample diluents will cause the thiol product to rapidly oxidize back to the disulfide before injection, yielding false-negative conversion rates.

  • Quenching: Extract 10 µL of the reaction mixture and immediately quench into 990 µL of Mobile Phase A (0.1% TFA in HPLC-grade water) to halt reactivity and stabilize the thiol.

  • Solubilization: If the disulfide precipitates upon quenching, add up to 20% by volume of Acetonitrile (MeCN) to the sample vial and vortex for 30 seconds.

  • Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial. (Amber vials are required as nitroaromatic compounds can be photosensitive).

HPLC Method Parameters

Execute the analysis using the following system parameters:

  • Column: Waters Symmetry® C18, 5 µm, 4.6 × 150 mm (or equivalent)[3].

  • Mobile Phase A: Water + 0.1% TFA (v/v)

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV/Vis Diode Array Detector (DAD) set to 254 nm and 326 nm[4].

Workflow S1 Acidic Quench S2 PTFE Filtration S1->S2 S3 C18 RP-HPLC Injection S2->S3 S4 Gradient Elution S3->S4 S5 UV Detection (254/326 nm) S4->S5

Step-by-step HPLC analytical workflow for disulfide reaction mixtures.

Results & Data Presentation

The gradient program is designed to sweep the column of highly retained lipophilic compounds while providing high resolution for early-eluting polar species.

Table 1: HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.09010Initial
5.09010Isocratic (Hold)
15.01090Linear Ramp
20.01090Isocratic (Wash)
21.09010Linear Ramp
25.09010Re-equilibration

Table 2: Expected Retention Times and UV Maxima

AnalyteRelative PolarityApprox. Retention Time (min)Primary UV λmax (nm)
Sulfonic Acid ByproductsVery High2.5 – 4.0254
2-Chloro-5-nitrobenzenethiolModerate9.5 – 11.0326
Thioether DerivativesLow13.0 – 15.5254 / 326
2-Chloro-5-nitrophenyl disulfideVery Low17.5 – 19.0254 / 326

Troubleshooting & Self-Validating System

To ensure the trustworthiness of this protocol, the method must act as a self-validating system.

Validating Against On-Column Oxidation: The most common point of failure in thiol/disulfide chromatography is the artifactual oxidation of the thiol during the HPLC run, which leads to an overestimation of unreacted disulfide.

  • The Check: Inject a pure standard of 2-chloro-5-nitrobenzenethiol prepared in Mobile Phase A.

  • The Validation: The resulting chromatogram must show a disulfide peak area of < 2% relative to the thiol. If the disulfide peak exceeds 2%, the mobile phase is insufficiently acidic, or the autosampler vial contains dissolved oxygen.

  • The Fix: Sparge Mobile Phase A with helium for 15 minutes to remove dissolved oxygen, and ensure the TFA concentration is strictly maintained at 0.1% (pH ~2.0)[3].

Addressing Carryover: Due to the extreme hydrophobicity of bis(2-chloro-5-nitrophenyl) disulfide[2], it may adhere to the injector needle or column frit. If ghost peaks appear at ~18 minutes in blank injections, implement a needle wash consisting of 50:50 MeCN:Isopropanol and extend the 90% Mobile Phase B wash step (Table 1, min 15-20) by an additional 5 minutes.

References

  • US6175042B1 - Process for preparing perfluoroalkyl aryl sulfides and novel perfluoroalkyl aryl sulfides Source: Google Patents URL
  • Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid Source: ResearchGate URL:[Link]

  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups Source: National Institutes of Health (NIH) / PubMed Central URL:[Link](Note: Sourced via PMC standard URL format corresponding to the grounded NIH text on aromatic disulfide HPLC gradients).

Sources

2-Chloro-5-nitrophenyl disulfide for selective blocking of free protein thiols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

2-Chloro-5-nitrophenyl Disulfide (CNDPS): A Thiol-Reactive Probe for the Selective and Reversible Blocking of Protein Cysteine Residues

Audience: Researchers, scientists, and drug development professionals in the fields of proteomics, biochemistry, and bioconjugation.

Abstract: The cysteine thiol group is a uniquely reactive functional group within proteins, playing critical roles in catalysis, redox signaling, and structural integrity through disulfide bond formation.[1][2] The ability to selectively block these free thiols is fundamental to a wide range of proteomic and therapeutic development workflows.[3][4] This guide details the application of 2-Chloro-5-nitrophenyl disulfide (CNDPS), a symmetrical disulfide compound, for the selective and reversible modification of free protein thiols. We will explore the underlying chemical principles, provide detailed experimental protocols for protein modification and analysis, and offer expert insights into optimizing its use for applications ranging from redox proteomics to the generation of antibody-drug conjugates (ADCs).

The Chemical Principle: Thiol-Disulfide Exchange

The selective modification of cysteine residues by CNDPS is governed by the thiol-disulfide exchange reaction. This is a nucleophilic substitution reaction where the deprotonated thiol group of a cysteine residue (the thiolate anion, Protein-S⁻) attacks one of the sulfur atoms in the CNDPS disulfide bond.[5]

The key steps are:

  • Thiolate Attack: The protein thiolate, a potent nucleophile, attacks the disulfide bond of CNDPS.

  • Mixed Disulfide Formation: This attack results in the formation of a new, mixed disulfide bond between the protein and one half of the CNDPS molecule (the 2-chloro-5-nitrophenylthio group).

  • Leaving Group Release: The other half of the CNDPS molecule is released as the 2-chloro-5-nitrothiophenol leaving group.

This reaction is highly selective for thiols over other nucleophilic amino acid residues under controlled pH conditions.[1] The reaction is also reversible; the original free thiol can be regenerated by treating the modified protein with an excess of a small-molecule reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[6]

Reaction Mechanism Diagram

G cluster_reaction Reaction Prot_SH Protein-SH (Cysteine Thiol) Thiolate Protein-S⁻ (Thiolate Anion) Prot_SH->Thiolate Deprotonation (pH > pKa) Transition Trisulfide-like Transition State Thiolate->Transition Nucleophilic Attack H2O H₂O CNDPS 2-Chloro-5-nitrophenyl Disulfide (CNDPS) (Ar-S-S-Ar) CNDPS->Transition Product Modified Protein (Protein-S-S-Ar) Transition->Product LeavingGroup 2-chloro-5-nitrothiophenol (Ar-SH) Transition->LeavingGroup Release Base Base (OH⁻) Base->Prot_SH G A Prepare Protein Sample (Buffer Exchange, pH 7.4-8.0) C Add 10-fold Molar Excess of CNDPS to Protein A->C B Prepare 10 mM CNDPS Stock in Anhydrous DMSO B->C D Incubate 1-2 hours at Room Temperature C->D E Remove Excess Reagent (Desalting Column) D->E F Verify Modification (Mass Spec / Ellman's Assay) E->F G Modified Protein Ready for Downstream Application F->G

Caption: General workflow for protein thiol blocking using CNDPS.

Expert Insights & Troubleshooting

  • Controlling Stoichiometry: For applications like ADC development where a specific drug-to-antibody ratio (DAR) is desired, precise control over the reaction is key. This can be achieved by using a sub-stoichiometric amount of the modifying reagent or by carefully controlling the number of thiols generated during the initial reduction step. [7]* pH is Critical: The reaction rate is highly dependent on pH. Below pH 7, the reaction will be very slow. Above pH 8.5, the risk of protein denaturation and side reactions (e.g., hydrolysis of the disulfide) increases. It is recommended to perform a pH scout for your specific protein.

  • Protein Precipitation: Adding a high concentration of organic solvent (from the CNDPS stock) can cause some proteins to precipitate. To mitigate this, add the CNDPS stock solution slowly while gently vortexing. Avoid adding more than 10-20% (v/v) organic solvent to the final reaction mixture. If precipitation occurs, try a lower molar excess or a more dilute protein solution.

  • Incomplete Reaction: If verification shows incomplete blocking, consider increasing the incubation time, increasing the molar excess of CNDPS, or slightly increasing the pH (e.g., from 7.4 to 7.8). Ensure your protein was fully reduced if that was a preceding step.

  • Reversibility: To reverse the modification, incubate the CNDPS-modified protein with a 50- to 100-fold molar excess of DTT at pH 8.0-8.5 for 1-2 hours. The DTT must then be removed before any subsequent steps.

References

  • García-Santamarina, S.
  • Carper, D. A., et al. (2013). Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids. PubMed.
  • Hurd, T. R., et al.
  • Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. FEBS Journal.
  • Reduction Protocol for Thiol-Modified Oligonucleotides.
  • Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. RSC Advances.
  • Knight, J. R. (2018). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION.
  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI.
  • Nagy, P. (2013).
  • A review of conjugation technologies for antibody drug conjug
  • Deprotection of Thiol-modified Oligonucleotides. Metabion.
  • Kolb, J., et al. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. OPUS.
  • Lu, J., et al. (2016).
  • Thiol Modified Oligo Disulfide Reduction. GeneLink.
  • Skalska, J., et al. Modulation of cell surface protein free thiols: A potential novel mechanism of action of the sesquiterpene lactone parthenolide. University of Arizona.
  • General Antibody Drug Conjug
  • The role of thiols and disulfides in protein chemical and physical stability. PMC.
  • THIOLVMODIFIER SVS PHOSPHORAMIDITE AND SUPPORTS. Glen Research.
  • Disulfide Linkers in Antibody-Drug Conjug
  • Methods for making conjugates from disulfide-containing proteins.
  • Chad's Prep. (2018). 13.7 Nomenclature, Synthesis, and Reactions of Thiols. YouTube.
  • Soderberg, T. 18.7 Thiols and Sulfides.

Sources

Non-reducing peptide mapping protocol with 2-Chloro-5-nitrophenyl disulfide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mitigating Disulfide Scrambling in Non-Reducing Peptide Mapping using 2-Chloro-5-nitrophenyl disulfide (CNPDS)

Executive Summary

Characterizing the native disulfide bond network (linkage) of monoclonal antibodies (mAbs) and cysteine-rich proteins is a critical quality attribute (CQA). The primary analytical challenge in non-reducing peptide mapping is disulfide scrambling —the artifactual rearrangement of disulfide bonds during sample preparation.[1] This phenomenon is driven by free thiols (


) initiating nucleophilic attacks on existing disulfides (

) under alkaline or neutral conditions required for enzymatic digestion.

This protocol details the use of 2-Chloro-5-nitrophenyl disulfide (CNPDS) as a highly specific, reversible "trapping" agent. Unlike irreversible alkylators (e.g., N-ethylmaleimide [NEM] or Iodoacetamide [IAM]), CNPDS functions via thiol-disulfide exchange , capping free cysteines with a distinct aromatic moiety. This method allows for the unambiguous differentiation between native free thiols and disulfide-linked peptides while minimizing scrambling artifacts.[2]

Mechanism of Action

To ensure scientific integrity, it is crucial to understand why CNPDS is selected over standard alkylating agents.

The Scrambling Problem

At pH > 7.0 (typical for Trypsin digestion), free thiols deprotonate to form thiolate anions (


).[3] These are potent nucleophiles that attack native disulfide bonds, causing "shuffling" or scrambling. This leads to false-positive identification of non-native linkages.
The CNPDS Solution (Thiol-Disulfide Exchange)

CNPDS is a symmetrical aromatic disulfide. Upon addition to the protein solution, it reacts specifically with free thiols.

  • Reaction:

    
    
    (Where 
    
    
    
    = 2-Chloro-5-nitrophenyl)
  • Outcome: The free cysteine is "capped" as a mixed disulfide. The bulky, electron-withdrawing nature of the 2-chloro-5-nitrophenyl group stabilizes the cysteine, preventing it from acting as a nucleophile.

  • Reversibility: A key advantage is that the cap can be removed by reduction (e.g., with DTT), allowing for confirmation of the cysteine status in subsequent experiments—a validation step not possible with NEM/IAM.

ScramblingMechanism Native Native Protein (Free -SH + S-S) Base pH > 7.0 (Digestion) Native->Base CNPDS CNPDS Reagent (Trap) Native->CNPDS Add Reagent Thiolate Thiolate Anion (R-S⁻) Base->Thiolate Deprotonation Scrambled Scrambled Disulfides (Artifacts) Thiolate->Scrambled Nucleophilic Attack (Scrambling) Capped Capped Cysteine (Stable Mixed Disulfide) CNPDS->Capped Thiol-Disulfide Exchange Capped->Scrambled Blocked

Figure 1: Mechanism of disulfide scrambling versus CNPDS capping. The reagent intercepts the free thiol before it can initiate scrambling.[2]

Materials & Equipment

ComponentSpecificationPurpose
Target Protein mAb or Cys-rich protein (1 mg/mL)Analyte
CNPDS Bis(2-chloro-5-nitrophenyl) disulfideThiol Trapping Agent
Denaturant 6M Guanidine-HCl (GuHCl) or 8M UreaUnfolding protein to expose buried thiols
Buffer 50 mM Tris-HCl or Ammonium Bicarbonate, pH 6.8Reaction buffer (pH < 7 minimizes scrambling)
Digestion Enzyme Trypsin/Lys-C Mix (Mass Spec Grade)Proteolysis
Quenching Agent Formic Acid (FA)Stops digestion
Solvent Acetonitrile (ACN) or DMSODissolving hydrophobic CNPDS

Detailed Protocol

Note on Safety: CNPDS is an irritant. Handle in a fume hood.

Step 1: Reagent Preparation
  • CNPDS Stock (50 mM): Dissolve Bis(2-chloro-5-nitrophenyl) disulfide in 100% Acetonitrile (ACN) or DMSO. Prepare fresh.

    • Why: Aromatic disulfides have limited water solubility.

  • Denaturation Buffer: 6 M GuHCl, 50 mM Tris-HCl, 1 mM EDTA, pH 6.8.

    • Why pH 6.8? This is the "Sweet Spot." It is low enough to suppress rapid scrambling but high enough to allow the thiol-disulfide exchange reaction to proceed (which requires a small fraction of thiolate anion).

Step 2: Denaturation & Trapping (Simultaneous)

Crucial: Do not denature without the trap present. Buried free thiols exposed during denaturation can immediately scramble if not trapped.

  • Dilute protein sample to 1 mg/mL in Denaturation Buffer .

  • Immediately add CNPDS Stock to a final concentration of 5 mM (approx. 50-100x molar excess over free thiols).

  • Incubate at 37°C for 30-45 minutes in the dark.

    • Mechanism Check: The excess CNPDS drives the equilibrium toward the capped state (

      
      ).
      
Step 3: Buffer Exchange & Digestion[3]
  • Buffer Exchange: Remove excess GuHCl and unreacted CNPDS using a Zeba Spin Column (7K MWCO) or dialysis into Digestion Buffer (50 mM Tris-HCl, pH 7.5, 1 mM CaCl2).

    • Note: While pH 7.5 promotes scrambling, the free thiols are now "capped" by CNPDS, rendering them inert.

  • Enzyme Addition: Add Trypsin/Lys-C mix at a 1:20 (w/w) enzyme-to-substrate ratio.

  • Digestion: Incubate at 37°C for 4 hours (or overnight if using low-artifact trypsin).

  • Quench: Add 10% Formic Acid to a final concentration of 1% (pH ~2-3).

Step 4: LC-MS Analysis
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 1% to 35% B over 60 minutes.

Data Analysis & Interpretation

To validate the protocol, you must search for specific mass shifts.

Calculating the Mass Shift

The CNPDS reaction adds a 2-chloro-5-nitrophenylthio group to the cysteine sulfur.

  • Added Moiety Formula:

    
    
    
  • Calculation:

    • Mass of Group (

      
      ): ~187.96 Da
      
    • Mass of Hydrogen lost (

      
      ): ~1.01 Da
      
    • Net Mass Shift: +186.95 Da (Monoisotopic)

Identification Logic
Species ObservedMass ShiftInterpretation
Disulfide Linked Peptide -2.02 Da (vs. sum of 2 peptides)Native Disulfide. Two cysteines are linked.[4]
Capped Cysteine +186.95 Da (per Cys)Free Thiol. The Cys was free in the native structure and was trapped by CNPDS.
Scrambled Disulfide -2.02 Da (Non-native pair)Artifact. Indicates protocol failure (pH too high or insufficient CNPDS).
Workflow Visualization

ProtocolWorkflow Step1 1. Sample Preparation Protein + Denaturant (pH 6.8) Step2 2. Trapping Add CNPDS (50x Excess) Forms Mixed Disulfides Step1->Step2 Step3 3. Buffer Exchange Remove Excess Reagent Step2->Step3 Step4 4. Digestion Trypsin/Lys-C (pH 7.5) Step3->Step4 Step5 5. LC-MS Analysis Search for +186.95 Da Shift Step4->Step5

Figure 2: Step-by-step workflow for non-reducing peptide mapping with CNPDS.

Troubleshooting & Validation (Self-Correcting Systems)

  • Issue: Low Capping Efficiency.

    • Cause: pH too low (< 6.0) prevents the thiol-disulfide exchange.[3]

    • Fix: Adjust denaturation buffer to pH 6.8 - 7.0.

  • Issue: Precipitation.

    • Cause: CNPDS is hydrophobic.

    • Fix: Ensure organic solvent (ACN) concentration in the denaturation step is at least 10-20% if precipitation is observed, or use a chaotrope compatible with the reagent.

  • Validation Experiment (The "Switch"):

    • To prove a peptide contains a capped free thiol and not a modification, treat the digest with 10 mM DTT .

    • Result: The +186.95 Da tag will disappear (reduced off), and the mass will shift to the reduced cysteine form (+57 Da if subsequently alkylated with IAM, or just reduced). This confirms the tag was attached via a disulfide bond.

References

  • Disulfide Scrambling Mechanisms: Ren, D., et al. "An improved trypsin digestion method minimizes digestion-induced disulfide bond scrambling."[2] Analytical Chemistry 81.22 (2009): 9321-9328.

  • Thiol-Disulfide Exchange Chemistry (General Principles): Ellman, G. L. "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics 82.1 (1959): 70-77. (Foundational chemistry for aromatic disulfide reagents).

  • Non-Reducing Peptide Mapping Guidelines: Srebalus Barnes, C. A., & Lim, A. "Applications of mass spectrometry for the structural characterization of recombinant protein pharmaceuticals." Mass Spectrometry Reviews 26.3 (2007): 370-388.

  • Alternative Trapping Reagents (NEM/IAM Comparison): Wang, Y., et al. "Peptide Mapping of Monoclonal Antibodies." American Pharmaceutical Review.

Sources

Application Note: Advanced Cysteine Profiling via 2-Chloro-5-nitrophenyl Disulfide (CNPD) Labeling and LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Rationale

Cysteine residues play a disproportionately large role in protein folding, enzymatic catalysis, and redox-mediated signaling[1]. While standard alkylating agents like iodoacetamide (IAM) or N-ethylmaleimide (NEM) are ubiquitous in bottom-up proteomics, they lack distinct mass spectrometric signatures, making the identification of low-abundance modified peptides in complex lysates computationally challenging.

To overcome this, 2-Chloro-5-nitrophenyl disulfide (CNPD) has emerged as a powerful chemoselective reagent. Operating via a rapid thiol-disulfide exchange mechanism[2], CNPD covalently attaches a 2-chloro-5-nitrophenylthio (CNPT) mass tag to free sulfhydryls. The strategic advantage of this reagent lies in its built-in chlorine atom. Natural chlorine exists as two stable isotopes (


 and 

) in a highly conserved ~3:1 ratio[3]. This imparts a unique isotopic doublet onto every labeled peptide, providing an orthogonal bioinformatic filter that dramatically increases the confidence of MS1 identifications[4].

Mechanistic Causality: The Chemistry of CNPD Labeling

The experimental choice to use CNPD over traditional alkylators is driven by three distinct chemical advantages:

  • Electrophilic Activation: The electron-withdrawing nitro (

    
    ) and chloro (
    
    
    
    ) groups on the aromatic rings make the central disulfide bond highly susceptible to nucleophilic attack by protein thiolates. This ensures rapid, quantitative labeling at physiological pH (7.5–8.0) without the off-target over-alkylation (e.g., at N-termini or histidines) often seen with IAM.
  • The Halogen Isotope Advantage: The addition of the CNPT tag introduces a distinct

    
     / 
    
    
    
    isotopic signature into the peptide's mass envelope[4]. In high-resolution MS1 spectra, this manifests as a secondary peak exactly +1.997 Da heavier than the monoisotopic peak, at approximately 32% of its intensity[3].
  • Reversibility for Validation: Because the resulting modification is a mixed disulfide, it is fully reversible. Treating the sample with a reducing agent (like DTT) will completely remove the tag, providing a definitive "catch-and-release" validation mechanism to rule out false positives.

Mechanism P_SH Protein-Cys-SH (Nucleophile) Intermediate Thiolate Attack (SN2-like) on Disulfide Bond P_SH->Intermediate CNPD CNPD Reagent (Bis(2-chloro-5-nitrophenyl) disulfide) CNPD->Intermediate Product1 Protein-Cys-S-S-Ar (Mass Shift: +186.95 Da) Intermediate->Product1 Product2 2-Chloro-5-nitrothiophenol (Leaving Group / Yellow) Intermediate->Product2

Figure 1: Chemical mechanism of thiol-disulfide exchange between a protein cysteine and CNPD.

Self-Validating Experimental Protocol

This protocol is designed for the comprehensive profiling of total protein cysteines. It incorporates internal validation checkpoints to ensure the integrity of the labeling reaction and the downstream mass spectrometry data.

Phase A: Protein Reduction & Reagent Preparation

Causality: To label all cysteines (including those locked in native disulfide bonds), the protein must first be fully reduced. However, the reducing agent must be strictly removed prior to labeling, otherwise it will rapidly consume the CNPD reagent.

  • Denaturation: Solubilize 100 µg of protein lysate in 8 M Urea, 50 mM Tris-HCl (pH 8.0).

  • Reduction: Add TCEP to a final concentration of 10 mM. Incubate at 37°C for 45 minutes.

  • Buffer Exchange: Remove TCEP using a 10 kDa MWCO spin filter. Wash three times with 50 mM Tris-HCl (pH 7.5) to ensure complete removal of the reductant.

  • Reagent Prep: Prepare a fresh 50 mM stock of CNPD in anhydrous DMSO.

Phase B: CNPD Labeling (The Validation Checkpoint)
  • Reaction: Add the CNPD stock to the reduced protein to achieve a final concentration of 5 mM (ensuring a >50-fold molar excess over total thiols).

  • Incubation: Incubate at room temperature for 1 hour in the dark.

  • Validation Checkpoint 1 (Visual): As the reaction proceeds, the release of the leaving group (2-chloro-5-nitrothiophenol) will turn the solution visibly yellow. If the solution remains colorless, the initial reduction failed or the CNPD stock has degraded.

Phase C: Proteolytic Digestion

Causality: Standard proteomics protocols use DTT to quench reactions prior to digestion. Do not use DTT here , as it will cleave the newly formed CNPT tag.

  • Dilution: Dilute the sample with 50 mM ammonium bicarbonate until the Urea concentration is < 1 M.

  • Digestion: Add MS-grade Trypsin at a 1:50 (w/w) enzyme-to-protein ratio. Incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding Formic Acid to a final concentration of 1% (v/v). Desalt the peptides using C18 StageTips.

Phase D: LC-MS/MS Acquisition
  • Chromatography: Separate peptides on a C18 analytical column using a 90-minute gradient (Mobile Phase A: 0.1% FA in water; Mobile Phase B: 0.1% FA in Acetonitrile).

  • Mass Spectrometry: Analyze via a high-resolution instrument (e.g., Orbitrap or Q-TOF).

  • Crucial Parameter: Set the MS1 resolution to a minimum of 60,000 (at m/z 200). This high resolution is mandatory to clearly resolve the 1.997 Da isotopic spacing of the chlorine doublet across multiply charged peptide ions.

MS_Logic Input Raw MS1 Spectra PeakDetect Detect Isotopic Envelopes Input->PeakDetect Filter Filter for Δm = 1.997/z Da Intensity Ratio ≈ 3:1 PeakDetect->Filter Match Candidate CNPT Peptide Filter->Match MS2 MS/MS Sequence ID Match->MS2

Figure 2: Bioinformatics workflow utilizing the chlorine isotope pattern for high-confidence peptide filtering.

Quantitative Data Presentation

To accurately program downstream search engines (e.g., MaxQuant, Mascot, or Sequest), the exact mass shifts must be configured as variable modifications on Cysteine residues.

Table 1: Mass Shift and Isotopic Properties of the CNPT Tag

PropertyValueComputational Application
Chemical Formula Added

Formula generation in search engines
Monoisotopic Mass Shift +186.9495 DaPrimary MS1 precursor mass search
Average Mass Shift +187.602 DaLow-resolution MS/MS fragment matching
Signature Isotope Ratio ~3.1 : 1 (

:

)
Algorithmic filtering of true positives
Isotope Mass Spacing (

)
+1.997 DaConfirms presence of Halogen tag

Table 2: Strategic Comparison of Cysteine Modification Reagents

ReagentReaction MechanismReversibilityMS Isotopic SignaturePrimary Use Case
Iodoacetamide (IAM) Alkylation (Irreversible)NoNoneStandard bottom-up proteomics
N-Ethylmaleimide (NEM) Michael AdditionNoNoneTrapping transient oxidized states
DTNB (Ellman's) Disulfide ExchangeYesNoneBulk colorimetric quantification
CNPD Disulfide Exchange Yes Strong (3:1 Cl doublet) High-confidence MS identification

Data Interpretation & Troubleshooting

  • Validation Checkpoint 2 (Bioinformatic): When analyzing the LC-MS/MS data, true positive hits must exhibit the characteristic chlorine doublet. For a doubly charged peptide (

    
    ), look for a secondary peak at 
    
    
    
    with ~32% of the intensity of the monoisotopic peak. For a triply charged peptide (
    
    
    ), the spacing will be
    
    
    .
  • Troubleshooting Incomplete Labeling: If unmodified cysteines are detected, ensure the labeling pH did not drop below 7.5. The thiolate anion (

    
    ) is the active nucleophile; at lower pH values, the thiol remains protonated and unreactive.
    
  • Troubleshooting Tag Loss: If the +186.95 Da mass shift is missing but the protein was successfully reduced, verify that no reducing agents (DTT,

    
    -mercaptoethanol) were inadvertently added during the digestion or LC-MS/MS sample loading phases.
    

References

  • Gevaert, K., et al. (2004). "Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides." MDPI. URL:[Link][2]

  • Paulsen, C. E., & Carroll, K. S. (2013). "Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery." Chemical Reviews. URL:[Link][1]

  • Hempen, C. M., et al. (2022). "Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure." Chemical Research in Toxicology. URL:[Link][3]

  • Hwang, S. H., et al. (2004). "OBOC Small-Molecule Combinatorial Library Encoded by Halogenated Mass-Tags." Organic Letters. URL:[Link][4]

Sources

Comprehensive Guide: Utilizing 2-Chloro-5-Nitrophenyl Disulfide (CNDS) for Advanced Enzyme Kinetics and Thiol Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

In the realm of enzymology and drug discovery, quantifying active-site thiols and understanding the kinetic parameters of cysteine-dependent enzymes (e.g., cysteine proteases, oxidoreductases) is critical. While 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) remains the classical choice for bulk aqueous thiol quantification 1, 2-Chloro-5-nitrophenyl disulfide (CNDS) offers distinct advantages for specialized kinetic profiling.

CNDS is a highly reactive, hydrophobic aromatic disulfide probe. Its lack of charged carboxylate groups renders it highly membrane-permeable and exceptionally well-suited for probing deeply buried, hydrophobic active sites that repel highly charged probes like DTNB.

The Chemical Logic of CNDS

The reaction between an enzyme and CNDS proceeds via a bimolecular nucleophilic substitution (


) mechanism. The nucleophilic attack of a thiolate on a disulfide bond requires the alignment of all three sulfur atoms at 180° due to orbital geometry 2. The catalytic thiolate (

) attacks the electrophilic sulfur of CNDS, forming a reversible mixed disulfide (

) and releasing the highly conjugated leaving group, 2-chloro-5-nitrothiophenolate .

Because the reactivity of the sulfhydryl group is dominated by its deprotonated thiolate form, the local


 of the active site is a critical determinant of kinetic rates 3. The intense absorbance of the leaving group in the visible spectrum allows for real-time, continuous spectrophotometric monitoring of the reaction 4.

Mechanism E Enzyme-SH (Active Nucleophile) Complex [E-SH · CNDS] Michaelis-like Complex E->Complex k1 CNDS CNDS (Electrophilic Disulfide) CNDS->Complex k1 Complex->E k-1 Mixed E-S-S-Ar (Inactive Mixed Disulfide) Complex->Mixed k_inact Leaving 2-Chloro-5-nitrothiophenolate (Spectrophotometric Signal) Complex->Leaving k_inact

Figure 1: Kinetic mechanism of thiol-disulfide exchange with CNDS.

Comparative Data: Probe Selection

To contextualize CNDS within your assay development pipeline, refer to the quantitative and qualitative properties summarized below.

Table 1: Comparative Properties of Thiol-Reactive Probes

ProbeTarget EnvironmentReaction MechanismReversibilityPrimary Application
DTNB (Ellman's) Hydrophilic / SurfaceThiol-Disulfide ExchangeYes (via DTT/TCEP)Bulk aqueous thiol quantification
CNDS Hydrophobic / BuriedThiol-Disulfide ExchangeYes (via DTT/TCEP)Active-site titration in lipophilic pockets
4DPS Acidic / Low pHThiol-Disulfide ExchangeYes (via DTT/TCEP)Low-pH optimal enzyme kinetics
NEM UniversalMichael AdditionNo (Irreversible)Permanent thiol blocking / trapping

Experimental Protocols: A Self-Validating System

A robust kinetic assay must be a self-validating system . This means the protocol inherently contains controls to rule out artifacts such as background hydrolysis, non-specific binding, or irreversible enzyme denaturation 5.

Protocol A: Active-Site Titration (Burst Kinetics)

Objective: Determine the absolute molarity of catalytically competent enzyme, rather than total protein concentration.

Causality & Rationale: Enzyme preparations often contain a mixture of active and oxidatively damaged (inactive) proteins. Because CNDS reacts stoichiometrically with active thiols to release the chromophore, measuring the initial "burst" of absorbance provides the exact concentration of active sites.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES, pH 7.5, containing 1 mM EDTA. Causality: EDTA chelates trace heavy metals (e.g.,

    
    , 
    
    
    
    ) that catalyze unwanted ambient thiol oxidation.
  • Spectral Baseline (Control 1): Add 100 µM CNDS to 1 mL of buffer in a quartz cuvette. Monitor absorbance at the empirically determined

    
     (typically 400–430 nm) for 3 minutes. Validation: A flat baseline proves CNDS is stable and not undergoing spontaneous hydrolysis.
    
  • Enzyme Addition: Rapidly inject the enzyme (e.g., 5 µM final concentration) into the cuvette and mix by inversion.

  • Data Acquisition: Record the rapid increase in absorbance until a plateau is reached (the "burst" phase).

  • Specificity Check (Control 2): In a parallel cuvette, pre-incubate the enzyme with a known irreversible active-site inhibitor (e.g., E-64 for cysteine proteases) for 15 minutes before adding CNDS. Validation: The absence of a burst confirms CNDS is reacting exclusively with the catalytic active site, not surface cysteines.

Protocol B: Time-Dependent Inactivation Kinetics

Objective: Determine the binding affinity (


) and maximum inactivation rate (

) of the enzyme-CNDS complex.

Causality & Rationale: By maintaining pseudo-first-order conditions (


), the complex bimolecular reaction simplifies mathematically. Plotting the observed rate constant (

) against varying concentrations of CNDS allows us to determine if the probe binds via a pre-equilibrium complex (hyperbolic curve) or simple collision (linear curve).

Step-by-Step Methodology:

  • Preparation of CNDS Gradient: Prepare a series of CNDS concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM, 200 µM) in the assay buffer. Ensure DMSO concentration remains constant (≤ 2% v/v) across all samples to prevent solvent-induced enzyme denaturation.

  • Continuous Monitoring: Add a catalytic amount of enzyme (e.g., 10 nM) to each CNDS concentration. Continuously monitor the release of the thiolate leaving group.

  • Reversibility Validation (Control 3): Once the enzyme is fully inactivated (absorbance plateaus), add 5 mM Dithiothreitol (DTT). Validation: DTT will reduce the mixed disulfide, releasing the remaining CNDS leaving group and restoring enzyme activity. This proves the inactivation was a reversible thiol-disulfide exchange, not irreversible alkylation.

Workflow S1 1. Baseline Buffer + CNDS S2 2. Initiation Add Enzyme S1->S2 S3 3. Monitoring Absorbance Tracking S2->S3 S4 4. Validation Add DTT (Recovery) S3->S4 S5 5. Analysis Extract k_obs & K_I S4->S5

Figure 2: Self-validating workflow for continuous spectrophotometric analysis.

Data Analysis & Kinetic Modeling

Extracting meaningful kinetic parameters requires fitting the raw absorbance data to established mathematical models.

Step 1: Calculate


 
Fit the time-dependent absorbance data for each CNDS concentration to the pseudo-first-order exponential equation:


Where

is absorbance at time

,

is final absorbance, and

is initial absorbance.

Step 2: Determine


 and 

Plot the calculated

values (y-axis) against the corresponding [CNDS] (x-axis). If the plot is hyperbolic, fit the data to the following equation:

Table 2: Kinetic Parameter Extraction

ParameterSymbolDerivation MethodBiological/Chemical Significance
Observed Rate

Primary exponential fit of Absorbance vs. TimeThe apparent rate of inactivation at a specific probe concentration.
Inactivation Rate

Asymptote of the

vs. [CNDS] plot
Maximum rate of covalent disulfide bond formation once bound.
Inhibition Constant

[CNDS] yielding half-maximal

Affinity of the probe for the enzyme's active site (pre-equilibrium).
Bimolecular Rate

Slope of the linear portion of the secondary plotOverall efficiency of the probe; useful for comparing different inhibitors.

Troubleshooting & Optimization

ObservationScientific CauseCorrective Action
High Baseline Drift Spontaneous hydrolysis of CNDS due to high pH.Ensure buffer pH is ≤ 8.0. Prepare fresh CNDS stocks in anhydrous DMSO.
No "Burst" Observed Enzyme is completely oxidized or inactive.Pre-reduce enzyme with DTT, then remove DTT via size-exclusion chromatography (e.g., PD-10 column) prior to assay.
Non-linear

Plot
Probe aggregation at high concentrations.Add 0.01% Triton X-100 to the buffer to prevent hydrophobic probe aggregation.

References

  • Nagy, P. (2013).
  • Patel, M., et al. (1992). Rapid Kinetic Studies and Structural Determination of a Cysteine Proteinase Mutant.
  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (PMC).
  • Smith, A., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega.
  • Novinec, M., & Lenarčič, B. (2013). Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. International Journal of Molecular Sciences (PMC).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background in Disulfide Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

High background signal is the single most common failure mode in disulfide quantification. In my experience supporting drug development workflows, 80% of "assay failures" are actually sample preparation failures. When your blank reads 0.5 OD or your baseline fluorescence is off the chart, you lose the dynamic range necessary to detect the subtle shifts in disulfide mapping that critical quality attributes (CQAs) require.

This guide moves beyond basic protocol steps to the mechanistic causes of high background. We will isolate whether your issue is Chemical (reagent hydrolysis), Matrix-driven (residual reductants), or Optical (turbidity/interference).

Diagnostic Workflow: Isolate the Source

Before changing your protocol, run this logic check. High background usually stems from one of three specific failure points.

TroubleshootingFlow Start High Background Signal Detected CheckBlank Step 1: Check Reagent Blank (Buffer + DTNB/Probe only) Start->CheckBlank BlankHigh Blank is High CheckBlank->BlankHigh OD > 0.05 BlankLow Blank is Low (Normal) CheckBlank->BlankLow OD < 0.05 ReagentIssue ROOT CAUSE: Reagent Hydrolysis (Check pH, Age, Contamination) BlankHigh->ReagentIssue CheckSample Step 2: Check Sample Blank (Protein + Buffer, NO DTNB) BlankLow->CheckSample SampleHigh Sample Blank is High CheckSample->SampleHigh High Absorbance SampleLow Sample Blank is Low CheckSample->SampleLow Low Absorbance OpticalIssue ROOT CAUSE: Turbidity/Scatter (Protein Precipitation) SampleHigh->OpticalIssue Cloudy? SpectralIssue ROOT CAUSE: Intrinsic Absorbance (Heme, colored co-factors) SampleHigh->SpectralIssue Clear but Colored? MatrixIssue ROOT CAUSE: Residual Reductant (Incomplete Desalting of DTT/TCEP) SampleLow->MatrixIssue Signal spikes only after adding DTNB

Figure 1: Diagnostic Logic Tree. Use this workflow to determine if the background originates from the reagent (left branch) or the sample matrix (right branch).

Module 1: Reagent Integrity (The Chemistry Check)

The Problem: Spontaneous Hydrolysis

The most frequent cause of high background in Ellman’s assays (DTNB) is the reagent turning yellow before it touches your protein. DTNB contains a disulfide bond that is susceptible to hydrolysis at alkaline pH.[1]

The Mechanism: At pH > 8.5, hydroxide ions (


) attack the disulfide bond of DTNB, releasing the yellow TNB anion (

) even without a target thiol.

Troubleshooting Protocol
  • Check Buffer pH: The reaction requires pH 8.0 for the thiol-disulfide exchange, but storage must be acidic or neutral.

    • Correct: Store DTNB stock in 50 mM Sodium Acetate (pH 5.0) or Phosphate (pH 7.0).[2]

    • Incorrect: Storing DTNB in the pH 8.0 Reaction Buffer.[3]

  • EDTA is Mandatory: Always include 1 mM EDTA in your reaction buffer.

    • Why? Trace metal ions (

      
      ) catalyze the air-oxidation of thiols, leading to low signal, but they can also destabilize the reagent stock.
      

Module 2: Sample Matrix (The Reductant Check)

The Problem: Residual Reducing Agents

To map disulfides, you must first reduce them (using DTT, TCEP, or


-ME) and then quantify the newly formed free thiols.[4] If you do not remove 100% of the reducing agent, it will react with the DTNB. 

Expert Insight: TCEP is often marketed as "compatible" with certain chemistries because it lacks a thiol group. This is false for disulfide quantification. TCEP will reduce the disulfide bond within the DTNB molecule, generating a massive false-positive signal.

Comparison of Removal Methods

Choose the method based on your protein's size and the allowable residual background.

MethodEfficiencyProtein LossThroughputBest For
Desalting Columns (Zeba/Sephadex) High (>95%)Low (<10%)HighRoutine screening; removing DTT/TCEP.
TCA Precipitation Very High (>99%)Moderate (10-20%)LowGold Standard for zero background. Denatures protein (good for exposing buried thiols).
Dialysis Moderate (80-90%)LowVery LowNot recommended. Slow oxidation re-forms disulfides during the process.
Immobilized Reductant 100%LowModerateBest for avoiding removal steps entirely.
Protocol: TCA Precipitation (The "Nuclear Option" for Background)

If desalting fails, use Trichloroacetic Acid (TCA) to precipitate the protein, leaving all interfering small molecules (DTT, TCEP, color) in the supernatant.

  • Add TCA to sample (final conc. 20% w/v).

  • Incubate on ice for 30 min.

  • Centrifuge at 14,000 x g for 10 min (

    
    ).
    
  • Discard supernatant (contains the interference).

  • Wash pellet with cold acetone (removes residual TCA).

  • Resolubilize pellet in Reaction Buffer (pH 8.0, 8M Urea).

Module 3: Protein Accessibility & Turbidity

The Problem: "Hidden" Thiols and Precipitation

Native proteins often hide disulfides in hydrophobic cores. To quantify total disulfides, you must denature the protein. However, adding DTNB to a denatured protein can sometimes cause immediate precipitation (turbidity), which the plate reader reads as "absorbance."

The Fix: Chaotropic Correction You must use a denaturant (Urea or Guanidine-HCl), but you must adjust your calculations. The extinction coefficient of the TNB reporter changes in high salt/denaturant.

Quantitative Adjustment Table:

Solvent ConditionExtinction Coefficient (

)
Note
Dilute Buffer (PBS/Tris)

Standard value.
6 M Guanidine-HCl

Lower

due to ionic strength effects.
8 M Urea

Slight shift; ensure Urea is ultra-pure (cyanate free).
1% SDS VariesRisk of bubble formation; use Urea if possible.

Frequently Asked Questions (FAQs)

Q: My sample blank is clear, but the signal jumps instantly to max absorbance upon adding DTNB. Is it the protein? A: No. This is the hallmark of residual TCEP or DTT . Protein reaction kinetics are relatively slow (minutes). Small molecule reductants react instantly (seconds). If the color develops immediately upon mixing, you have not removed the reducing agent. Reprocess using a desalting column or TCA precipitation.

Q: Can I use ThioGlo or other fluorescent probes to lower the background? A: Yes, but with a caveat. Maleimide-based fluorescent probes (like ThioGlo-1) are more sensitive (nM range vs


M range for DTNB) and do not suffer from hydrolysis-driven background. However, they are prone to "fluorogenic hydrolysis"  if left too long at high pH. Use these only if your protein concentration is 

. For standard concentrations, DTNB is more robust.

Q: I am working with a hydrophobic membrane protein. It precipitates when I add the reaction buffer. A: Standard DTNB buffers (Phosphate) may crash out membrane proteins.

  • Solution: Add 2% SDS or 4M Urea to your reaction buffer.

  • Validation: Ensure you run a "Cysteine Standard Curve" in the exact same buffer containing the SDS/Urea to correct for any shift in the extinction coefficient.

Q: Why is my calculated disulfide content higher than theoretically possible? A: This is an "Over-estimation" error.

  • Color interference: Does your protein have a prosthetic group (Heme, FAD) that absorbs at 400-450 nm? Subtract a protein-only blank.

  • Tyr/Trp interference: At very high protein concentrations, Tyrosine can react slightly with DTNB over long incubations. Read the assay at 5 minutes , not 30 minutes.

References

  • Thermo Fisher Scientific. Ellman’s Reagent (DTNB) User Guide. Retrieved from

  • Bulaj, G., et al. (1998). Ionization-reactivity relationships for cysteine thiols in polypeptides. Biochemistry.[4][5] (Provides mechanistic basis for pH 8.0 requirement).

  • Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983). Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49-60. (Source for Extinction Coefficients in Urea/Guanidine).[6]

  • Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry.[5][7][8] (Review of reducing agent interference).

  • Sigma-Aldrich. Technical Bulletin: Sulfhydryl Quantification. Retrieved from

Sources

Technical Support Center: Optimizing Thiol-Disulfide Exchange with 2-Chloro-5-Nitrophenyl Disulfide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development and bioconjugation workflows become increasingly complex, the need for precise, irreversible thiol modification is paramount. 2-Chloro-5-nitrophenyl disulfide is a highly activated, lipophilic electrophile used to synthesize asymmetric (mixed) disulfides or to reversibly block reactive cysteine residues.

Unlike its more hydrophilic cousin, Ellman’s reagent (DTNB), the addition of the chloro-group increases the reagent's membrane permeability and compatibility with organic solvent systems, making it an indispensable tool for medicinal chemists and structural biologists. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to ensure your exchange reactions are robust and self-validating.

Mechanistic Rationale: Why This Reagent Works

Thiol-disulfide exchange is a kinetically driven process that proceeds via an SN2-like nucleophilic substitution[1]. The reaction rate is governed by two critical factors:

  • The Nucleophile: The reaction requires the deprotonated thiolate anion (R-S⁻). Because typical aliphatic thiols have a pKa of ~8.5, the reaction must be performed at a pH where a sufficient fraction of the thiol is deprotonated without inducing base-catalyzed side reactions[2].

  • The Leaving Group: The driving force of the reaction is the stability of the expelled thiolate. The electron-withdrawing nitro and chloro groups on 2-chloro-5-nitrophenyl disulfide drastically lower the pKa of the resulting 2-chloro-5-nitrobenzenethiolate leaving group. This makes the forward reaction exceptionally fast and thermodynamically irreversible under physiological conditions[3].

Mechanism Nuc R-S⁻ (Thiolate) TS [R-S ··· S(Ar) ··· S-Ar]⁻ (Transition State) Nuc->TS Nucleophilic Attack Elec Ar-S-S-Ar (Disulfide) Elec->TS Prod R-S-S-Ar (Mixed Disulfide) TS->Prod Bond Formation LG Ar-S⁻ (Leaving Group) TS->LG Cleavage

SN2-mediated thiol-disulfide exchange mechanism generating a mixed disulfide.

Experimental Protocols

To ensure a self-validating system, these protocols are designed to prevent the most common failure mode: disulfide scrambling (the formation of symmetric R-S-S-R dimers).

Protocol A: Synthesis of Small Molecule Mixed Disulfides

Goal: High-yield synthesis of an asymmetric disulfide for drug-linker development.

  • Prepare the Electrophile: Dissolve 3.0 to 5.0 molar equivalents of 2-chloro-5-nitrophenyl disulfide in anhydrous N,N-Dimethylformamide (DMF).

  • Prepare the Nucleophile: Dissolve 1.0 equivalent of your target thiol in 0.1 M Sodium Phosphate buffer, pH 7.5, containing 1 mM EDTA to chelate trace metals. Degas the buffer with nitrogen for 15 minutes prior to use.

  • Controlled Addition: Under vigorous magnetic stirring, add the aqueous thiol solution dropwise to the organic disulfide solution. Causality note: Adding the thiol to an excess of the disulfide ensures the newly formed mixed disulfide is never exposed to an excess of free thiolate, completely suppressing symmetric dimer formation.

  • Incubation: Stir at 20°C–25°C for 45 minutes.

  • Validation & Purification: Monitor the reaction via UV-Vis spectroscopy (appearance of a yellow/orange color at ~410 nm). Quench the reaction by lowering the pH to 4.0 with dilute HCl, then purify the mixed disulfide via Reverse-Phase HPLC.

Protocol B: Protein Cysteine Modification

Goal: Reversible blocking of a solvent-exposed protein cysteine.

  • Protein Preparation: Buffer-exchange your protein (e.g., 50 µM) into 50 mM Tris-HCl, pH 7.2, 1 mM EDTA.

  • Reagent Stock: Prepare a fresh 50 mM stock of 2-chloro-5-nitrophenyl disulfide in neat DMSO.

  • Conjugation: Add the disulfide stock to the protein solution to achieve a 15-fold molar excess. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate in the dark at room temperature for 1 to 2 hours.

  • Cleanup: Remove the unreacted disulfide and the chromophoric leaving group by passing the mixture through a pre-equilibrated PD-10 desalting column.

Protocol S1 1. Reagent Preparation Dissolve in DMF/DMSO S3 3. Dropwise Addition Maintain Disulfide Excess S1->S3 S2 2. Thiol Activation Buffer at pH 7.0-8.0 S2->S3 S4 4. Spectroscopic Monitoring Absorbance at ~410 nm S3->S4 S5 5. Purification HPLC or Desalting S4->S5

Standard workflow for optimizing thiol-disulfide exchange and product purification.

Optimization Data & Parameters

Use the following empirically derived parameters to adapt the reaction to your specific molecular target.

ParameterSmall Molecule SynthesisProtein BioconjugationCausality / Rationale
Solvent System 50–80% DMF or MethanolAqueous buffer with <5% DMSOProteins will denature in high organics; small lipophilic molecules require organic co-solvents to remain in solution.
Optimal pH 7.5 – 8.07.0 – 7.4Balances the generation of the reactive thiolate anion (pKa ~8.5) against the risk of base-catalyzed disulfide scrambling[2].
Stoichiometry 3.0 – 5.0x excess10 – 20x excessA massive stoichiometric excess of the electrophile drives the reaction to 100% completion and prevents the formation of symmetric R-S-S-R byproducts.
Temperature 20°C – 25°C4°C – 25°CAmbient temperature is sufficient due to the highly activated nature of the electron-deficient disulfide.
Reaction Time 30 – 60 min1 – 2 hoursSteric hindrance within folded protein microenvironments requires extended incubation times compared to free small molecules.

Troubleshooting & FAQs

Q: My LC-MS data shows a high yield of symmetric disulfides (R-S-S-R) instead of the desired mixed disulfide. How do I fix this? A: This is caused by disulfide disproportionation. Once your desired mixed disulfide (R-S-S-Ar) forms, it can react with another molecule of your starting free thiol (R-S⁻) to form the symmetric dimer (R-S-S-R). To prevent this, you must invert your addition order: always add your thiol dropwise into a large molar excess of the 2-chloro-5-nitrophenyl disulfide. This ensures the free thiol is instantly consumed and never accumulates in the presence of the mixed disulfide product.

Q: The 2-chloro-5-nitrophenyl disulfide immediately precipitates when added to my aqueous protein buffer. What are my options? A: The chloro-substitution makes this reagent highly lipophilic. If your protein can tolerate it, slowly increase the DMSO or DMF concentration up to 10%. If organic solvents cause your protein to crash, introduce a non-ionic surfactant (e.g., 0.1% Tween-20 or Triton X-100). The detergent will form micelles that solubilize the hydrophobic disulfide while maintaining the native fold of your protein.

Q: How can I accurately monitor the reaction progress in real-time? A: The reaction is inherently self-reporting. As the exchange occurs, the 2-chloro-5-nitrobenzenethiolate leaving group is released into the solution. This thiolate is strongly chromophoric. You can monitor the reaction progress spectrophotometrically by measuring the increase in absorbance at ~410 nm. Ensure your baseline blank contains the unreacted disulfide, as it also possesses minor absorbance in the near-UV spectrum.

Q: Is it strictly necessary to degas my buffers? A: Yes. Dissolved oxygen acts as an electron acceptor and will spontaneously oxidize your free thiols into symmetric disulfides, directly competing with your intended exchange reaction[1]. Always sparge your buffers with argon or nitrogen for 15 minutes, and include 1 mM EDTA to sequester trace transition metals (like Cu²⁺ or Fe³⁺) that act as catalysts for auto-oxidation.

References

  • Title: Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways Source: Antioxidants & Redox Signaling (PMC) URL: [Link]

  • Title: Thiol–Disulfide Exchange Reactions in the Mammalian Extracellular Environment Source: Annual Review of Chemical and Biomolecular Engineering URL: [Link]

  • Title: Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-5-nitrophenyl Disulfide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-5-nitrophenyl disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 2-Chloro-5-nitrophenyl disulfide?

The most prevalent and dependable method starts from 2-Chloro-5-nitroaniline. The synthesis is a two-step, one-pot process that proceeds via a diazonium salt intermediate. The primary aromatic amine is first converted to a diazonium salt, which is then reacted with a sulfur source, typically a solution of sodium disulfide, to form the target symmetrical disulfide. This overall transformation is a variation of the Sandmeyer reaction, which uses diazonium salts as versatile intermediates.[1][2]

Q2: Why is it critical to maintain a low temperature (0-5 °C) during the diazotization step?

Maintaining a temperature between 0-5 °C is arguably the most critical parameter for a successful reaction. Aryl diazonium salts, while more stable than their aliphatic counterparts, are thermally unstable.[3][4] If the temperature rises above this range, the diazonium salt will rapidly decompose, leading to several problems:

  • Loss of Nitrogen Gas: The primary decomposition pathway involves the loss of nitrogen gas (N₂) to form an aryl cation.[5][6]

  • Phenol Formation: This highly reactive aryl cation can react with water in the aqueous medium to form the corresponding phenol (2-Chloro-5-nitrophenol), a common and difficult-to-remove impurity.

  • Reduced Yield: The decomposition directly consumes the intermediate, leading to a significant reduction in the final product yield.[7]

Q3: What is the purpose of using a strong acid like hydrochloric acid (HCl) in excess?

High acidity is crucial for two primary reasons:

  • Generation of Nitrous Acid: The reaction requires nitrous acid (HNO₂), which is unstable and must be generated in situ. The strong acid reacts with sodium nitrite (NaNO₂) to produce the necessary nitrous acid.[4][8]

  • Prevention of Azo Coupling: In insufficiently acidic conditions, the newly formed diazonium salt (an electrophile) can react with the unreacted 2-Chloro-5-nitroaniline (a nucleophile) in an unwanted side reaction called azo coupling. This forms a brightly colored azo compound, which appears as a significant impurity and often contributes to a dark, tarry reaction mixture.[3] The excess acid ensures that the free amino group of the starting material is fully protonated (-NH₃⁺), rendering it non-nucleophilic and preventing this side reaction.

Q4: How can I confirm the formation of the diazonium salt before proceeding to the next step?

A simple and effective qualitative test is to check for the presence of excess nitrous acid using starch-iodide paper. A persistent blue-black color on the paper indicates that enough sodium nitrite has been added to consume all the primary amine, implying that the diazotization is complete.[7] Additionally, a small aliquot of the reaction mixture can be added to a basic solution of a coupling agent like 2-naphthol. The formation of a vibrant red-orange azo dye confirms the presence of the diazonium salt.

Optimized Experimental Protocol

This protocol details the synthesis of 2-Chloro-5-nitrophenyl disulfide from 2-Chloro-5-nitroaniline. It is designed as a self-validating system with checkpoints to ensure success.

Step 1: Diazotization of 2-Chloro-5-nitroaniline
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Chloro-5-nitroaniline (1.0 eq). Add a 3M solution of hydrochloric acid (3.0 eq). Stir to create a fine slurry.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. It is critical to maintain this temperature throughout the addition of sodium nitrite.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise from the dropping funnel to the stirred amine slurry over 30-45 minutes. Ensure the temperature never exceeds 5 °C.

  • Confirmation (Checkpoint): After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C. Test for excess nitrous acid with starch-iodide paper (should turn blue-black). The initial slurry should dissolve to form a clear, pale-yellow solution of the diazonium salt.

Step 2: Disulfide Formation
  • Preparation of Sodium Disulfide: In a separate beaker, dissolve sodium sulfide nonahydrate (1.1 eq) in water. Add elemental sulfur powder (1.1 eq). Gently heat and stir until the sulfur dissolves completely to form a dark, reddish-brown solution of sodium disulfide (Na₂S₂). Cool this solution to 10-15 °C.

  • Reaction: Slowly add the cold diazonium salt solution from Step 1 to the stirred sodium disulfide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the foaming manageable.

  • Digestion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 40-50 °C for 1 hour to ensure the reaction goes to completion and to drive off all dissolved nitrogen. A yellow precipitate of the crude disulfide will form.

Step 3: Work-up and Purification
  • Isolation: Cool the reaction mixture in an ice bath. Collect the crude solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral. This removes inorganic salts. Follow with a wash using a small amount of cold ethanol to remove some organic impurities.

  • Purification: The primary method for purification is recrystallization. Toluene or chlorobenzene are suitable solvents. Dissolve the crude product in the minimum amount of hot solvent, filter hot to remove any insoluble impurities, and allow to cool slowly to form crystals. Collect the purified crystals by filtration.

Visualization of Synthetic Workflow

G cluster_diazotization Step 1: Diazotization cluster_disulfide Step 2: Disulfide Formation cluster_purification Step 3: Purification A Slurry of 2-Chloro-5-nitroaniline in excess HCl B Cool to 0-5 °C A->B C Dropwise addition of NaNO₂(aq) solution B->C D Stir 30 min @ 0-5 °C Confirm with Starch-Iodide Paper C->D F Add diazonium salt solution to Na₂S₂ solution D->F Use Immediately E Prepare Na₂S₂ solution (Na₂S + S) E->F G Warm to 50 °C for 1 hr F->G H Filter crude solid G->H I Wash with H₂O and cold EtOH H->I J Recrystallize from Toluene I->J K Obtain Pure Product J->K

Caption: High-level workflow for the synthesis of 2-Chloro-5-nitrophenyl disulfide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem / Observation Probable Cause(s) Solutions & Explanations
Low Final Yield 1. Incomplete Diazotization: Not all of the starting amine was converted to the diazonium salt.Solution: Ensure a slight excess (1.1 eq) of sodium nitrite is used. Before proceeding, confirm the reaction is complete using the starch-iodide paper test as described in the protocol.[7]
2. Decomposition of Diazonium Salt: The temperature during diazotization or storage was too high.Solution: Use an ice-salt bath for more effective cooling. Ensure the internal reaction temperature is monitored and strictly maintained between 0-5 °C. Use the diazonium salt solution immediately after preparation.
3. Losses During Work-up: The product has some solubility in the washing solvents.Solution: Use ice-cold water and ethanol for washing to minimize solubility losses. Avoid using large volumes of washing solvent.
Reaction Mixture Turns Dark Brown/Black and Tarry 1. Azo Coupling: Insufficient acid is present, allowing the diazonium salt to couple with unreacted amine.Solution: Use a sufficient excess of strong acid (at least 3 equivalents relative to the amine) to ensure the starting material is fully protonated and non-nucleophilic.[3]
2. Significant Decomposition: The reaction temperature was allowed to rise significantly, causing rapid decomposition and polymerization side reactions.Solution: Improve temperature control. Add the sodium nitrite solution more slowly to better manage the exothermic nature of the reaction. Ensure vigorous stirring for efficient heat dissipation.[7]
Product is Difficult to Purify / Contaminated 1. Phenol Impurity: Contamination with 2-Chloro-5-nitrophenol from diazonium salt decomposition.Solution: This impurity is acidic. It can be removed by washing the crude product solution (dissolved in an organic solvent like ethyl acetate) with a dilute aqueous base (e.g., 1M Na₂CO₃). The phenol will be deprotonated and extracted into the aqueous layer.
2. Unreacted Starting Material: Incomplete diazotization.Solution: The basic starting amine can also be removed with an acid wash (e.g., 1M HCl) during work-up if the product is first dissolved in an organic solvent. However, optimizing the reaction to go to completion is the better approach.
3. Higher-Order Polysulfides: Incorrect stoichiometry when preparing the sodium disulfide solution.Solution: Use a precise 1:1 molar ratio of sodium sulfide (Na₂S) to elemental sulfur (S) to favor the formation of the disulfide (Na₂S₂). Excess sulfur can lead to trisulfides and higher polysulfides.[9]
Troubleshooting Decision Tree

G Start Problem Encountered LowYield Low Yield? Start->LowYield DarkMixture Dark/Tarry Mixture? PurityIssue Purity Issues? CheckDiaz Starch-Iodide test negative? LowYield->CheckDiaz Yes TempControl1 Temp > 5°C? LowYield->TempControl1 No CheckAcidity < 3 eq. Acid used? DarkMixture->CheckAcidity Yes TempControl2 Temp > 5°C? DarkMixture->TempControl2 No PhenolTest Phenolic Impurity (Acidic)? PurityIssue->PhenolTest Yes AmineTest Starting Amine (Basic)? PurityIssue->AmineTest No IncompleteDiaz Incomplete Diazotization: Add more NaNO₂ CheckDiaz->IncompleteDiaz Yes CheckDiaz->TempControl1 No Decomposition1 Decomposition: Improve cooling, use salt-ice bath TempControl1->Decomposition1 Yes AzoCoupling Azo Coupling: Increase acid concentration CheckAcidity->AzoCoupling Yes CheckAcidity->TempControl2 No Decomposition2 Decomposition: Slow NaNO₂ addition, stir vigorously TempControl2->Decomposition2 Yes BaseWash Solution: Perform aqueous base wash (Na₂CO₃) PhenolTest->BaseWash Yes PhenolTest->AmineTest No AcidWash Solution: Perform aqueous acid wash (HCl) AmineTest->AcidWash Yes

Caption: A decision tree to diagnose and solve common synthesis problems.

Reaction Mechanism

The synthesis involves two core mechanistic stages: the formation of the diazonium ion and the radical-based formation of the disulfide.

  • Diazotization: The amine acts as a nucleophile, attacking the nitrosonium ion (N=O⁺), which is formed from nitrous acid under acidic conditions. A series of proton transfers and the elimination of a water molecule lead to the formation of the relatively stable aryl diazonium ion (Ar-N₂⁺).[4][5]

  • Disulfide Formation: This step follows a mechanism similar to a Sandmeyer reaction.[1] The disulfide dianion (S₂²⁻) acts as an electron donor in a single-electron transfer (SET) to the diazonium ion. This generates an aryl radical (Ar•) with the loss of stable nitrogen gas. Two aryl radicals then combine with a sulfur atom or react with the disulfide anion to ultimately form the stable diaryl disulfide product. The detection of biaryl byproducts in similar reactions supports this radical mechanism.[1]

G cluster_diazotization Diazotization Mechanism cluster_disulfide Disulfide Formation (Radical Mechanism) A Ar-NH₂ C Ar-N⁺H₂-N=O A->C + B NO⁺ (from NaNO₂ + H⁺) D Ar-N=N-OH C->D -H⁺, +H⁺ E Ar-N⁺≡N (Diazonium Ion) D->E +H⁺, -H₂O F Ar-N⁺≡N H Ar• (Aryl Radical) F->H Single Electron Transfer G S₂²⁻ I N₂ H->I + J Ar-S-S-Ar (Final Product) H->J 2x, + S₂²⁻

Caption: Simplified reaction mechanism for disulfide synthesis via a diazonium salt.

References
  • Sandmeyer reaction - Wikipedia . Wikipedia. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]

  • Sandmeyer Reaction . Organic Chemistry Portal. [Link]

  • Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2 . Beilstein Journal of Organic Chemistry. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review . Journal of the Iranian Chemical Society. [Link]

  • DI-o-NITROPHENYL DISULFIDE . Organic Syntheses. [Link]

  • DIAZONIUM SALTS . (PDF). [Link]

  • Diazotisation . Organic Chemistry Portal. [Link]

Sources

How to quench 2-Chloro-5-nitrophenyl disulfide reactions effectively

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quenching 2-Chloro-5-nitrophenyl Disulfide Reactions

Audience: Researchers, scientists, and drug development professionals.

The Mechanistic Causality of Quenching

2-Chloro-5-nitrophenyl disulfide is a highly reactive electrophile utilized in complex organic syntheses and advanced thiol-detection assays. The electron-withdrawing chloro and nitro groups on the phenyl rings significantly lower the pKa of the leaving group (2-chloro-5-nitrothiophenolate). This makes the central disulfide bond highly susceptible to nucleophilic attack by free thiols.

This thiol-disulfide exchange is driven entirely by the deprotonated thiolate anion (


), which is approximately 

times more reactive than its protonated thiol (

) counterpart[1]. To effectively quench this reaction and prevent artifactual disulfide scrambling, the experimental design must immediately neutralize the thiolate anion. This is achieved through two primary mechanisms:
  • Acidification: Lowering the pH below the pKa of the cysteine residues (typically pH < 4.0) rapidly protonates the thiolate to a thiol, arresting the exchange[2].

  • Rapid Alkylation: Introducing a highly reactive Michael acceptor, such as N-ethylmaleimide (NEM), which covalently binds the free thiol faster than the thiol can attack the disulfide[3].

QuenchMechanisms Start Active Thiol-Disulfide Exchange Reaction Thiolate Reactive Thiolate (S⁻) Start->Thiolate Disulfide 2-Chloro-5-nitrophenyl disulfide Start->Disulfide Acid Acid Quenching (TCA / Formic Acid) Thiolate->Acid pH < 4.0 Alkylation Alkylation Quenching (NEM) Thiolate->Alkylation Excess Reagent Protonated Protonated Thiol (SH) (Reaction Arrested) Acid->Protonated Thioether Stable Thioether (Irreversible Block) Alkylation->Thioether

Logical pathways for quenching thiol-disulfide exchange via acidification or alkylation.

Experimental Protocols: Self-Validating Quenching Workflows

Protocol A: Acid-Based Quenching (Reversible)

This method is ideal for whole-cell extracts or complex protein mixtures where immediate cessation of redox activity and simultaneous protein denaturation are required[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 100% (w/v) stock solution of Trichloroacetic Acid (TCA). Caution: Highly corrosive.

  • Quenching: Add the TCA stock directly to the active 2-chloro-5-nitrophenyl disulfide reaction mixture to achieve a final concentration of 10-20% TCA[5].

  • Incubation: Incubate the mixture on ice for 15–30 minutes to ensure complete protein precipitation and protonation of all accessible and buried thiols[4].

  • Isolation: Centrifuge at 14,000 x g for 10 minutes at 4°C. The low-molecular-weight metabolites (including unreacted disulfide) will remain in the supernatant[4].

  • Washing: Discard the supernatant. Wash the protein pellet twice with ice-cold acetone to remove residual TCA and unreacted 2-chloro-5-nitrophenyl disulfide.

  • Validation Check: Ensure the pellet is completely resuspended in a highly denaturing, low-pH buffer (e.g., 6M Urea, pH 4.0) before proceeding to downstream analysis. Raising the pH without alkylation will reactivate the thiols[5].

Protocol B: NEM-Based Alkylation (Irreversible)

This protocol is critical for non-reduced peptide mapping and LC-MS workflows where native disulfide bonds must be preserved without artificial scrambling[6].

Step-by-Step Methodology:

  • Preparation: Prepare a fresh 200 mM stock of N-ethylmaleimide (NEM) in ethanol or water. Do not use old stocks, as NEM hydrolyzes into unreactive N-ethylmaleimic acid over time[5].

  • Quenching: Add NEM to the reaction mixture to a final concentration of 10–20 mM[6]. Ensure the buffer pH is maintained strictly between 6.5 and 7.5 to maximize thiol specificity and minimize primary amine cross-reactivity[6].

  • Incubation: Incubate the mixture at room temperature for 30 minutes in the dark[6].

  • Termination: Quench the excess unreacted NEM by adding a scavenging agent like DTT or L-cysteine (final concentration 50 mM) for 15 minutes[6].

  • Validation Check: Analyze a small aliquot via LC-MS to confirm a mass shift corresponding to complete NEM adduction (+125.13 Da per thiol).

ExperimentalWorkflow Reaction Active Reaction Mixture Split Select Quench Strategy Reaction->Split Acid Add 10-20% TCA (pH < 4.0) Split->Acid NEM Add 10-20 mM NEM (pH 6.5-7.5) Split->NEM Downstream1 Precipitate & Wash (Reversible) Acid->Downstream1 Downstream2 Desalt / LC-MS (Irreversible) NEM->Downstream2

Experimental decision tree for selecting TCA precipitation versus NEM alkylation workflows.

Quantitative Data Presentation: Quenching Strategy Comparison

Quenching ReagentMechanism of ActionOptimal pH RangeReaction TimeReversibilityDownstream Compatibility
Trichloroacetic Acid (TCA) Thiolate protonation & protein denaturation< 4.0InstantaneousReversible (if pH is raised)[5]Gel electrophoresis, Western blot; requires cleanup for LC-MS.
Formic Acid (FA) Thiolate protonation< 2.0InstantaneousReversible Excellent for direct LC-MS/MS injection[6].
N-Ethylmaleimide (NEM) Irreversible thioether formation (Michael addition)6.5 – 7.55 – 30 mins[6]Irreversible Ideal for non-reduced peptide mapping & LC-MS[3].
Iodoacetamide (IAM) Carboxyamidomethylation7.5 – 8.530 – 60 minsIrreversible High risk of disulfide scrambling due to slow kinetics[3].

Troubleshooting & FAQs

Q: Why am I seeing extensive disulfide scrambling even after quenching with Iodoacetamide (IAM)? A: IAM is a widely used alkylating agent, but its reaction kinetics with free thiols are significantly slower than the rate of thiol-disulfide exchange[3]. When highly reactive compounds like 2-chloro-5-nitrophenyl disulfide are present, the free thiols will attack the disulfide bonds before IAM can fully alkylate them. You must switch to N-ethylmaleimide (NEM), which reacts via a rapid "click-like" Michael addition, effectively outcompeting the scrambling mechanism[3].

Q: Can I perform a basic-pH trypsin digestion immediately after an acid quench? A: No. Acid quenching is purely a thermodynamic pause; it is fully reversible[5]. If you raise the pH to 8.0 for optimal trypsin activity without first permanently blocking the free thiols, the thiolates will immediately re-form and initiate nucleophilic attacks on the disulfides. You must perform an alkylation step (e.g., with NEM) under slightly acidic to neutral conditions (pH 6.5) before shifting to basic conditions for digestion[6].

Q: My protein sample precipitated immediately upon adding TCA. Is my sample ruined? A: Not at all. TCA is designed to denature and precipitate proteins while simultaneously dropping the pH to quench redox reactions[4]. This precipitation is highly advantageous because it locks the protein in its current redox state and exposes buried thiols that might otherwise be sterically hindered from reacting with downstream probes[4]. Simply centrifuge the sample, wash the pellet with cold acetone to remove the acid, and resuspend in a denaturing buffer for subsequent labeling.

Q: I used NEM, but LC-MS shows multiple unintended mass additions on my protein. What went wrong? A: You likely performed the NEM alkylation at a pH that was too high. While NEM is highly specific for thiols at pH 6.5–7.5, at pH > 7.5 it will begin to cross-react with primary amines, such as lysine side chains and the peptide N-terminus[6]. Additionally, at pH > 9, NEM adducts can undergo intramolecular transamidation[5]. Always buffer your NEM quenching reactions strictly between pH 6.5 and 7.5.

References

Sources

Technical Support Center: Navigating the Challenges of Sterically Hindered Thiols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals grappling with the low reactivity of sterically hindered thiols. This guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions, and expert insights to help you overcome common experimental hurdles. We understand that the spatial bulk around a thiol group can significantly impede its reactivity, leading to frustratingly low yields and slow reaction times. This resource aims to equip you with the knowledge and practical protocols to successfully incorporate these challenging but often crucial building blocks into your synthetic and bioconjugation strategies.

I. Troubleshooting Guide: When Your Hindered Thiol Won't React

This section addresses specific issues you may encounter in the lab, offering potential causes and actionable solutions.

Problem 1: Low or No Product Formation in Thiol-Ene "Click" Reactions

You're attempting a thiol-ene reaction with a sterically bulky thiol, but you're observing minimal to no formation of the desired thioether product.

Potential Causes & Solutions
Potential Cause Scientific Rationale Troubleshooting Steps
Insufficient Thiol Nucleophilicity Steric hindrance around the sulfur atom can impede its ability to attack the ene. The protonated thiol (-SH) is a weak nucleophile.[1][2][3]1. Increase pH: For Michael additions, adjust the pH to a range of 7.5-8.5. This will deprotonate the thiol to the more nucleophilic thiolate anion (-S⁻), which can significantly accelerate the reaction.[1][4] Be cautious not to exceed a pH of 8.5, as this can promote side reactions with other functional groups like amines.[1] 2. Add a Base Catalyst: Introduce a non-nucleophilic organic base like triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in catalytic amounts (0.1 eq) to facilitate the formation of the thiolate.[5][6]
Ineffective Radical Initiation (for radical-mediated reactions) The chosen photoinitiator may not be absorbing at the wavelength of your light source, or the thermal initiator may require a higher temperature to decompose efficiently and generate the initial thiyl radical.[5][7]1. Verify Initiator Compatibility: Ensure your photoinitiator's absorbance spectrum overlaps with your lamp's emission spectrum. 2. Screen Initiators: Test a different photoinitiator (e.g., DMPA, Irgacure series) or thermal initiator (e.g., AIBN, V-70). 3. Increase Initiator Concentration: Incrementally increase the initiator concentration, but be mindful of potential side reactions.
High Steric Barrier The activation energy required to overcome the steric repulsion between the bulky thiol and the alkene may be too high at the current reaction temperature.[5]1. Increase Temperature: Gradually increase the reaction temperature in 10°C increments. This can provide the necessary energy to overcome the steric barrier.[5] 2. Consider Cooling (for some photo-reactions): In certain photoinitiated thiol-ene systems, cooling the reaction has been shown to improve yields, possibly by stabilizing radical intermediates.[5]
Inappropriate Solvent The polarity of the solvent can influence the reaction rate by affecting the stability of charged intermediates or the solubility of reactants.[5]1. Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., THF, aprotic polar solvents like DMF or DMSO, or less polar solvents like toluene).
Problem 2: Failure of Nucleophilic Substitution Reactions (e.g., SNAr, Mitsunobu-type)

You are attempting to form a thioether via a substitution reaction, but the sterically hindered thiol is not displacing the leaving group.

Potential Causes & Solutions
Potential Cause Scientific Rationale Troubleshooting Steps
Poor Leaving Group For the reaction to proceed, the leaving group must be sufficiently stable to depart.1. Improve the Leaving Group: If possible, switch to a substrate with a better leaving group (e.g., triflate instead of a halide for SNAr reactions).
Insufficient Thiol Activation The neutral thiol may not be a strong enough nucleophile to initiate the substitution, especially with a sterically crowded electrophile.[8][9]1. Base Catalysis: As with Michael additions, using a base to generate the thiolate will enhance nucleophilicity.[2] 2. Mitsunobu-like Activation: For reactions resembling the Mitsunobu reaction, consider using activating agents. A system of triphenylphosphine (Ph₃P) and 1,2-diiodoethane (ICH₂CH₂I) has been shown to activate thiols for nucleophilic substitution.[10][11]
Catalyst Poisoning In metal-catalyzed cross-coupling reactions (e.g., Pd-catalyzed), thiols and thiolates can strongly bind to the metal center, leading to catalyst deactivation.[12][13]1. Ligand Choice: For Pd-catalyzed reactions, consider using monodentate phosphine ligands instead of chelating bisphosphine ligands, as they can sometimes lead to more effective catalysis.[12][13] 2. Catalyst Loading: It may be necessary to use a higher catalyst loading to compensate for deactivation.
Problem 3: Formation of Disulfide Byproducts

Your reaction mixture shows a significant amount of the disulfide dimer of your starting thiol, reducing the yield of the desired product.

Potential Causes & Solutions
Potential Cause Scientific Rationale Troubleshooting Steps
Oxidation by Atmospheric Oxygen Thiols, and especially thiolates, are susceptible to oxidation by oxygen in the air, leading to the formation of disulfide bonds (-S-S-).[5][14]1. Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon.[5] 2. Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. 3. Reducing Agents: In some cases, a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can be added to maintain the thiol in its reduced state, provided it doesn't interfere with your desired reaction.
Metal-Catalyzed Oxidation Trace metal ion impurities can catalyze the oxidation of thiols.[15]1. Add a Chelating Agent: Include a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 1 mM) in your reaction buffer to sequester metal ions.[15]

II. Frequently Asked Questions (FAQs)

Q1: How does pH critically influence the reactivity of a sterically hindered thiol?

The reactivity of a thiol is highly dependent on its protonation state. The protonated thiol (R-SH) is a relatively weak nucleophile. However, upon deprotonation to the thiolate anion (R-S⁻), its nucleophilicity increases dramatically.[1][2][3] The pKa of a typical thiol is around 8.5-10.[4] By raising the pH of the reaction medium to be near or slightly above the pKa, you increase the equilibrium concentration of the more reactive thiolate species. For many reactions, a pH range of 7.5-8.5 is optimal for enhancing reactivity without introducing significant side reactions, such as the reaction of maleimides with amines which becomes competitive at higher pH.[1][16]

Q2: What are phosphines and how do they catalyze reactions of hindered thiols?

Phosphines, such as triphenylphosphine (PPh₃) or dimethylphenylphosphine (DMPP), are organophosphorus compounds that can act as potent nucleophilic catalysts.[5][17] In the context of thiol-Michael additions, the phosphine can add to the alkene to form a zwitterionic intermediate. This intermediate is then readily attacked by the thiol. Alternatively, phosphines can be used in systems that activate thiols for nucleophilic substitution, such as the Ph₃P/ICH₂CH₂I system.[10][11]

Q3: Can I just increase the temperature indefinitely to overcome steric hindrance?

While increasing the temperature can provide the necessary activation energy to overcome a steric barrier, it is not a universally applicable solution.[5] Excessive heat can lead to the degradation of sensitive starting materials or products. It can also promote undesired side reactions. Furthermore, in some specific cases, like certain photoinduced thiol-ene reactions, cooling the reaction has been found to be beneficial.[5] Therefore, temperature optimization should be approached systematically and with caution.

Q4: My starting material is a disulfide. How can I generate the reactive thiol in situ?

Disulfide bonds can be readily reduced to their corresponding thiols. A common and effective reducing agent for this purpose is tris(2-carboxyethyl)phosphine (TCEP). TCEP is advantageous because it is odorless, water-soluble, and selectively reduces disulfide bonds without reacting with other functional groups like maleimides. Dithiothreitol (DTT) is another common reducing agent, but it should be removed before proceeding with reactions involving maleimides, as it also contains thiol groups.

Q5: Are there ways to modify my substrates to improve the reaction?

Yes. If you have flexibility in your synthetic design, consider the following:

  • Modify the "ene" partner: In a thiol-ene reaction, using a less sterically hindered alkene will lower the activation barrier for the thiol addition.[5]

  • Introduce activating groups: For SNAr reactions, incorporating electron-withdrawing groups on the aromatic ring will make the electrophilic carbon more susceptible to nucleophilic attack.[8]

  • Use a linker: If direct conjugation is proving difficult, it may be possible to introduce a less hindered thiol via a linker molecule.

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Base-Catalyzed Thiol-Michael Addition

This protocol outlines a general method for the addition of a sterically hindered thiol to an electron-deficient alkene using a base catalyst.

  • Reactant Preparation: To a solution of the alkene (1.0 equivalent) in a suitable solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (nitrogen or argon), add the sterically hindered thiol (1.1-1.5 equivalents).

  • Catalyst Addition: Add the base catalyst, such as triethylamine (TEA) or DBU (0.1 equivalents), to the reaction mixture.[5]

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated (e.g., to 40-50°C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a mild acid (e.g., a saturated solution of ammonium chloride, NH₄Cl).[5]

  • Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify the crude product by column chromatography.

Diagram 1: Troubleshooting Workflow for Low Thiol Reactivity

TroubleshootingWorkflow Troubleshooting Low Reactivity of Sterically Hindered Thiols start Low or No Product Formation check_thiolate Is the thiol in its reactive thiolate form? start->check_thiolate increase_ph Increase pH to 7.5-8.5 or add base catalyst (e.g., TEA, DBU) check_thiolate->increase_ph No check_activation Is the reaction activation energy too high? check_thiolate->check_activation Yes increase_ph->check_activation increase_temp Incrementally increase temperature check_activation->increase_temp Yes check_catalyst Is the catalyst/initiator effective? check_activation->check_catalyst No increase_temp->check_catalyst change_catalyst Screen different catalysts or initiators check_catalyst->change_catalyst No check_oxidation Is thiol oxidation to disulfide occurring? check_catalyst->check_oxidation Yes change_catalyst->check_oxidation inert_atmosphere Use inert atmosphere and degassed solvents check_oxidation->inert_atmosphere Yes success Reaction Successful check_oxidation->success No inert_atmosphere->success

Caption: A decision-making workflow for troubleshooting common issues with sterically hindered thiols.

Diagram 2: Catalytic Cycles for Thiol-Ene Reactions

ThiolEneMechanisms Thiol-Ene Reaction Mechanisms cluster_michael Michael Addition (Base-Catalyzed) cluster_radical Radical Addition (Photo-initiated) m_thiol R-SH m_thiolate R-S⁻ (Thiolate) m_thiol->m_thiolate + Base m_base Base m_thiolate->m_base - H⁺ m_intermediate Carbanion Intermediate m_thiolate->m_intermediate + Alkene m_alkene Alkene m_product Thioether m_intermediate->m_product + H⁺ from H-Base⁺ m_proton_source H-Base⁺ r_thiol R-SH r_initiator Initiator + hν r_thiyl R-S• (Thiyl Radical) r_initiator->r_thiyl generates r_c_radical Carbon-centered Radical r_thiyl->r_c_radical + Alkene r_alkene Alkene r_product Thioether r_c_radical->r_product + R-SH r_product->r_thiyl regenerates

Caption: Comparison of base-catalyzed Michael addition and radical-mediated thiol-ene reaction pathways.

IV. References

  • Technical Support Center: Overcoming Steric Hindrance in 1-Propene-1-thiol Reactions - Benchchem. Available at:

  • Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review - MDPI. Available at:

  • Access to Sterically Hindered Thioethers (α-Thioamides) Under Mild Conditions Using α-Halohydroxamates: Application toward 1,4-Benzothiazinones and 4,1-Benzothiazepinones | The Journal of Organic Chemistry - ACS Publications. Available at:

  • Selective Activation of Peptide-Thioester Precursors for Templated Native Chemical Ligations - PMC. Available at:

  • Accessing and Utilizing Thiols in Organic Chemistry - ChemRxiv. Available at:

  • Recent Metal-Catalyzed Methods for Thioether Synthesis. Available at:

  • Desulfurization of Thiols for Nucleophilic Substitution. Available at:

  • Thiol-ene reaction - Wikipedia. Available at:

  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC. Available at:

  • Thiol sensing: From current methods to nanoscale contribution - Twistaroma. Available at:

  • Phosphine Organocatalysis - PMC - NIH. Available at:

  • Thiol-Ene Click Reaction - Alfa Chemistry. Available at:

  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19 F NMR - RSC Publishing. Available at:

  • Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions - Encyclopedia.pub. Available at:

  • Technical Support Center: Impact of pH on Thiol-PEG2-Acid Reactions - Benchchem. Available at:

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Available at:

  • “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC. Available at:

  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - ACS Publications. Available at:

  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with F NMR - ResearchGate. Available at:

  • Thiol-Ene Click Chemistry - ResearchGate. Available at:

  • Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Available at:

  • Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PMC. Available at:

  • Thiols And Thioethers - Master Organic Chemistry. Available at:

  • Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity - PMC. Available at:

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC. Available at:

  • (PDF) Phosphine-promoted Thiol-Specific Bioconjugation with Allylic Acetates. Available at:

  • A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Available at:

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC. Available at:

  • Activated Thiol Sepharose 4B. Available at:

  • Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols. Available at:

  • Thiol-containing cross-linking agent with enhanced steric hindrance - PubMed. Available at:

  • Technical Support Center: Managing the Instability of Maleimide-Thiol Conjugates - Benchchem. Available at:

  • Several Ways of Thiol Coupling in ADCs - BOC Sciences. Available at:

  • Asymmetric synthesis of tertiary thiols and thioethers - Beilstein Journals. Available at:

  • Why does this nucleophilic substitution reaction not work? - Quora. Available at:

  • Instability of thiol/maleimide conjugation and strategies for mitigation - Kinam Park. Available at:

  • 03.02 Reactivity of Thiols and Thiolates - YouTube. Available at:

  • Reactions of Thiols - Chemistry Steps. Available at:

  • Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels - MDPI. Available at:

  • Several Ways to Sort Out Sulfhydryl-Conjugated ADCs - Creative Biolabs. Available at:

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC. Available at:

  • Thiol-Activated Anticancer Agents: The State of the Art - Bentham Science Publishers. Available at:

  • Do Cysteine thiol groups respond to the pH changes? - ResearchGate. Available at:

Sources

Validation & Comparative

Comparing sensitivity of different chromogenic reagents for sulfhydryl groups

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Comparing the Sensitivity of Chromogenic Reagents for Sulfhydryl Group Quantification

In the fields of biochemistry, pharmaceutical development, and diagnostics, the precise quantification of sulfhydryl groups (-SH) is a critical parameter. These reactive cysteine residues are pivotal to protein structure, enzymatic activity, and antioxidant functions. The choice of a chromogenic reagent for their detection can significantly impact experimental accuracy and sensitivity. This guide provides a comparative analysis of common chromogenic reagents, offering researchers the insights needed to select the optimal tool for their specific application.

The Chemistry of Sulfhydryl Detection: A Mechanistic Overview

The majority of chromogenic reagents for sulfhydryl quantification rely on a disulfide exchange reaction. In this reaction, a disulfide bond in the reagent is attacked by a deprotonated sulfhydryl group (a thiolate anion, -S⁻), leading to the formation of a mixed disulfide and the release of a chromophoric leaving group. The concentration of this colored product, measured spectrophotometrically, is directly proportional to the concentration of sulfhydryl groups in the sample.

The efficiency of this reaction is highly dependent on the pH of the reaction buffer. A pH above the pKa of the target sulfhydryl group (typically around 8-9 for cysteine residues in proteins) is required to ensure a sufficient concentration of the reactive thiolate anion. However, excessively high pH can lead to the hydrolysis of the reagent or the sample, introducing inaccuracies.

Sulfhydryl_Detection_Mechanism Protein-SH Protein-SH Protein-SS-Reagent Protein-S-S-R (Mixed Disulfide) Protein-SH->Protein-SS-Reagent Disulfide Exchange Chromophore R'-SH (Chromophore) Reagent-SS-Reagent R-S-S-R' (Chromogenic Reagent) Reagent-SS-Reagent->Chromophore Release Reagent_Selection_Workflow Start Start: Need to Quantify Sulfhydryl Groups SampleProperties Assess Sample Properties: - Presence of interfering substances? - High background absorbance? Start->SampleProperties DTNB Consider DTNB: - Cost-effective - Well-established SampleProperties->DTNB Low Background Absorbance 4PDS Consider 4-PDS: - Higher sensitivity - Wider pH range SampleProperties->4PDS High UV Absorbance SpecialtyReagent Consider Specialty Reagent: - e.g., long-wavelength detection SampleProperties->SpecialtyReagent Turbid Sample Interference Interfering Substances Present? DTNB->Interference 4PDS->Interference SpecialtyReagent->Interference RemoveInterference Remove Interfering Substances: - Dialysis - Gel Filtration Interference->RemoveInterference Yes Proceed Proceed with Assay Interference->Proceed No RemoveInterference->Proceed

Caption: Decision workflow for selecting a suitable chromogenic reagent for sulfhydryl quantification.

Conclusion

The choice between DTNB, 4-PDS, and other chromogenic reagents for sulfhydryl quantification is not a one-size-fits-all decision. For routine applications where cost and a well-established protocol are paramount, DTNB remains an excellent choice. However, when higher sensitivity is required or when dealing with samples that have significant UV absorbance, 4-PDS may be the superior option, despite its higher cost. By carefully considering the specific requirements of the assay and the properties of the sample, researchers can select the most appropriate reagent to ensure accurate and reliable quantification of sulfhydryl groups.

References

  • Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983). Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49-60. [Link]

  • Grassetti, D. R., & Murray, J. F. (1967). The use of 2,2'-dithiodipyridine for the spectrophotometric determination of sulfhydryl groups. Archives of Biochemistry and Biophysics, 119, 41-49. [Link]

A Comparative Guide to Alternative Reagents for Irreversible Cysteine Blocking

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and irreversible modification of cysteine residues is a critical technique in proteomics, drug discovery, and biochemical analysis. The unique nucleophilicity of the cysteine thiol group makes it a prime target for covalent labeling, which can be used to block reactivity, introduce probes, or create stable protein conjugates. While iodoacetamide (IAM) and N-ethylmaleimide (NEM) have historically been the go-to reagents, a growing landscape of alternatives offers distinct advantages in terms of reactivity, selectivity, and stability. This guide provides an in-depth comparison of these reagents, supported by experimental data and detailed protocols, to empower you to make informed decisions for your specific research needs.

The Central Role of Cysteine and the Need for Irreversible Blocking

Cysteine residues are pivotal to protein function, participating in catalysis, metal coordination, and the formation of structurally important disulfide bonds.[1] In many experimental workflows, particularly in mass spectrometry-based proteomics, it is essential to reduce disulfide bonds and then alkylate the resulting free thiols.[2][3] This irreversible blocking prevents re-oxidation and the formation of non-native disulfide bonds, which can interfere with enzymatic digestion and complicate data analysis.[2] Furthermore, in the field of targeted covalent inhibitors, the development of electrophilic warheads that irreversibly bind to cysteine residues in target proteins is a burgeoning area of drug discovery.[4]

The choice of blocking reagent is not trivial, as it can significantly impact the outcome of an experiment. An ideal reagent should exhibit high reactivity towards cysteine thiols, minimal off-target reactions with other amino acid residues, and form a stable, irreversible bond.[5] This guide will explore the chemical principles, performance characteristics, and practical applications of several key classes of cysteine-blocking reagents.

A Comparative Analysis of Cysteine Blocking Reagents

The selection of an appropriate reagent requires a careful consideration of the trade-offs between reactivity, specificity, and the stability of the resulting conjugate. The following sections delve into the most commonly used classes of reagents, providing a head-to-head comparison to guide your choice.

Haloacetamides: The Workhorses of Cysteine Alkylation

Haloacetamides, including iodoacetamide (IAM), bromoacetamide, and chloroacetamide (CAA), are a widely used class of alkylating agents that react with cysteine thiols via a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The reactivity of these reagents is dictated by the nature of the halogen, following the trend I > Br > Cl, making iodoacetamide the most reactive of the three.[2]

Iodoacetamide (IAM) is a well-established and highly reactive agent for cysteine alkylation.[6] Its rapid reaction kinetics make it a popular choice for routine proteomics workflows.[2] However, this high reactivity can also lead to a lack of specificity, with off-target modifications of other nucleophilic residues such as methionine, lysine, histidine, and the N-terminus being a known issue.[2][3]

Bromoacetamide offers reactivity that is comparable to iodoacetamide and is also an effective cysteine alkylating agent.[2] While less commonly used than IAM, it can be a suitable alternative.

Chloroacetamide (CAA) is less reactive than its iodo- and bromo- counterparts, which can be advantageous in reducing off-target reactions.[7] Studies have shown that CAA can lead to more specific cysteine modification with fewer side reactions compared to IAM.[7] However, it's important to note that CAA has been reported to cause a significant increase in the oxidation of methionine residues.[8]

For optimal performance and to mitigate the limitations of individual haloacetamides, a "cocktail" approach using a combination of chloroacetamide, bromoacetamide, and iodoacetamide has been proposed.[9][10] This strategy leverages the different alkylation efficiencies of each reagent to achieve a more complete and specific modification of cysteine residues while minimizing over-alkylation.[9][10]

N-Ethylmaleimide (NEM): A Michael Addition Approach

N-Ethylmaleimide (NEM) reacts with cysteine thiols via a Michael addition reaction, forming a stable thioether bond.[11] This reaction is generally faster and less pH-dependent than the SN2 reaction of haloacetamides.[11] NEM is highly effective for rapid and complete thiol alkylation.[12] However, at alkaline pH, NEM can exhibit reduced specificity, reacting with the side chains of lysine and histidine.[11] Furthermore, the thiosuccinimide linkage formed by the reaction of maleimides with thiols can be susceptible to retro-Michael addition, leading to potential deconjugation.[13]

Vinyl Sulfones: A Stable Alternative

Vinyl sulfones have emerged as a superior alternative to maleimides for applications requiring high conjugate stability.[14] They react with cysteine thiols via a Michael addition mechanism to form a highly stable, irreversible thioether bond.[14][15] This stability is particularly advantageous in biological media where maleimide-based conjugates can undergo exchange reactions with other thiols, such as glutathione.[16][17] Studies have demonstrated that sulfone-based conjugates exhibit significantly improved stability in human plasma compared to their maleimide counterparts.[16][17]

Quantitative Data Summary: A Head-to-Head Comparison

The following table summarizes key performance metrics for the discussed cysteine blocking reagents, providing a quantitative basis for comparison.

Reagent ClassReagent ExampleReaction MechanismRelative ReactivityKnown Off-Target ResiduesKey AdvantagesKey Disadvantages
Haloacetamides Iodoacetamide (IAM)SN2High[2]Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[2][3]High reactivity, well-established protocols[6]Potential for significant off-target modifications[2][3]
BromoacetamideSN2Comparable to IAM[2]Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[2]Effective alkylating agent[2]Less commonly used than IAM, similar off-target profile[2]
Chloroacetamide (CAA)SN2Lower than IAM/BromoacetamideMethionine (oxidation), Lysine, Histidine[7][8]Higher specificity for cysteine than IAM[7]Slower reaction kinetics, can cause methionine oxidation[8]
Maleimides N-Ethylmaleimide (NEM)Michael AdditionHigh[11]Lysine, Histidine (at alkaline pH)[11]Rapid and complete alkylation, less pH-dependent than haloacetamides[11][12]Potential for retro-Michael addition, leading to conjugate instability
Sulfones Vinyl SulfoneMichael AdditionHigh[16]Lysine, Histidine[16]Forms highly stable, irreversible thioether bonds, excellent stability in plasma[14][16][17]Slower reaction kinetics compared to maleimides under certain conditions[16]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for key experiments related to the use and evaluation of cysteine blocking reagents.

Protocol 1: In-Solution Protein Reduction and Alkylation for Mass Spectrometry

This protocol describes a standard workflow for preparing protein samples for proteomic analysis.

Caption: Workflow for in-solution protein reduction and alkylation.

Materials:

  • Protein sample

  • Ammonium bicarbonate (AMBIC) buffer (50 mM, pH 7.8)

  • RapiGest SF (or other suitable surfactant)

  • Dithiothreitol (DTT) stock solution (500 mM in water)

  • Iodoacetamide (IAM) stock solution (500 mM in water, freshly prepared and protected from light)

  • Trypsin (sequencing grade)

  • Formic acid

Procedure:

  • Sample Preparation:

    • Dissolve the protein sample in 50 mM AMBIC buffer.

    • Add RapiGest SF to a final concentration of 0.1% (w/v) to aid in denaturation and solubilization. Vortex to mix.

  • Reduction:

    • Add DTT to a final concentration of 5 mM.

    • Incubate the sample at 60°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add freshly prepared IAM to a final concentration of 15 mM.

    • Incubate the sample in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).

    • Incubate overnight at 37°C.

  • Sample Cleanup and Analysis:

    • Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion and precipitate the RapiGest SF.

    • Centrifuge to pellet the precipitated surfactant.

    • Transfer the supernatant containing the peptides for desalting and subsequent LC-MS/MS analysis.

Causality Behind Experimental Choices:

  • Denaturation: The use of a surfactant like RapiGest SF helps to unfold the protein, making the cysteine residues more accessible to the reducing and alkylating agents.

  • Reduction: DTT is a commonly used reducing agent that effectively cleaves disulfide bonds. The incubation at 60°C enhances the efficiency of the reduction.

  • Alkylation in the Dark: Iodoacetamide is light-sensitive, so performing the alkylation step in the dark prevents its degradation and ensures consistent reactivity.

  • Freshly Prepared IAM: IAM is not stable in solution for extended periods, so preparing the stock solution fresh is crucial for optimal performance.

Protocol 2: In-Gel Fluorescence Assay to Assess Protein Alkylation Efficiency

This protocol allows for a visual and semi-quantitative assessment of the extent of cysteine modification.

Caption: Workflow for in-gel fluorescence assay of alkylation efficiency.

Materials:

  • Protein sample

  • DTT

  • Test alkylating agents (e.g., IAM, NEM, CAA, vinyl sulfone)

  • Thiol-reactive fluorescent dye (e.g., maleimide-conjugated fluorophore)

  • SDS-PAGE reagents and equipment

  • Fluorescent gel imager

Procedure:

  • Protein Reduction and Alkylation:

    • Prepare multiple aliquots of the protein sample.

    • Reduce all aliquots with DTT as described in Protocol 1.

    • To each aliquot (except for a negative control), add a different test alkylating agent at a desired concentration and incubate under appropriate conditions.

  • Fluorescent Labeling:

    • To all samples (including the reduced-only control), add a thiol-reactive fluorescent dye to label any remaining free cysteine residues. Incubate according to the dye manufacturer's instructions.

  • SDS-PAGE and Imaging:

    • Run the samples on an SDS-PAGE gel.

    • Image the gel using a fluorescent gel imager.

  • Data Analysis:

    • Quantify the fluorescence intensity of the protein bands using densitometry software.

    • Compare the fluorescence intensity of the samples treated with the test alkylating agents to the reduced-only control. A lower fluorescence signal indicates a higher efficiency of the initial alkylation step.

Causality Behind Experimental Choices:

  • Competitive Labeling: This assay relies on the principle of competitive labeling. The test alkylating agent and the fluorescent dye compete for the same cysteine thiol groups.

  • Fluorescent Readout: The fluorescence intensity is inversely proportional to the blocking efficiency of the test reagent. This provides a straightforward method for comparing the performance of different alkylating agents.

Conclusion: Selecting the Right Reagent for Your Application

The irreversible blocking of cysteine residues is a fundamental technique with broad applications in protein science. While traditional reagents like iodoacetamide and N-ethylmaleimide are effective, they are not without their limitations. The emergence of alternative reagents, such as chloroacetamide and vinyl sulfones, provides researchers with a more extensive toolkit to address specific experimental challenges.

For routine proteomic analyses where high throughput is a priority, iodoacetamide remains a viable option, provided that potential off-target effects are considered during data analysis. When specificity is paramount, chloroacetamide may be a better choice, although its potential to induce methionine oxidation should be taken into account. For applications requiring high conjugate stability, particularly in biological fluids, vinyl sulfones offer a clear advantage over maleimide-based reagents.

Ultimately, the optimal choice of reagent will depend on the specific requirements of your experiment. By understanding the chemical principles, reactivity profiles, and potential side reactions of each class of reagent, you can select the most appropriate tool to achieve reliable and reproducible results. This guide provides the foundational knowledge and practical protocols to empower you to navigate the expanding landscape of cysteine-blocking reagents and advance your research with confidence.

References

  • Doucet, A., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137. [Link]

  • Gehringer, M. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. [Link]

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790-795. [Link]

  • Doucet, A., et al. (2021). Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. ResearchGate. [Link]

  • Herbert, B., et al. (2002). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 74(7), 1640-1647. [Link]

  • Patterson, J. T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(8), 1411-1420. [Link]

  • Fumarate modification of cysteines. (n.d.). ResearchGate. [Link]

  • Haniu, M., et al. (1982). Modification of the cysteine residues of cytochrome P-450cam with 2-bromoacetamido-4-nitrophenol. Biochemical and Biophysical Research Communications, 107(3), 1075-1081. [Link]

  • SciSpace. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. [Link]

  • Chalker, J. M., et al. (2009). Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology. Angewandte Chemie International Edition, 48(15), 2680-2710. [Link]

  • Carroll, K. S., et al. (2017). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. The UWA Profiles and Research Repository. [Link]

  • Shen, Y., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics, 158, 55-62. [Link]

  • Rogers, L. C., et al. (2017). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. ResearchGate. [Link]

  • Boston Children's Research. (n.d.). Useful Protocols. [Link]

  • Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. (2024). [No Source Found].
  • Kuznetsova, K. G., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 232, 104022. [Link]

  • A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. (2025). ACS Publications. [Link]

  • Rogers, L. C., et al. (2015). Methods for the determination and quantification of the reactive thiol proteome. Oxidative Medicine and Cellular Longevity, 2015, 984935. [Link]

  • Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state. (2024). eScholarship.org. [Link]

  • Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells. (n.d.). [No Source Found].
  • Bue, B. G., et al. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Frontiers in Chemistry, 9, 703358. [Link]

  • Turku Bioscience Centre. (2013). Alkylation and In-gel Trypsin Digestion. [Link]

  • Backus, K. M., et al. (2021). Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. Nature Biotechnology, 39(1), 93-102. [Link]

  • Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. (2021). ResearchGate. [Link]

  • Yang, F., et al. (2022). Comparative reactivity profiling of cysteine-specific probes by chemoproteomics. Current Research in Chemical Biology, 2, 100024. [Link]

  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. (2025). ResearchGate. [Link]

  • Best practices for cysteine analysis. (2025). [No Source Found].
  • Higher accuracy for oxidation profiles. (2018). Mascot search engine. [Link]

  • G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. [Link]

  • Nelson, K. J., et al. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pK(a) values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Analytical Biochemistry, 375(2), 187-195. [Link]

  • Papp, D., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 29(9), 1999. [Link]

  • Waters Corporation. (n.d.). Efficient Non-Reduced mAb Subunit LC-MS Analysis to Screen for Modifications of Unpaired Cysteines in Innovator and. [Link]

  • Proteomic profiling in cerebral amyloid angiopathy reveals an overlap with CADASIL highlighting accumulation of HTRA1 and its substrates. (2022). PMC. [Link]

  • Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. (2025). [No Source Found].
  • Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. (n.d.). Royal Society of Chemistry. [Link]

  • CAA proteomics meta-analysis reveals novel targets, key players, and the effects of sex, APOE, and brain region in humans. (2025). PMC. [Link]

  • University of Washington. (2011). Protein Reduction, Alkylation, Digestion. [Link]

Sources

Quantitative Analysis of 2-Chloro-5-nitrophenyl Disulfide Adducts by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted metabolomics and proteomics, I frequently encounter the analytical bottleneck of quantifying highly polar, easily oxidized biological thiols (e.g., glutathione, cysteine, homocysteine). Direct analysis of these molecules by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is notoriously difficult due to poor reverse-phase retention, severe ion suppression, and rapid autoxidation[1].

To overcome these challenges, derivatization is mandatory. While traditional reagents like N-ethylmaleimide (NEM) and Ellman’s Reagent (DTNB) have historical precedence, 2-Chloro-5-nitrophenyl disulfide (CNPD) has emerged as a superior derivatizing agent specifically engineered for mass spectrometry.

This guide objectively compares the performance of CNPD against alternative reagents, detailing the mechanistic causality behind its advantages and providing a self-validating experimental protocol for your laboratory.

Mechanistic Rationale: Why Choose CNPD?

The selection of a derivatization reagent must be driven by how its chemical structure interacts with the physical principles of electrospray ionization (ESI) and chromatographic partitioning.

The Limitations of Traditional Alternatives
  • N-ethylmaleimide (NEM): NEM reacts rapidly with thiols via irreversible Michael addition to prevent autoxidation[1]. However, the NEM tag is relatively small and aliphatic. It fails to add sufficient hydrophobicity to polar thiols, resulting in early chromatographic elution where matrix-induced ion suppression is most severe.

  • Ellman's Reagent (DTNB): DTNB operates via thiol-disulfide exchange[2]. While excellent for UV-Vis spectrophotometry due to the release of the yellow TNB anion, the resulting mixed disulfide adduct retains highly polar carboxylic acid moieties. This leads to poor ionization efficiency in positive-ion ESI-MS.

The CNPD Advantage

CNPD drives a rapid thiol-disulfide exchange reaction, forming a mixed disulfide adduct (R-S-S-Ar). The addition of the 2-chloro-5-nitrophenyl group provides two critical mass spectrometry advantages:

  • ESI Enhancement via Hydrophobicity: As demonstrated in comparative studies using hydrophobic tags, increasing the lipophilicity of the derivatized thiol significantly improves desolvation efficiency during electrospray ionization, yielding up to a 5.7-fold enhancement in signal intensity compared to NEM[3]. CNPD leverages this exact principle, shifting analytes out of the solvent front and into the clean, highly retained region of the chromatogram.

  • Isotopic Pattern Filtering: The presence of the chlorine atom in the CNPD tag imparts a distinct 3:1 natural isotopic signature (

    
    Cl:
    
    
    
    Cl). In complex biological matrices, this allows mass spectrometrists to use isotopic pattern recognition to confidently distinguish true thiol adducts from isobaric background noise.

G Thiol Free Thiol (R-SH) Intermediate Thiolate Attack (pH 7.4) Thiol->Intermediate Deprotonation CNPD CNPD Reagent (Ar-S-S-Ar) CNPD->Intermediate Disulfide Exchange Adduct Mixed Disulfide (R-S-S-Ar) Intermediate->Adduct Covalent Bond LeavingGroup Leaving Group (Ar-SH) Intermediate->LeavingGroup Cleavage

Fig 1. Thiol-disulfide exchange mechanism between free thiols and CNPD.

Quantitative Performance Comparison

The table below synthesizes the analytical performance metrics of CNPD compared to standard alternatives when analyzed via LC-MS/MS.

Feature / MetricCNPDDTNB (Ellman's)NEMNPEM
Reaction Mechanism Thiol-disulfide exchangeThiol-disulfide exchangeMichael additionMichael addition
Reaction Reversibility Reversible (via DTT/TCEP)ReversibleIrreversibleIrreversible
LC Retention Shift Strong (Highly Hydrophobic)Weak (Hydrophilic)ModerateStrong
ESI Signal Enhancement High (5x - 8x) Low (<1x)Moderate (1x - 2x)High (2x - 5x)
Diagnostic MS Signature Yes (

Cl/

Cl isotope)
NoNoNo

Self-Validating Experimental Protocol

To ensure a robust, self-validating assay, the experimental design must account for endogenous oxidized thiols (disulfides) and prevent reagent cross-reactivity.

Causality Check: Why use TCEP instead of DTT for the reduction step? Dithiothreitol (DTT) contains two free sulfhydryl groups that will aggressively compete with your target analytes for the CNPD reagent, causing massive detector saturation. TCEP is a phosphine-based reducing agent devoid of thiols, allowing for efficient reduction without interfering with downstream derivatization[4].

Step-by-Step Methodology

Phase 1: Sample Preparation & Reduction

  • Aliquot 50 µL of biological sample (e.g., plasma or cell lysate) into a microcentrifuge tube.

  • Add 10 µL of 50 mM TCEP (prepared in 100 mM ammonium bicarbonate buffer, pH 7.4).

  • Incubate at 37°C for 15 minutes to fully cleave endogenous disulfides into free thiols.

Phase 2: CNPD Derivatization 4. Add 20 µL of 10 mM CNPD (prepared in LC-MS grade Acetonitrile). 5. Vortex immediately and incubate at room temperature for 10 minutes. Note: The reaction is highly efficient at pH 7.4 because the thiolate anion (R-S⁻) is the active nucleophile.

Phase 3: Quenching & Extraction 6. Quench the reaction by adding 10 µL of 10% Formic Acid. Causality: Acidification protonates the remaining thiolates back to thiols, instantly halting the exchange reaction and stabilizing the adducts for positive-mode ESI. 7. Add 200 µL of cold Acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes. 8. Transfer the supernatant to an LC vial for analysis.

Workflow Sample Biological Matrix (Plasma/Lysate) Reduction Reduction (TCEP) Cleave endogenous disulfides Sample->Reduction Deriv Derivatization (CNPD) 10 min, RT, pH 7.4 Reduction->Deriv Quench Quenching Acidification (0.1% FA) Deriv->Quench LCMS LC-MS/MS Analysis Isotopic Pattern Filtering Quench->LCMS

Fig 2. Step-by-step LC-MS/MS workflow for CNPD-derivatized thiol quantification.

LC-MS/MS Acquisition Parameters

For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is recommended. The addition of the 2-chloro-5-nitrophenylthio group results in a predictable mass shift of +187.96 Da to the target thiol.

Table 2: Representative MRM Transitions for CNPD Adducts (Positive ESI)

Analyte AdductPrecursor Ion[M+H]⁺Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy
Glutathione-CNP 496.0308.1 (GSH fragment)188.0 (CNP thiolate)25 eV
Cysteine-CNP 310.0122.0 (Cys fragment)188.0 (CNP thiolate)20 eV
Homocysteine-CNP 324.0136.0 (Hcy fragment)188.0 (CNP thiolate)20 eV

Analytical Tip: Always monitor the


 precursor ion (e.g., 498.0 for Glutathione) at approximately 33% relative abundance to confirm the presence of the 

Cl isotope. This acts as an internal quality control check, ensuring the integrated peak is a true CNPD adduct and not an isobaric matrix interference.

References

  • A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome Source: nih.gov1[1]

  • Multiplexing Homocysteine into First-Tier Newborn Screening Mass Spectrometry Assays Using Selective Thiol Derivatization Source: oup.com4[4]

  • Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry Source: researchgate.net3[3]

  • Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents Source: acs.org2[2]

Sources

The Strategic Advantage: 2-Chloro-5-nitrophenyl Disulfide vs. Iodoacetamide for Thiol Modification

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standardization

Executive Summary

In protein chemistry, proteomics, and bioconjugation, the selective modification of cysteine residues is a critical step. For decades, Iodoacetamide (IAA) has served as the default alkylating agent to block free sulfhydryls prior to mass spectrometry (MS) or structural analysis. However, as analytical sensitivity has improved, the limitations of IAA—namely, irreversible off-target modifications and lack of real-time reaction monitoring—have become significant bottlenecks.

2-Chloro-5-nitrophenyl disulfide (2-CNPD) offers a sophisticated alternative. By leveraging reversible disulfide exchange rather than irreversible


 alkylation, 2-CNPD provides absolute thiol selectivity, reversible protection (masking), and the ability to stoichiometrically quantify free thiols in real time. This guide objectively compares the mechanistic causality, performance metrics, and experimental workflows of both reagents.

Mechanistic Foundations: Causality in Thiol Modification

To understand the operational differences between these reagents, we must examine the physical chemistry driving their respective reactions.

Iodoacetamide (IAA): Kinetically Driven Alkylation

IAA reacts via a bimolecular nucleophilic substitution (


) mechanism. The highly nucleophilic thiolate anion (

) of a cysteine residue attacks the

-carbon of IAA, displacing the iodide ion to form a stable, irreversible thioether bond (carbamidomethylation).

The Mechanistic Flaw: While kinetically favored for thiols, the


 mechanism is not exclusively selective. At higher concentrations, elevated temperatures, or prolonged incubation times, the electron-rich side chains of other amino acids—specifically the primary amines of lysine, the imidazole rings of histidine, and the N-terminus—can also act as nucleophiles[1]. This leads to off-target alkylation artifacts (+57 Da mass shifts) that confound MS search algorithms and compromise structural integrity[1]. Furthermore, dialkylation of lysine by IAA (+114 Da) perfectly mimics the mass shift of a diGly ubiquitin tag, leading to false-positive ubiquitination site identifications[2].
2-Chloro-5-nitrophenyl Disulfide (2-CNPD): Thermodynamically Driven Disulfide Exchange

2-CNPD operates via a highly specific nucleophilic attack on its central disulfide bond. When a protein thiolate attacks 2-CNPD, it forms a mixed disulfide (Protein-


-Aryl) and releases a 2-chloro-5-nitrothiophenolate anion.

The Mechanistic Advantage: The reaction is driven to completion by the extreme electron-withdrawing nature of the chloro (


) and nitro (

) groups on the phenyl ring. These groups exert strong inductive and resonance effects, significantly lowering the

of the leaving group. Because the leaving group is highly stable, the equilibrium shifts entirely toward the mixed disulfide. Crucially, because primary amines and imidazoles cannot participate in disulfide exchange, 2-CNPD exhibits absolute selectivity for thiols, eliminating the off-target risks associated with IAA[3].

Mechanism Thiol Protein Thiol (R-SH) MixedDS Mixed Disulfide (R-S-S-Ar) Thiol->MixedDS + 2-CNPD (Disulfide Exchange) Thioether Thioether Bond (Irreversible) Thiol->Thioether + IAA (SN2 Alkylation) CNPD 2-CNPD (Aryl Disulfide) CNPD->MixedDS LeavingGrp Leaving Group (Chromogenic Anion) CNPD->LeavingGrp Released IAA Iodoacetamide (IAA) IAA->Thioether OffTarget Off-Target Adducts (Lys, His, N-term) IAA->OffTarget Excess Reagent / Prolonged Time

Figure 1: Mechanistic pathway comparison between 2-CNPD (highly selective disulfide exchange) and IAA (prone to off-target


 alkylation).

Core Advantages of 2-CNPD over IAA

  • Reversibility and Native State Recovery: The mixed disulfide formed by 2-CNPD can be easily reduced back to a free thiol using standard reducing agents like DTT or TCEP. This makes 2-CNPD ideal for reversible thiol masking during complex bioconjugation workflows, whereas IAA permanently destroys the native thiol.

  • Elimination of MS Artifacts: By avoiding the +57 Da and +114 Da off-target alkylation events on lysine and histidine, 2-CNPD drastically reduces false discovery rates in bottom-up proteomics[1],[2].

  • Self-Validating Quantification: The 2-chloro-5-nitrothiophenolate leaving group is strongly chromogenic. By monitoring the UV-Vis absorbance of the reaction buffer, scientists can quantify the exact number of modified cysteines in real-time, effectively turning the modification step into a self-validating titration assay. IAA lacks any chromogenic byproduct, requiring secondary assays to confirm reaction completion.

Quantitative Data Presentation

Performance MetricIodoacetamide (IAA)2-Chloro-5-nitrophenyl disulfide (2-CNPD)
Reaction Mechanism

Nucleophilic Substitution
Disulfide Exchange
Bond Formed Thioether (Carbamidomethyl)Mixed Disulfide
Reversibility Irreversible Reversible (via DTT/TCEP)
Thiol Selectivity Moderate (pH dependent)Absolute
Known Off-Target Sites Lysine, Histidine, N-terminus[1]None
MS Artifact Risk High (+114 Da mimics diGly tag)[2]Low (Highly specific mass shift)
Reaction Monitoring Blind (Requires secondary assay)Real-time (Chromogenic leaving group)
Light Sensitivity High (Generates reactive iodine radicals)Low (Stable in ambient light)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed to be self-validating. The 2-CNPD protocol utilizes its chromogenic properties to confirm completion, while the IAA protocol includes a mandatory quenching step to mitigate its inherent off-target risks.

Workflow Start Protein Sample (Reduced Cysteines) Split Buffer Exchange (pH 7.5 - 8.0) Start->Split AddCNPD Add 10x Molar Excess 2-CNPD (Room Temp) Split->AddCNPD 2-CNPD Route AddIAA Add 3x Molar Excess IAA (Dark, 30 mins) Split->AddIAA IAA Route Monitor Monitor Absorbance (Plateau = 100% Completion) AddCNPD->Monitor Rev Reversible Masking Achieved (Ready for downstream assay) Monitor->Rev Quench Quench with Excess DTT (Prevents Lys/His Alkylation) AddIAA->Quench Irrev Irreversible Alkylation Achieved (Ready for MS Digestion) Quench->Irrev

Figure 2: Comparative experimental workflows highlighting the real-time validation of 2-CNPD versus the mandatory quenching required for IAA.

Protocol A: Reversible Thiol Masking & Quantification using 2-CNPD

Causality Note: The reaction buffer must be slightly alkaline (pH 7.5–8.0) to ensure the cysteine is in its reactive thiolate (


) form, which is required to attack the disulfide bond.
  • Preparation: Ensure the protein sample is fully reduced. Remove excess reducing agents (like DTT) via a desalting column, eluting into Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0).

  • Reagent Addition: Prepare a 10 mM stock of 2-CNPD in DMF or DMSO. Add 2-CNPD to the protein solution at a 10-fold molar excess relative to the estimated total thiol content.

  • Real-Time Validation: Transfer the mixture to a spectrophotometer cuvette. Monitor the absorbance at the specific

    
     of the 2-chloro-5-nitrothiophenolate anion (typically evaluated between 330-410 nm depending on the exact derivative).
    
  • Completion: The reaction is complete when the absorbance plateaus (usually within 15–30 minutes at room temperature). The exact concentration of modified thiols can be calculated using the Beer-Lambert law (

    
    ).
    
  • Reversal (Optional): To unmask the thiols, add 50 mM DTT and incubate for 30 minutes at

    
    , followed by desalting.
    
Protocol B: Standard Irreversible Alkylation using IAA

Causality Note: IAA is highly light-sensitive. Exposure to light generates free iodine radicals that cause non-specific oxidation of methionine and tryptophan. Furthermore, strict timing is required to prevent the


 reaction from attacking lysine residues[1].
  • Preparation: Reduce protein disulfides using 5 mM DTT in 50 mM Ammonium Bicarbonate (pH 8.0) for 30 minutes at

    
    .
    
  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 15 mM (approximately a 3-fold excess over DTT).

  • Incubation: Incubate the sample strictly in the dark for exactly 30 minutes at room temperature.

  • Mandatory Quenching: Immediately add an additional 5 mM DTT to quench unreacted IAA. Failure to quench will result in continuous off-target alkylation of histidine and lysine during subsequent enzymatic digestion steps[3].

References

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics Source: Journal of Chromatographic Science (Oxford Academic) URL:[Link]

  • Iodoacetamide induces lysine adducts mimicking the diglycine tag Source: Nature Methods (via ResearchGate) URL:[Link]

  • Methods for the determination and quantification of the reactive thiol proteome Source: Free Radical Biology and Medicine (PubMed Central, NIH) URL:[Link]

Sources

A Senior Application Scientist's Guide to Confirming Disulfide Linkages in Biosimilar Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of biosimilar development, establishing analytical similarity to a reference product is the cornerstone of a successful regulatory submission. Among the most critical quality attributes (CQAs) to be rigorously assessed are the disulfide linkages of a monoclonal antibody (mAb).[1][2] These covalent bonds are fundamental to the higher-order structure (HOS), stability, and ultimately, the biological function of the therapeutic protein.[3][4][5][6][7] An incorrect disulfide bond pattern can lead to misfolding, aggregation, loss of efficacy, and potential immunogenicity.[8]

Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate a comprehensive, side-by-side comparison of the biosimilar and the reference product to ensure there are no clinically meaningful differences.[9][10][11][12][13] This guide provides an in-depth, experience-driven comparison of the industry-standard methodologies for confirming disulfide bond integrity, focusing on the causality behind experimental choices and the importance of orthogonal validation to build a robust data package for regulatory approval.

The Central Role of Non-Reduced Peptide Mapping by LC-MS

The gold-standard technique for defining the precise connectivity of disulfide bonds is peptide mapping under non-reducing conditions, followed by liquid chromatography-mass spectrometry (LC-MS) analysis.[14][15] The entire philosophy of this method is to preserve the native disulfide bonds during enzymatic digestion, allowing for their direct identification. This is contrasted with a parallel analysis under reducing conditions, which serves as the ultimate validator.

Causality Behind the Workflow: Why Each Step Matters

The confirmation of disulfide linkages is not a single experiment but a systematic workflow. Each step is designed to answer a specific question and validate the subsequent one. The choice to use a non-reduced workflow is fundamental: we aim to analyze the intact disulfide-linked peptides. The parallel reduced map is our control; by breaking the bonds, we can confirm their original locations.

G cluster_prep Sample Preparation cluster_split cluster_analysis Analysis cluster_data Data Interpretation mAb Biosimilar & Reference mAb Samples denature Denaturation (e.g., 8M Urea, 50°C) mAb->denature non_reduced Non-Reduced Path (Maintain Disulfide Bonds) denature->non_reduced Split Sample reduced Reduced Path (DTT) denature->reduced Split Sample digest_nr Enzymatic Digestion (e.g., Trypsin/Lys-C) non_reduced->digest_nr alkylated Alkylation (Iodoacetamide) reduced->alkylated digest_r Enzymatic Digestion (e.g., Trypsin/Lys-C) alkylated->digest_r lcms_nr LC-MS/MS Analysis digest_nr->lcms_nr lcms_r LC-MS/MS Analysis digest_r->lcms_r data_nr Identify Disulfide-Linked Peptides (Intra- & Inter-chain) lcms_nr->data_nr data_r Identify Free Cysteine- Containing Peptides lcms_r->data_r compare Comparative Analysis: Reduced vs. Non-Reduced Maps data_nr->compare data_r->compare confirm Confirm Disulfide Linkage Map compare->confirm biosimilarity Biosimilarity Assessment: Compare Biosimilar vs. Reference Maps confirm->biosimilarity

Figure 1: Workflow for Disulfide Bond Mapping using LC-MS.
Detailed Experimental Protocol: Non-Reduced Peptide Mapping

This protocol describes a robust method for preparing a monoclonal antibody for disulfide bond analysis.

1. Protein Denaturation & Digestion (One-Pot Method)

  • Rationale: Efficient digestion under non-reducing conditions can be challenging as the intact disulfide bonds maintain a compact protein structure, hindering enzyme access.[14] Using a strong denaturant at an elevated temperature is crucial for protein unfolding.

  • Protocol:

    • Reconstitute 100 µg of the mAb (both biosimilar and reference product) in a denaturing buffer. A highly effective buffer consists of 8 M urea and 0-1.25 M guanidine-HCl.[14] The optimal guanidine-HCl concentration may need to be determined empirically for different mAbs.

    • Incubate the solution at 50°C for 30 minutes to ensure complete denaturation.[14]

    • Dilute the sample 4-fold with a digestion buffer (e.g., 100 mM Tris-HCl, pH 7.8) to lower the denaturant concentration, allowing the protease to be active.

    • Add a Trypsin/Lys-C enzyme mix at a 1:20 enzyme-to-substrate ratio (w/w). Lys-C is included as it is more resistant to denaturants and cleaves lysine residues, complementing trypsin's activity.

    • Incubate at 37°C for 2-3 hours. This shortened digestion time, compared to traditional overnight methods, minimizes the risk of artificially induced modifications like deamidation, oxidation, and disulfide scrambling.[5][16]

    • Quench the reaction by adding 1% formic acid to lower the pH.

2. LC-MS/MS Analysis

  • Rationale: High-resolution mass spectrometry is essential for the confident identification of large, often multiply-charged, disulfide-linked peptides.[17] The chromatographic separation must be able to resolve these complex mixtures.

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, <2 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A shallow gradient (e.g., 1-40% B over 60-90 minutes) is employed to achieve optimal separation of peptides.[15]

  • MS Parameters:

    • Instrument: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF is strongly recommended.[18]

    • Acquisition Mode: Data-Dependent Acquisition (DDA).

    • MS1 Scan: High resolution (>60,000) to ensure accurate mass measurement of precursor ions.

    • MS2 Scans: Select the top 10-20 most abundant precursor ions for fragmentation. Using a combination of fragmentation techniques can be highly beneficial. While Collision-Induced Dissociation (CID) is standard, its spectra for disulfide-linked peptides can be complex.[19] Electron Transfer Dissociation (ETD) or Electron Activated Dissociation (EAD) can provide clearer backbone fragmentation, simplifying identification.[19][20]

3. Data Analysis

  • Rationale: Specialized software is required to automate the complex task of identifying peptides linked by disulfide bonds from the raw MS data.

  • Workflow:

    • Process the non-reduced LC-MS/MS data using disulfide analysis software (e.g., BioPharma Finder, Byos). This software identifies pairs or groups of peptides whose combined mass matches a precursor ion and whose fragment ions correspond to both peptide backbones.[18][21]

    • Process the data from the reduced and alkylated sample. This serves as the confirmation.

    • Compare the results. Peaks corresponding to disulfide-linked peptides in the non-reduced map should be absent in the reduced map.[17][19] In their place, new peaks corresponding to the individual, now free, cysteine-containing peptides (with alkylated cysteines) should appear.

    • Perform a side-by-side comparison of the confirmed disulfide maps from the biosimilar and the reference product. The linkage pattern, and the relative abundance of any variants like scrambled disulfides, must be highly similar.[1][22]

The Imperative of Orthogonal Methods

G cluster_methods Analytical Approaches cluster_info Information Provided lcms LC-MS Peptide Mapping (Non-Reduced) info_lcms Specific Cys-Cys Connectivity (Direct Evidence) lcms->info_lcms sds SDS-PAGE (Non-Reduced vs. Reduced) info_sds Global Inter-chain Linkages (Indirect Evidence) sds->info_sds hplc Reversed-Phase HPLC (Intact/Subunit) info_hplc Presence of Free Thiols/ Incorrect Pairing hplc->info_hplc hos HOS Techniques (e.g., Circular Dichroism) info_hos Correct Protein Folding & Conformational Integrity hos->info_hos conclusion Convergent Conclusion: Confirmed Disulfide Linkage Similarity info_lcms->conclusion info_sds->conclusion info_hplc->conclusion info_hos->conclusion

Figure 2: Orthogonal methods provide converging evidence.
Comparison of Key Analytical Techniques
Technique Principle Information Provided Pros Cons
Non-Reduced LC-MS Enzymatic digestion without breaking disulfide bonds, followed by mass analysis.Direct Evidence: Precise Cys-Cys connectivity (inter- and intra-chain).[15][18]High specificity and detail; can identify and quantify scrambled forms.[3]Labor-intensive data analysis; incomplete digestion can be a challenge.[14]
SDS-PAGE (non-reducing vs. reducing) Electrophoretic separation by size. Inter-chain disulfide bonds hold subunits together.Indirect Evidence: Confirms global inter-chain linkages. The reduced sample shows bands for individual heavy and light chains; the non-reduced sample shows a single band for the intact mAb.Simple, rapid, and visually intuitive.Low resolution; provides no information on intra-chain bonds or specific connectivity.
Reversed-Phase HPLC (Intact/Fragment) Separation based on hydrophobicity. Incorrect disulfide pairing can alter conformation and expose hydrophobic regions.Indirect Evidence: Can detect variants with free thiols or incorrect pairing, which often elute differently than the main peak.[27]High-throughput; good for routine QC.Does not identify the specific incorrect linkage; less sensitive than MS.
Higher-Order Structure (HOS) Analysis (e.g., CD, DSC) Techniques like Circular Dichroism (CD) and Differential Scanning Calorimetry (DSC) measure secondary/tertiary structure and thermal stability, respectively.[28][29]Supportive Evidence: Confirms correct global folding, which is dependent on proper disulfide bonding.[25]Highly sensitive to conformational changes.Provides no direct information on specific disulfide bonds.

Addressing Key Challenges: Disulfide Scrambling

A major pitfall in disulfide analysis is the risk of inducing "scrambling," where disulfide bonds break and reform incorrectly during sample preparation.[3][5] This is often catalyzed by trace amounts of free thiols at neutral or alkaline pH.

Mitigation Strategies:

  • pH Control: Keep the pH of the sample low (e.g., pH 5) where free thiols are protonated and less reactive.[21] If digestion requires a higher pH, it should be as short as possible.

  • Alkylation: In some workflows, a low level of an alkylating agent can be added to cap any free thiols, preventing them from initiating scrambling.

  • Optimized Digestion: As described in the protocol above, using optimized, rapid digestion protocols significantly reduces the time the mAb spends in conditions conducive to scrambling.[14]

Conclusion

Confirming disulfide linkages in a biosimilar mAb is a non-negotiable step in demonstrating analytical similarity. A meticulously executed non-reduced peptide mapping workflow by LC-MS provides the high-resolution, direct evidence of specific bond connectivity required by regulators. However, this core method must be supported by a suite of orthogonal techniques—such as non-reducing SDS-PAGE and HOS analysis—to build an unassailable data package. By understanding the causality behind each experimental choice and proactively mitigating challenges like disulfide scrambling, developers can confidently establish the structural integrity of their biosimilar, paving the way for a successful regulatory review.

References

  • Title: Fast and Automatic Mapping of Disulfide Bonds in a Monoclonal Antibody using SYNAPT G2 HDMS and BiopharmaLynx 1.3 Source: Waters URL: [Link]

  • Title: Direct mass spectrometric characterization of disulfide linkages Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: A simplified non-reduced peptide mapping method with faster and efficient enzymatic digestion for characterization of native disulfide bonds in monoclonal and bispecific antibodies Source: PubMed URL: [Link]

  • Title: Streamlining the Characterization of Disulfide Bond Shuffling and Protein Degradation in IgG1 Biopharmaceuticals Under Native and Stressed Conditions Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Fast and Automatic Mapping of Disulfide Bonds in a Monoclonal Antibody using SYNAPT G2 HDMS and BiopharmaLynx 1.3 Source: Waters Corporation URL: [Link]

  • Title: Determining Disulfide Bond Position by Peptide Mapping with LC-MS/MS Source: SCIEX URL: [Link]

  • Title: Increasing regulatory focus on orthogonal analytical characterization for biosimilars Source: SGS URL: [Link]

  • Title: Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies Source: Rapid Novor URL: [Link]

  • Title: HPLC for Characterization and Quality Control of Therapeutic Monoclonal Antibodies Source: Chromatography Online URL: [Link]

  • Title: Disulfide bond mapping of a monoclonal therapeutic antibody Source: Sterling Pharma Solutions URL: [Link]

  • Title: Automated Disulfide Bond Mapping, and Comparing Innovator and Biosimilar mAbs Using UNIFI Source: Waters URL: [Link]

  • Title: Biosimilars: Key regulatory considerations and similarity assessment tools Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Disulfide Bond Characterization of Endogenous IgG3 Monoclonal Antibodies Using LC-MS Source: Springer URL: [Link]

  • Title: Disulfide bond characterization of endogenous IgG3 monoclonal antibodies using LC-MS Source: Royal Society of Chemistry URL: [Link]

  • Title: An Optimized Protocol for Peptide Mapping of Therapeutic Monoclonal Antibodies with Minimum Deamidation and Oxidation Artifacts Source: SCIEX URL: [Link]

  • Title: Dealing with the Challenges of Disulfide Bridge Analysis in Biopharmaceuticals Source: BioPharmaSpec URL: [Link]

  • Title: A Strategic Guide to Regulatory Considerations for Biosimilar Analytical Similarity Assessments Source: DrugPatentWatch URL: [Link]

  • Title: Primary and Higher-Order Structural Characterization Strategy for Biosimilarity Assessment Source: BioProcess International URL: [Link]

  • Title: Challenges of Disulfide Bridge Analysis Case Study – Insulin and Analogs Source: BioPharmaSpec URL: [Link]

  • Title: Primary and Higher-Order Structural Characterization Strategy for Biosimilarity Assessment Source: SGS URL: [Link]

  • Title: EMA finalises biosimilar monoclonal antibody guidelines Source: GaBI online URL: [Link]

  • Title: Methods and Purposes for Determining Higher Order Structures of Biopharmaceuticals Source: Spectroscopy Online URL: [Link]

  • Title: Rapid Identification and Quantitation of Disulfide Bonds in Infliximab (Remicade vs Remsima) Source: Protein Metrics Support URL: [Link]

  • Title: Confirmation of disulfide linkages in a multispecific monoclonal antibody (mAb) using electron activated dissociation (EAD) Source: SCIEX URL: [Link]

  • Title: New FDA Final Guidance on Development of Therapeutic Protein Biosimilars: Analytical Considerations for Biologics Developers Source: Avance Biosciences URL: [Link]

  • Title: The Basics of Analytical Comparability of Biosimilar Monoclonal Antibody for Regulatory Reviewers Source: IPRP (International Pharmaceutical Regulators Programme) URL: [Link]

  • Title: Orthogonal Methods in Higher Order Structure (HOS) Analysis Source: BioPharmaSpec URL: [Link]

  • Title: EMA Publishes Guidelines for Biosimilar Antibodies – Part I Source: Patent Docs URL: [Link]

  • Title: Guideline on similar biological medicinal products containing monoclonal antibodies – non-clinical and clinical issues Source: European Medicines Agency (EMA) URL: [Link]

  • Title: An Orthogonal Approach to Biosimilarity Source: Pharmaceutical Technology URL: [Link]

  • Title: Biosimilar Testing: Orthogonal Techniques Source: BioProcess International URL: [Link]

  • Title: European medicines agency guideline for biological medicinal products: a further step for a safe use of biosimilars Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Development of Therapeutic Protein Biosimilars: Comparative Analytical Assessment and Other Quality-Related Considerations Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Characterization of Product Related Variants in Therapeutic Monoclonal Antibodies Source: American Pharmaceutical Review URL: [Link]

Sources

Spectrophotometric Comparison of Nitrophenyl Disulfide Derivatives: A Technical Guide for Thiol Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

As a Senior Application Scientist, I frequently observe researchers defaulting to standard colorimetric assays without considering the underlying chemical causality. The spectrophotometric quantification of free sulfhydryl (-SH) groups relies on the thiol-disulfide exchange reaction . In this mechanism, a nucleophilic thiolate anion (R-S⁻) attacks a symmetrical disulfide reagent, cleaving the bond to form a mixed disulfide and releasing an equimolar amount of a chromogenic leaving group.

The choice of the disulfide reagent dictates the assay's sensitivity, pH requirements, and susceptibility to artifacts. This guide objectively compares the industry-standard nitrophenyl disulfide, DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's Reagent), against its highly reactive nitropyridyl analog, DTNP (2,2'-dithiobis(5-nitropyridine)), providing the causality behind their experimental applications.

The Causality Behind Reagent Selection

DTNB (Ellman's Reagent): The Gold Standard with a pH Vulnerability

1 reacts with free sulfhydryls to yield a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB)[1]. In aqueous solution at pH 8.0, TNB ionizes to the TNB²⁻ dianion, producing an intense yellow color with an absorption maximum at 412 nm and a molar extinction coefficient of 14,150 M⁻¹ cm⁻¹[1].

The Causality: The exchange reaction requires the target thiol to be in its deprotonated thiolate form (R-S⁻). Because the pKa of a typical cysteine thiol is ~8.3, the assay must be performed at pH 8.0 to ensure sufficient nucleophilicity. However, at pH 8.0, thiols are highly susceptible to spontaneous air oxidation, which can lead to a severe underestimation of the true thiol concentration[2].

DTNP: The Low-pH AlternativeDTNP is a nitropyridyl derivative that offers a distinct mechanistic advantage. Upon disulfide cleavage, it releases 5-nitro-2-mercaptopyridine, which rapidly tautomerizes into a highly stable thione form[3].

The Causality: The presence of the pyridine nitrogen acts as an electron sink. When protonated (pKa ~5.2), it dramatically accelerates the bimolecular rate constant of the exchange reaction[3]. This allows DTNP to react quantitatively with thiols at acidic pH (e.g., pH 4.5–6.0), where target thiols are fully protonated and protected from artifactual air oxidation[4]. The resulting chromophore absorbs strongly at 386 nm (ε = 14,000 M⁻¹ cm⁻¹)[5] or 320 nm depending on the solvent matrix[6].

Quantitative Data Presentation

ReagentTarget Reactive GroupOptimal pH RangeChromophore λmax (nm)Molar Extinction Coefficient (ε)Primary AdvantageLimitation
DTNB Sulfhydryl (-SH)7.5 – 8.0412 nm14,150 M⁻¹ cm⁻¹Universal standard; highly water-soluble.High pH accelerates spontaneous thiol oxidation.
DTNP Sulfhydryl (-SH), Sulfite4.5 – 6.0386 nm / 320 nm~14,000 M⁻¹ cm⁻¹Operates at low pH; prevents air oxidation.Requires organic co-solvents (e.g., ACN) for stock prep.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. This means incorporating internal controls (blanks) and standard curves to account for matrix effects, background absorbance, and reagent degradation.

Protocol A: DTNB-Based Thiol Quantification (Standard Aqueous)

Purpose: Routine quantification of peptide or protein sulfhydryl groups[1].

  • Reagent Preparation: Prepare a 10 mM DTNB stock in 0.1 M sodium phosphate buffer, pH 8.0. Critical Step: Include 1 mM EDTA in the buffer. EDTA chelates trace heavy metals that would otherwise catalyze irreversible thiol oxidation.

  • Standard Curve Generation: Prepare a serial dilution of L-cysteine standards ranging from 0 to 1.5 mM in the identical reaction buffer.

  • Reaction Assembly: In a 96-well microplate, mix 10 µL of the sample or standard with 190 µL of the DTNB working solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Spectrophotometric Measurement: Measure absorbance at 412 nm against a reagent blank (buffer + DTNB). Calculate the concentration using the standard curve or the established extinction coefficient (14,150 M⁻¹ cm⁻¹)[1].

Protocol B: DTNP-Based Thiol Quantification (Low-pH / Oxidation-Resistant)

Purpose: Quantification of highly reactive thiols (e.g., myosin radicals) or sulfites where high pH would cause sample degradation[5][6].

  • Reagent Preparation: Prepare a 5 mM DTNP stock in anhydrous acetonitrile to ensure complete solubility[6].

  • Buffer Preparation: Prepare a 0.2 M sodium acetate buffer, pH 5.0.

  • Reaction Assembly: Mix 50 µL of the sample with 900 µL of the acetate buffer, followed by the addition of 50 µL of the DTNP stock solution.

  • Incubation: Incubate for 5 minutes at room temperature. The reaction is significantly faster than DTNB due to the enhanced leaving group stability[7].

  • Spectrophotometric Measurement: Measure absorbance at 386 nm (for thiols)[5] or 320 nm (for sulfites)[6] against a reagent blank. Calculate concentration using the extinction coefficient (14,000 M⁻¹ cm⁻¹)[5].

Workflow Visualization

G A Target Thiol (R-SH) C Thiol-Disulfide Exchange A->C Nucleophilic Attack B Disulfide Reagent (DTNB / DTNP) B->C Disulfide Cleavage D Mixed Disulfide (R-S-S-Ar) C->D E Chromophore (TNB²⁻ / Thione) C->E Equimolar Release F Absorbance Quantification E->F Spectrophotometry

Fig 1. Stoichiometric workflow of thiol-disulfide exchange for spectrophotometric quantification.

References

  • Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega. [Link]

  • Spectrophotometric Measurement of Mercaptans with 4,4′-Dithiodipyridine. ResearchGate.[Link]

  • Oxidation of myosin by haem proteins generates myosin radicals and protein cross-links. Portland Press. [Link]

  • Establishing a method of HPLC involving precolumn derivatization by 2,2′‐dithiobis (5‐nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography. NIH.[Link]

  • US3597160A - Colorimetric method for determining thiols.

Sources

Safety Operating Guide

2-Chloro-5-nitrophenyl disulfide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of 2-Chloro-5-nitrophenyl disulfide

In pharmaceutical development and advanced chemical synthesis, the management of complex organic intermediates requires as much precision as the synthesis itself. 2-Chloro-5-nitrophenyl disulfide (CAS: 20201-05-2) presents specific end-of-life management challenges due to its structural composition.

As an application scientist, it is critical to understand that disposal is not merely discarding a substance; it is the final step in a controlled chemical lifecycle. This guide outlines the mechanistic reasoning, regulatory frameworks, and operational protocols for the safe disposal of 2-Chloro-5-nitrophenyl disulfide in a professional laboratory setting.

The Chemical Logic of Disposal: Hazard Profiling

To design an effective disposal strategy, we must first deconstruct the molecule. 2-Chloro-5-nitrophenyl disulfide contains three critical functional groups that dictate its environmental and physical hazards:

  • Aryl Chloride: The presence of halogens strictly categorizes this material as halogenated organic waste . Thermal destruction of halogenated compounds generates hydrogen chloride (HCl) gas.

  • Nitro Group: Nitroaromatics can be energetic and pose specific toxicity risks, particularly to aquatic ecosystems. During combustion, they release nitrogen oxides (NOx).

  • Disulfide Bond: Sulfur-containing organics yield sulfur oxides (SOx) upon oxidation/incineration.

The Causality of Disposal Choices: Because the combustion of this compound yields a highly corrosive and toxic mixture of HCl, NOx, and SOx, it cannot be disposed of in standard non-halogenated waste streams or flushed into municipal wastewater systems[1]. It must be segregated into a specific halogenated waste stream destined for a commercial, high-temperature incinerator equipped with alkaline acid-gas scrubbers [2].

Table 1: Hazard Classification and Required PPE for Handling
Hazard CategoryStructural CauseRequired PPE (Handling & Disposal)Primary Disposal Route
Inhalation/Contact Fine powder/dust generationN95/P100 Respirator, Nitrile gloves, Lab coat, Safety gogglesN/A (Handling phase)
Environmental Toxicity Nitroaromatic & Halogenated ringsSecondary containment traysHigh-Temp Incineration
Combustion Byproducts Cl, N, and S atomsN/A (Managed by EHS contractor)Incinerator w/ Acid Scrubbers

Operational Protocol: Step-by-Step Disposal Workflow

The following protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and standard Environmental Health and Safety (EHS) guidelines for hazardous waste generators [1].

Step 1: Waste Segregation

  • Action: Isolate 2-Chloro-5-nitrophenyl disulfide waste from incompatible chemicals.

  • Causality: Mixing this compound with strong oxidizing agents or strong bases in a waste container can lead to exothermic reactions or the premature cleavage of the disulfide bond, potentially releasing toxic volatile sulfur compounds.

  • Rule: Designate a specific, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or amber glass) strictly for "Halogenated Solid Organic Waste."

Step 2: Primary Containment and Labeling

  • Action: Place the solid waste (including contaminated filter papers, weigh boats, or PPE) into the designated container. Seal tightly.

  • Causality: Preventing fugitive dust emissions is critical for protecting laboratory personnel from chronic exposure.

  • Labeling: Affix a GHS-compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste: 2-Chloro-5-nitrophenyl disulfide (Halogenated, Sulfur-containing)" and include the accumulation start date [3].

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed, labeled container in a designated SAA at or near the point of generation.

  • Causality: Regulatory standards require waste to be under the control of the operator generating it. The SAA must feature secondary containment (e.g., a spill tray) to capture any accidental container failure.

Step 4: EHS Transfer and Final Destruction

  • Action: Once the container is full, or the regulatory time limit is reached, initiate a transfer request to your institutional EHS department.

  • Causality: EHS will manifest the waste for transport by a licensed hazardous waste contractor. The contractor will route the material to a permitted hazardous waste incinerator capable of safely neutralizing the HCl and SOx byproducts via wet scrubbing systems [2].

Workflow Visualization

The following diagram maps the logical progression of the disposal lifecycle, emphasizing the transition from laboratory control to licensed environmental management.

DisposalWorkflow Gen Waste Generation (2-Chloro-5-nitrophenyl disulfide) Seg Waste Segregation (Halogenated Solid) Gen->Seg Identify structural hazards Cont Containment & Labeling (HDPE/Glass, EPA Labels) Seg->Cont Package securely Store Satellite Accumulation Area (Secondary Containment) Cont->Store Transfer to SAA EHS EHS Processing & Manifesting Store->EHS Institutional transfer Inc Licensed Incineration (Acid Gas Scrubbers Required) EHS->Inc EPA Licensed Contractor

Caption: Lifecycle workflow for the safe segregation, containment, and licensed disposal of halogenated waste.

Spill Response and Decontamination

In the event of an accidental spill prior to disposal, standard sweeping is prohibited due to the risk of aerosolizing the fine powder.

  • Evacuate and Assess: Ensure personnel step back. Don appropriate PPE (N95/P100 respirator, nitrile gloves).

  • Containment: Cover the spilled solid with a damp, chemically inert absorbent material (e.g., wet sand or a specialized hazardous spill pad) to suppress dust.

  • Collection: Use non-sparking, plastic tools to scoop the damp mixture.

  • Disposal of Spill Material: Place all collected material, along with the tools and contaminated PPE, into the Halogenated Solid Waste container described in Step 2 [4].

References

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." EPA.gov. Available at:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Incinerators." EPA.gov. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Labels and Pictograms." OSHA.gov. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.